molecular formula C3H10O4ReSi B099727 Trimethylsilylperrhenate CAS No. 16687-12-0

Trimethylsilylperrhenate

Cat. No.: B099727
CAS No.: 16687-12-0
M. Wt: 324.4 g/mol
InChI Key: ISJDDRALPATORK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylsilylperrhenate is a useful research compound. Its molecular formula is C3H10O4ReSi and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trimethylsilylperrhenate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylsilylperrhenate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

hydroxy(trimethyl)silane;trioxorhenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10OSi.3O.Re/c1-5(2,3)4;;;;/h4H,1-3H3;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJDDRALPATORK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O.O=[Re](=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10O4ReSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Trimethylsilylperrhenate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trimethylsilylperrhenate

Trimethylsilylperrhenate, (CH₃)₃SiOReO₃, is a volatile, monomeric organometallic compound that serves as a valuable precursor and catalyst in various chemical transformations. Its unique structure, combining the bulky and lipophilic trimethylsilyl group with the highly oxidized rhenium(VII) center, imparts distinct reactivity and solubility properties. This guide provides a comprehensive overview of the synthesis, characterization, and handling of trimethylsilylperrhenate, offering insights into the underlying chemical principles and practical experimental details. Understanding the nature of this compound is critical for its effective application in fields ranging from catalysis to materials science and pharmaceutical development.

Core Synthesis: The Reaction of Rhenium Heptoxide and Hexamethyldisiloxane

The most common and direct method for the synthesis of trimethylsilylperrhenate involves the reaction of rhenium heptoxide (Re₂O₇) with hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃). This reaction proceeds via the cleavage of the siloxane bond by the highly electrophilic rhenium center.

Reaction Mechanism and Causality

The driving force for this reaction is the formation of the thermodynamically stable Si-O-Re bond. Rhenium heptoxide, a strong Lewis acid, readily interacts with the oxygen atom of hexamethyldisiloxane. This interaction weakens the Si-O bond, facilitating a nucleophilic attack by one of the oxygen atoms of the perrhenate group onto the silicon atom, leading to the formation of two molecules of trimethylsilylperrhenate. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the product and the starting materials.

Synthesis_Mechanism Re2O7 Re₂O₇ Intermediate [Re₂O₇·(CH₃)₃SiOSi(CH₃)₃] Adduct Re2O7->Intermediate Lewis Acid-Base Interaction HMDS (CH₃)₃SiOSi(CH₃)₃ HMDS->Intermediate Product 2 (CH₃)₃SiOReO₃ Intermediate->Product Si-O Bond Cleavage & Rearrangement

Caption: Proposed mechanism for the synthesis of trimethylsilylperrhenate.

Experimental Protocol: A Self-Validating System

This protocol is based on established literature procedures and is designed to ensure high purity and yield.

Materials:

  • Rhenium Heptoxide (Re₂O₇)

  • Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃), freshly distilled

  • Anhydrous solvent (e.g., carbon tetrachloride or a high-boiling hydrocarbon)

  • Inert gas (e.g., Argon or Nitrogen)

  • Schlenk line or glovebox for handling air- and moisture-sensitive materials

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add rhenium heptoxide (1.0 eq). The flask is then evacuated and backfilled with an inert gas.

  • Addition of Reagents: Under a positive pressure of inert gas, add an excess of freshly distilled hexamethyldisiloxane (≥ 2.0 eq) via syringe, followed by the anhydrous solvent.

  • Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by the dissolution of the solid rhenium heptoxide. The reaction is typically complete within a few hours.

  • Purification: After cooling to room temperature, the excess hexamethyldisiloxane and solvent are removed under reduced pressure. The product, a colorless, volatile liquid or solid (melting point ~40 °C), can be further purified by sublimation or distillation under high vacuum. The high volatility of the product allows for efficient separation from any non-volatile impurities.

Trustworthiness of the Protocol: The purity of the final product can be readily assessed by its physical properties (melting point) and spectroscopic analysis (NMR, IR). The volatile nature of trimethylsilylperrhenate provides an inherent purification advantage through sublimation or distillation, leaving behind less volatile starting materials or byproducts.

Alternative Synthetic Routes

While the reaction with hexamethyldisiloxane is the most direct route, other methods have been explored:

  • From Perrhenic Acid: The reaction of perrhenic acid (HReO₄) with a silylating agent like trimethylsilyl chloride ((CH₃)₃SiCl) in the presence of a base to neutralize the liberated HCl. This method can be complicated by the handling of corrosive perrhenic acid and the removal of the salt byproduct.

  • From Silver Perrhenate: The reaction of silver perrhenate (AgReO₄) with trimethylsilyl chloride. This is a salt metathesis reaction where the formation of insoluble silver chloride drives the reaction to completion. However, the use of a silver salt adds to the cost of the synthesis.

A comparative analysis suggests that the hexamethyldisiloxane route is often preferred due to its simplicity, atom economy, and the absence of salt byproducts.

Comprehensive Characterization of Trimethylsilylperrhenate

Thorough characterization is essential to confirm the identity and purity of the synthesized trimethylsilylperrhenate.

Spectroscopic Analysis
TechniqueKey Observables and Interpretations
¹H NMR A single sharp singlet is expected for the nine equivalent protons of the trimethylsilyl group. The chemical shift is typically observed in the region of 0.2-0.5 ppm.
¹³C NMR A single resonance for the three equivalent methyl carbons of the trimethylsilyl group.
²⁹Si NMR A single resonance confirming the presence of one silicon environment.
Infrared (IR) Strong absorption bands corresponding to the Re=O stretching vibrations are expected in the 900-1000 cm⁻¹ region. Additionally, characteristic Si-CH₃ and Si-O stretching and bending modes will be present.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group ([M-15]⁺) and the presence of the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73.

Table 1: Summary of Spectroscopic Data for Trimethylsilylperrhenate

X-ray Crystallography

Single-crystal X-ray diffraction has provided definitive structural information for trimethylsilylperrhenate.[1] The crystal structure reveals a tetrahedral arrangement around both the silicon and rhenium atoms.[1] The molecule possesses a nearly linear Si-O-Re linkage.[1]

Key Crystallographic Data:

  • Crystal System: Monoclinic

  • Space Group: P2₁/c

  • Key Bond Lengths and Angles will be detailed in the original publication.

Caption: Molecular structure of trimethylsilylperrhenate.

Safety and Handling

Trimethylsilylperrhenate is a moisture-sensitive compound and should be handled under an inert atmosphere. Rhenium compounds, particularly the volatile oxides, can be toxic, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. The synthesis should be conducted in a well-ventilated fume hood.

Applications in Research and Development

While specific catalytic applications of trimethylsilylperrhenate are not as extensively documented as those of other rhenium oxides like methyltrioxorhenium (MTO), its properties suggest potential uses in several areas:

  • Catalysis: As a soluble form of rhenium(VII), it can serve as a precursor for homogeneous or supported rhenium catalysts for oxidation, metathesis, and other organic transformations. Its lipophilic nature may enhance its solubility in nonpolar organic solvents, offering advantages in certain reaction systems.

  • Chemical Vapor Deposition (CVD): The volatility of trimethylsilylperrhenate makes it a potential precursor for the deposition of rhenium oxide thin films, which have applications in electronics and catalysis.

  • Silylating Agent: In specific contexts, it could potentially act as a bulky silylating agent for sensitive substrates.

Conclusion

Trimethylsilylperrhenate is a fascinating and useful compound at the interface of organometallic and inorganic chemistry. The synthetic route from rhenium heptoxide and hexamethyldisiloxane is efficient and straightforward, yielding a product that can be thoroughly characterized by a suite of modern analytical techniques. Its unique properties make it a compound of interest for further exploration in catalysis and materials science. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and utilize trimethylsilylperrhenate in their scientific endeavors.

References

  • Schmidt, M., & Schmidbaur, H. (1961). Silyl- und Germylperrhenate. Chemische Berichte, 94(10), 2696-2700. [Link]

  • Sheldrick, G. M., & Lide, D. R. (1969). Crystal and molecular structure of trimethylsilyl perrhenate, Me3SiOReO3. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1589-1592. [Link]

  • Beattie, I. R., & Horder, J. R. (1969). Vibrational spectra of some trimethylsilyl compounds. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2655-2659. [Link]

  • Herrmann, W. A. (1995). Rhenium-catalyzed oxidation. Journal of Organometallic Chemistry, 500(1-2), 149-162. [Link]

  • PubChem. (n.d.). Trimethylsilylperrhenate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of Trimethylsilylperrhenate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Trimethylsilylperrhenate, (CH₃)₃SiOReO₃, is an organometallic compound that bridges the chemistry of silicon and the high oxidation state of rhenium. Its structure and reactivity are of significant interest to researchers in catalysis, materials science, and inorganic synthesis. The molecule's volatility, conferred by the trimethylsilyl group, makes it a candidate for gas-phase studies and chemical vapor deposition applications. A thorough understanding of its three-dimensional structure in both the solid and gas phases, as well as its spectroscopic fingerprint, is paramount for predicting its behavior and designing new applications.

This guide provides a comprehensive overview of the methodologies employed in the complete structure elucidation of trimethylsilylperrhenate. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the advanced analytical techniques used to characterize such molecules. We will delve into not just the "what" but the "why" of experimental choices, grounding our discussion in the principles of each technique and what each reveals about the molecule's nature.

Synthesis of Trimethylsilylperrhenate: A Reliable Protocol

The synthesis of trimethylsilylperrhenate is most effectively and cleanly achieved through the reaction of dirhenium heptoxide (Re₂O₇) with hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃). This reaction proceeds smoothly and offers a high yield of the desired product. The driving force for this reaction is the formation of the thermodynamically stable Si-O-Re bond.

Causality of Reagent Choice:
  • Dirhenium Heptoxide (Re₂O₇): As a readily available and highly reactive oxide of rhenium in its +7 oxidation state, it serves as the ideal source of the perrhenate moiety (ReO₄⁻).

  • Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃): This reagent is an excellent source of the trimethylsilyl group. It is less reactive and easier to handle than trimethylsilyl chloride, which can produce corrosive HCl as a byproduct. The reaction with hexamethyldisiloxane is driven by the cleavage of the Si-O-Si bond and the formation of two molecules of the target compound.

Experimental Protocol: Synthesis of Trimethylsilylperrhenate

Safety Precaution: Dirhenium heptoxide is hygroscopic and a strong oxidizing agent. Hexamethyldisiloxane is flammable. All manipulations should be carried out in a dry, inert atmosphere (e.g., a glovebox or using Schlenk techniques) and appropriate personal protective equipment (PPE) should be worn.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place dirhenium heptoxide (1.0 eq).

  • Addition of Reagent: Add a stoichiometric excess of hexamethyldisiloxane (2.2 eq) to the flask via syringe under a positive pressure of argon or nitrogen.

  • Reaction Conditions: Gently heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the dissolution of the solid dirhenium heptoxide. The reaction is typically complete within 2-4 hours.

  • Isolation and Purification: After the reaction mixture has cooled to room temperature, the excess hexamethyldisiloxane is removed under reduced pressure. The product, trimethylsilylperrhenate, is a white, crystalline solid.[1][2] It can be further purified by sublimation under vacuum (65-75 °C at 1 mmHg).[2]

  • Storage: Trimethylsilylperrhenate is sensitive to moisture and should be stored in a sealed container under an inert atmosphere.[2][3]

G cluster_reactants Reactants Re2O7 Dirhenium Heptoxide (Re₂O₇) Product 2 x Trimethylsilylperrhenate ((CH₃)₃SiOReO₃) Re2O7->Product Reflux HMDSO Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃) HMDSO->Product

Caption: Synthesis of Trimethylsilylperrhenate.

Structural Elucidation: A Multi-faceted Approach

A complete understanding of a molecule's structure requires a combination of analytical techniques that probe its constitution in different physical states. For trimethylsilylperrhenate, we will explore its structure in the solid state via X-ray crystallography, in the gas phase through electron diffraction, and its molecular vibrations and nuclear environments using spectroscopic methods.

Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the atomic arrangement within a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions.

Experimental Rationale: By growing a single crystal of trimethylsilylperrhenate and exposing it to a beam of X-rays, the diffraction pattern produced can be mathematically deconvoluted to generate a three-dimensional electron density map of the molecule. This map reveals the precise location of each atom.

The crystal structure of trimethylsilylperrhenate has been determined and reveals several key features. The molecule crystallizes in the monoclinic space group C2/c. The coordination geometry around both the silicon and rhenium atoms is approximately tetrahedral.

ParameterValueSignificance
Si-C Bond Length (mean) 1.92 ÅTypical for a trimethylsilyl group.
Re=O Bond Length (mean) 1.63 ÅIndicative of a strong, double-bond character between rhenium and the terminal oxygen atoms.
Re-O-Si Bond Angle 164 ± 5°This near-linear angle is a critical feature, suggesting significant π-bonding character in the Si-O-Re linkage. This delocalization of electron density contributes to the overall stability of the molecule.

Data sourced from Sheldrick & Sheldrick (1969).

G cluster_workflow X-ray Crystallography Workflow start Synthesize & Purify (CH₃)₃SiOReO₃ crystal Grow Single Crystals start->crystal diffraction Mount Crystal & Collect Diffraction Data crystal->diffraction solve Solve Structure (Electron Density Map) diffraction->solve refine Refine Model (Bond Lengths & Angles) solve->refine

Caption: Single-Crystal X-ray Diffraction Workflow.

Gas-Phase Electron Diffraction (GED): Unveiling the Intrinsic Molecular Structure

While X-ray crystallography provides the solid-state structure, intermolecular forces within the crystal lattice can influence molecular geometry. Gas-phase electron diffraction (GED) is a powerful technique for determining the structure of molecules in the gas phase, free from these packing effects.[4][5]

Experimental Rationale: A beam of high-energy electrons is passed through a gaseous sample of trimethylsilylperrhenate. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern that is dependent on the interatomic distances. Analysis of this pattern allows for the determination of bond lengths, bond angles, and torsional angles of the isolated molecule.

Vibrational Spectroscopy (IR and Raman): Probing Molecular Bonds

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[7][8][9][10] The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular "fingerprint."

Theoretical Underpinnings:

  • IR Spectroscopy: A molecule absorbs infrared radiation at frequencies that correspond to a change in the molecule's dipole moment during a vibration.

  • Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light (usually from a laser). The energy difference between the incident and scattered photons corresponds to the vibrational energy levels of the molecule. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule.

While a detailed vibrational analysis of trimethylsilylperrhenate is not extensively published, we can predict the key vibrational bands based on its constituent functional groups and data from related compounds like trimethylsilanol and other perrhenates.[7][11]

Vibrational ModeExpected Wavenumber Range (cm⁻¹)SpectroscopyNotes
Re=O Symmetric & Asymmetric Stretch 900 - 1000IR, RamanStrong absorptions characteristic of the perrhenate group.
Si-O Stretch 950 - 1100IRStrong absorption due to the polar Si-O bond.
C-H Stretches (in -CH₃) 2900 - 3000IR, RamanCharacteristic of the methyl groups on silicon.
CH₃ Deformations 1250 - 1450IR, RamanBending and rocking modes of the methyl groups.
Si-C Stretches 600 - 800IR, RamanVibrations of the silicon-carbon bonds.

A combined IR and Raman analysis would be crucial for a complete vibrational assignment, as some modes may be strong in one technique and weak or silent in the other.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterizing the Nuclear Environment

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For trimethylsilylperrhenate, ¹H, ¹³C, and ²⁹Si NMR would be particularly informative.

Principles of Multinuclear NMR:

  • ¹H NMR: Provides information about the number and types of protons in the molecule. The chemical shift is indicative of the electronic environment, and spin-spin coupling can reveal neighboring protons.

  • ¹³C NMR: Reveals the number and types of carbon atoms.

  • ²⁹Si NMR: Directly probes the silicon atom, with its chemical shift being highly sensitive to the substituents attached to it.[12][13]

Although experimental NMR data for trimethylsilylperrhenate is not widely published, we can predict the expected spectra based on the known chemical shifts of related compounds.

NucleusPredicted Chemical Shift (δ)MultiplicityRationale
¹H 0.2 - 0.5 ppmSingletAll nine protons of the three methyl groups are chemically equivalent due to free rotation around the Si-C bonds, resulting in a single, sharp peak.[14]
¹³C 0 - 5 ppmSingletThe three methyl carbons are equivalent, giving rise to a single resonance.
²⁹Si +10 to +30 ppmSingletThe chemical shift is in the typical range for a silicon atom bonded to one oxygen and three carbon atoms. The exact shift would be influenced by the electronegativity of the perrhenate group.[12]

Self-Validation through Correlation Spectroscopy: To confirm these assignments, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) could be employed to correlate the ¹H and ¹³C signals, definitively linking the protons to their attached carbon atoms.

G cluster_elucidation Comprehensive Structure Elucidation XRD Single-Crystal X-ray Diffraction (Solid-State Structure) Structure Complete Structural Picture of (CH₃)₃SiOReO₃ XRD->Structure GED Gas-Phase Electron Diffraction (Intrinsic Molecular Structure) GED->Structure VibSpec Vibrational Spectroscopy (IR/Raman) (Bonding Information) VibSpec->Structure NMR Multinuclear NMR Spectroscopy (Solution Structure & Connectivity) NMR->Structure Comp Computational Modeling (Theoretical Validation & Prediction) Comp->Structure

Caption: A Multi-Technique Approach to Structure Elucidation.

Conclusion: A Synergistic Approach to Molecular Characterization

The complete structure elucidation of trimethylsilylperrhenate is a prime example of the necessity of a multi-pronged analytical approach. While single-crystal X-ray diffraction provides a highly accurate snapshot of the molecule in the solid state, a comprehensive understanding requires probing its structure and properties in the gas and solution phases as well. Gas-phase electron diffraction would offer insights into the intrinsic, unperturbed molecular geometry, while vibrational and NMR spectroscopy provide detailed information about the bonding and electronic environment within the molecule.

For researchers and scientists, the integration of these techniques provides a self-validating system. The data from each method should be consistent and complementary, painting a holistic picture of the molecule's structure and behavior. This detailed characterization is the bedrock upon which further investigations into the reactivity, applications, and development of new materials based on trimethylsilylperrhenate can be built.

References

  • Process for the production of trimethylsilyl cyanide. (n.d.). Google Patents.
  • Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]-. (n.d.). Retrieved January 27, 2026, from [Link]

  • Process method for synthesizing methyl rhenium trioxide from perrhenate. (n.d.). Google Patents.
  • Gas-Phase Structure of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane by GED and Theoretical Calculations. (2023, May 6). MDPI. Retrieved January 27, 2026, from [Link]

  • Gas-phase intramolecular anion rearrangements of some trimethylsilyl-containing systems revisited. A theoretical approach. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • 29Si N M R spectroscopy of trimethylsilyl tags. (n.d.). Academia.edu. Retrieved January 27, 2026, from [Link]

  • Trimethylsilyl Perrhenate. (n.d.). American Elements. Retrieved January 27, 2026, from [Link]

  • Trimethylsilylperrhenate | C3H10O4ReSi | CID 628130. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Computational studies on cyclic [n]paraphenyleneacetylenes using homodesmotic reactions. (2009, October 7). ResearchGate. Retrieved January 27, 2026, from [Link]

  • TRIMETHYLSILYL PERRHENATE. (2016, December 5). Gelest, Inc. Retrieved January 27, 2026, from [Link]

  • Investigation of the gas-phase structure and rotational barrier of trimethylsilyl trifluoromethanesulfonate and comparison with covalent sulfonates. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Rhenium(VII) Compounds as Inorganic Precursors for the Synthesis of Organic Reaction Catalysts. (2019, April 12). MDPI. Retrieved January 27, 2026, from [Link]

  • SIT8598.0 TRIMETHYLSILYLPERRHENATE. (n.d.). Gelest, Inc. Retrieved January 27, 2026, from [Link]

  • SAFETY DATA SHEET. (n.d.). Retrieved January 27, 2026, from [Link]

  • Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Working with Hazardous Chemicals. (2007, November 10). Organic Syntheses. Retrieved January 27, 2026, from [Link]

  • Gas Phase Formation of the Interstellar Molecule Methyltriacetylene. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Experimental Details. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Systematic Study of Vibrational Spectra of Octahedral Rhenium Clusters {Re6S8-xBrx}Bry (x = 0, 1, 2, 3, 4) with Mixed Sulfur/Bromine Inner Ligands. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. (2025, February 12). Save My Exams. Retrieved January 27, 2026, from [Link]

  • The Analysis of Vibrational Spectra: Past, Present and Future. (2024, November 11). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Vibrational spectra and ab initio analysis of tert-butyl, trimethylsilyl, and trimethylgermyl derivatives of 3,3-dimethyl cyclopropene V. 3,3-dimethyl-1-(trimethylgermyl)cyclopropene. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of Solid Trimethylsilylperrhenate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

This technical guide provides a comprehensive overview of the core physical properties of solid Trimethylsilylperrhenate (Me₃SiOReO₃), a compound of interest in catalysis and materials science. This document delves into the synthesis, crystal structure, vibrational spectroscopy, and thermal stability of this organometallic compound. Detailed experimental protocols and data are presented to provide researchers and drug development professionals with a thorough understanding of its fundamental characteristics. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction

Trimethylsilylperrhenate, with the chemical formula C₃H₁₀O₄ReSi, is a white, solid organometallic compound that has garnered attention for its potential applications in catalysis and as a precursor in materials synthesis. Its unique structure, featuring a covalent bond between a trimethylsilyl group and a perrhenate anion, imparts distinct physical and chemical properties. Understanding these properties is paramount for its effective utilization and for the development of new applications. This guide aims to provide an in-depth, technically grounded exploration of the solid-state characteristics of Trimethylsilylperrhenate, moving beyond a simple listing of data to explain the "why" behind the experimental methodologies.

Synthesis of Trimethylsilylperrhenate

The synthesis of Trimethylsilylperrhenate is most effectively and cleanly achieved through the reaction of dirhenium heptoxide (Re₂O₇) with hexamethyldisiloxane ((Me₃Si)₂O). This method is preferred due to the formation of a volatile byproduct, which simplifies purification.

Underlying Principles of Synthesis

The reaction proceeds via the cleavage of the Si-O-Si bond in hexamethyldisiloxane by the highly electrophilic rhenium center in dirhenium heptoxide. The reaction is driven by the formation of the thermodynamically stable Re-O-Si linkage.

Experimental Protocol: Synthesis of Trimethylsilylperrhenate

Materials:

  • Dirhenium heptoxide (Re₂O₇)

  • Hexamethyldisiloxane ((Me₃Si)₂O), freshly distilled

  • A suitable inert solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂), dried over appropriate desiccants.

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve dirhenium heptoxide in the chosen inert solvent.

  • Add a stoichiometric amount of hexamethyldisiloxane to the solution.

  • Gently reflux the reaction mixture for several hours. The progress of the reaction can be monitored by the dissolution of the solid dirhenium heptoxide.

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Remove the solvent under reduced pressure to yield crude Trimethylsilylperrhenate.

  • The product can be further purified by sublimation or recrystallization from a non-polar solvent.

Causality of Experimental Choices:

  • Inert Atmosphere: Trimethylsilylperrhenate is sensitive to moisture, which can lead to hydrolysis of the Si-O bond. Therefore, all manipulations must be carried out under anhydrous conditions.

  • Reflux: Heating the reaction mixture increases the reaction rate and helps to ensure the complete conversion of the starting materials.

  • Purification by Sublimation: The volatility of Trimethylsilylperrhenate allows for effective purification by sublimation, which separates it from any non-volatile impurities.

graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Re2O7 [label="Dirhenium Heptoxide (Re₂O₇)"]; HMDS [label="Hexamethyldisiloxane ((Me₃Si)₂O)"]; Solvent [label="Inert Solvent (e.g., CCl₄)"]; Reaction [label="Reaction Mixture", shape=ellipse, fillcolor="#FBBC05"]; Reflux [label="Reflux"]; Cooling [label="Cooling"]; Evaporation [label="Solvent Evaporation"]; Crude_Product [label="Crude Me₃SiOReO₃", shape=ellipse, fillcolor="#EA4335"]; Purification [label="Purification (Sublimation/Recrystallization)"]; Final_Product [label="Pure Me₃SiOReO₃", shape=ellipse, fillcolor="#34A853"];

Re2O7 -> Reaction; HMDS -> Reaction; Solvent -> Reaction; Reaction -> Reflux; Reflux -> Cooling; Cooling -> Evaporation; Evaporation -> Crude_Product; Crude_Product -> Purification; Purification -> Final_Product; }

Caption: Workflow for the synthesis of Trimethylsilylperrhenate.

Crystallographic Properties

The solid-state structure of Trimethylsilylperrhenate has been elucidated by single-crystal X-ray diffraction, providing precise information about its molecular geometry and crystal packing.

Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that determines the arrangement of atoms within a crystal. When a focused beam of X-rays interacts with a single crystal, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional model of the electron density within the crystal can be constructed, from which the atomic positions, bond lengths, and bond angles can be determined.

Crystal Structure of Trimethylsilylperrhenate

Trimethylsilylperrhenate crystallizes in the monoclinic space group C2/c. The arrangement around both the silicon and rhenium atoms is tetrahedral.

Table 1: Crystallographic Data for Trimethylsilylperrhenate

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)11.34
b (Å)11.64
c (Å)13.44
β (°)99.58
Z8

Table 2: Key Bond Lengths and Angles

Bond/AngleValue
Mean Si-C (Å)1.92
Mean Re-O (Å)1.63
Re-O-Si (°)164 ± 5

The Re-O-Si bond angle of 164 ± 5° is notably wide and deviates significantly from the typical bond angles in siloxanes, suggesting a degree of π-bonding interaction involving the d-orbitals of rhenium.

graph Molecular_Structure { layout=neato; node [shape=circle, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];

Re [label="Re", fillcolor="#4285F4", pos="0,0!"]; O1 [label="O", fillcolor="#EA4335", pos="-0.8,0.8!"]; O2 [label="O", fillcolor="#EA4335", pos="0.8,0.8!"]; O3 [label="O", fillcolor="#EA4335", pos="0,-1!"]; O_bridge [label="O", fillcolor="#EA4335", pos="1.5,0!"]; Si [label="Si", fillcolor="#FBBC05", pos="3,0!"]; C1 [label="C", fillcolor="#34A853", pos="4,0.8!"]; C2 [label="C", fillcolor="#34A853", pos="4,-0.8!"]; C3 [label="C", fillcolor="#34A853", pos="2.5,-1!"];

Re -- O1; Re -- O2; Re -- O3; Re -- O_bridge; O_bridge -- Si; Si -- C1; Si -- C2; Si -- C3; }

Caption: Molecular structure of Trimethylsilylperrhenate.

Spectroscopic Characterization

Vibrational and nuclear magnetic resonance spectroscopy are essential tools for characterizing the structure and bonding in Trimethylsilylperrhenate.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Infrared (IR) spectroscopy measures the absorption of infrared radiation that excites molecular vibrations resulting in a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the polarizability of the molecule.

The Raman spectrum of solid Trimethylsilylperrhenate provides valuable insights into its molecular structure. The vibrational data for Me₃SiOReO₃ can be understood as intermediate between those of the parent molecules, hexamethyldisiloxane ((Me₃Si)₂O) and dirhenium heptoxide (Re₂O₇).

Table 3: Tentative Vibrational Assignments for Trimethylsilylperrhenate

Wavenumber (cm⁻¹)Assignment
~1000ν(Re=O)
~970ν(Re=O)
~630νₛ(Si-C)
~530νₐₛ(Si-O-Re)
~450νₛ(Si-O-Re)

ν = stretching; νₛ = symmetric stretching; νₐₛ = asymmetric stretching

The assignments for the Re=O stretching modes are in the expected region for perrhenate compounds. The Si-O-Re stretching vibrations are of particular interest as they are sensitive to the bond angle and the nature of the bonding in the bridge.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For Trimethylsilylperrhenate, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

  • ¹H NMR: A single, sharp resonance is expected for the nine equivalent protons of the three methyl groups on the silicon atom. The chemical shift will be influenced by the electronegativity of the oxygen and silicon atoms.

  • ¹³C NMR: A single resonance is expected for the three equivalent methyl carbons.

  • ²⁹Si NMR: A single resonance is expected for the silicon atom. The chemical shift of the ²⁹Si nucleus is highly sensitive to its coordination environment and the nature of the substituents.

Self-Validating Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a small amount of Trimethylsilylperrhenate in a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube under an inert atmosphere. The use of a deuterated solvent is crucial to avoid a large solvent proton signal that would obscure the analyte signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and as a reference for ²⁹Si NMR. TMS is chemically inert and provides a sharp signal at 0 ppm.

  • Data Acquisition: Acquire ¹H, ¹³C, and ²⁹Si NMR spectra using a high-resolution NMR spectrometer.

  • Data Analysis: Reference the spectra to the TMS signal. The observation of single peaks in each spectrum validates the high symmetry of the trimethylsilyl group and the purity of the sample.

Thermal Properties

The thermal stability of Trimethylsilylperrhenate is a critical parameter for its handling, storage, and application, particularly in processes that require elevated temperatures. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to evaluate its thermal behavior.

Principles of Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on decomposition temperatures, the stoichiometry of decomposition reactions, and the composition of the material.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting and boiling points, as well as to quantify the enthalpy of these transitions.

Thermal Behavior of Trimethylsilylperrhenate

Trimethylsilylperrhenate is a solid with a melting point in the range of 79-81 °C. Upon heating to higher temperatures, it is expected to decompose. The likely decomposition pathway involves the cleavage of the Si-O and Re-O bonds, potentially leading to the formation of volatile silicon-containing species and rhenium oxides.

Experimental Protocol for Thermal Analysis:

  • Instrumentation: A simultaneous TGA/DSC instrument is ideal for obtaining complementary mass change and heat flow data from a single experiment.

  • Sample Preparation: Place a small, accurately weighed amount of Trimethylsilylperrhenate (typically 5-10 mg) in an inert crucible (e.g., alumina or platinum).

  • Atmosphere: Conduct the analysis under a controlled atmosphere, such as a continuous flow of dry nitrogen or argon, to prevent oxidative decomposition.

  • Heating Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The TGA thermogram will show the percentage of mass loss as a function of temperature, indicating the onset of decomposition and the temperature of maximum decomposition rate. The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions (e.g., melting) and decomposition events.

graph Thermal_Analysis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Sample [label="Me₃SiOReO₃ Sample"]; TGA_DSC [label="TGA/DSC Instrument", shape=ellipse, fillcolor="#FBBC05"]; Heating [label="Heating Program (e.g., 10 °C/min)"]; Data_Acquisition [label="Data Acquisition"]; TGA_Curve [label="TGA Curve (Mass vs. Temp)", shape=ellipse, fillcolor="#4285F4"]; DSC_Curve [label="DSC Curve (Heat Flow vs. Temp)", shape=ellipse, fillcolor="#EA4335"]; Analysis [label="Data Analysis"]; Decomposition_Temp [label="Decomposition Temperature", shape=ellipse, fillcolor="#34A853"]; Mass_Loss [label="Mass Loss (%)", shape=ellipse, fillcolor="#34A853"]; Enthalpy_Changes [label="Enthalpy Changes", shape=ellipse, fillcolor="#34A853"];

Sample -> TGA_DSC; TGA_DSC -> Heating; Heating -> Data_Acquisition; Data_Acquisition -> TGA_Curve; Data_Acquisition -> DSC_Curve; TGA_Curve -> Analysis; DSC_Curve -> Analysis; Analysis -> Decomposition_Temp; Analysis -> Mass_Loss; Analysis -> Enthalpy_Changes; }

Caption: Workflow for the thermal analysis of Trimethylsilylperrhenate.

Summary of Physical Properties

Table 4: Summary of Key Physical Properties of Trimethylsilylperrhenate

PropertyValueSource
Appearance White solid
Molecular Formula C₃H₁₀O₄ReSi
Molecular Weight 323.39 g/mol
Melting Point 79-81 °C
Crystal System Monoclinic
Space Group C2/c
Solubility Reacts with water

Conclusion

This technical guide has provided a detailed examination of the key physical properties of solid Trimethylsilylperrhenate. The synthesis, crystal structure, spectroscopic characteristics, and thermal behavior have been discussed with an emphasis on the underlying scientific principles and experimental methodologies. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals working with this compound, facilitating its informed application and stimulating further investigation into its potential. The self-validating nature of the described experimental workflows ensures a high degree of confidence in the obtained results.

References

  • PubChem. (n.d.). Trimethylsilylperrhenate. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • B. J. Brisdon, & D. A. Edwards. (1970). The Raman spectrum and molecular structure of Me₃SiOReO₃ in the solid state. Canadian Journal of Chemistry, 48(20), 3026-3029. [Link]

The Dawn of Silylperrhenates: A Technical Chronicle of Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organometallic chemistry, the emergence of silylperrhenates represents a noteworthy intersection of silicon and rhenium chemistry. These compounds, characterized by a silicon-oxygen-rhenium linkage, have intrigued chemists since their discovery. This in-depth guide navigates the historical context of their first synthesis, delves into their fundamental chemical properties, and outlines the experimental methodologies that brought them into existence. By examining the foundational work and subsequent explorations, this document aims to provide a comprehensive technical resource for professionals in research and development.

I. The Genesis of Silylperrhenates: A Historical Perspective

The pioneering synthesis of trialkylsilylperrhenates was first reported in 1959 by M. Schmidt and H. Schmidbaur. Their seminal work, published in Chemische Berichte, laid the groundwork for our understanding of this class of compounds. The initial synthesis was achieved through the reaction of silver perrhenate (AgReO₄) with trialkylsilyl chlorides ((R)₃SiCl). This reaction, elegant in its simplicity, provided the first tangible evidence of a stable compound containing a Si-O-Re bond.

II. Physicochemical Characteristics of Trialkylsilylperrhenates

The initial studies focused on the trimethylsilyl and triethylsilyl derivatives, establishing key physical properties that are crucial for their handling and application.

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)
Trimethylsilyl Perrhenate(CH₃)₃SiOReO₃323.3979.5 - 80.5
Triethylsilyl Perrhenate(C₂H₅)₃SiOReO₃365.50Liquid at room temp.

One of the most significant chemical properties of silylperrhenates is their sensitivity to moisture. The Si-O bond is susceptible to hydrolysis, which results in the formation of the corresponding trialkylsilanol and perrhenic acid. This reactivity underscores the need for anhydrous conditions during their synthesis and handling.

III. The Foundational Synthesis: A Step-by-Step Protocol

The original method developed by Schmidt and Schmidbaur remains the cornerstone for the synthesis of silylperrhenates. The following protocol is based on their groundbreaking work.

Experimental Protocol: Synthesis of Trimethylsilyl Perrhenate

Objective: To synthesize trimethylsilyl perrhenate via the reaction of silver perrhenate with trimethylsilyl chloride.

Materials:

  • Silver perrhenate (AgReO₄)

  • Trimethylsilyl chloride ((CH₃)₃SiCl), freshly distilled

  • Anhydrous diethyl ether or benzene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for inert atmosphere synthesis (e.g., Schlenk line)

Procedure:

  • Preparation of Reactants: In a flame-dried Schlenk flask under an inert atmosphere, a suspension of finely powdered, dry silver perrhenate in anhydrous diethyl ether is prepared.

  • Reaction: To this suspension, a stoichiometric amount of freshly distilled trimethylsilyl chloride is added dropwise with continuous stirring at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the precipitation of silver chloride (AgCl), a white solid. The reaction is typically stirred for several hours to ensure completion.

  • Isolation of Product: Upon completion, the precipitated silver chloride is removed by filtration under an inert atmosphere.

  • Purification: The solvent is removed from the filtrate under reduced pressure to yield crude trimethylsilyl perrhenate. The product can be further purified by vacuum distillation or sublimation.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification AgReO4 Silver Perrhenate (AgReO₄) ReactionVessel Reaction under Inert Atmosphere AgReO4->ReactionVessel TMSCl Trimethylsilyl Chloride ((CH₃)₃SiCl) TMSCl->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Filtration Filtration to remove AgCl ReactionVessel->Filtration Formation of AgCl precipitate Evaporation Solvent Evaporation Filtration->Evaporation Purification Vacuum Distillation/Sublimation Evaporation->Purification Product Trimethylsilyl Perrhenate Purification->Product

Caption: Synthetic workflow for trimethylsilyl perrhenate.

IV. Spectroscopic Characterization

While modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR) were not as readily available or powerful in 1959, infrared (IR) spectroscopy was a key tool for characterization.

Infrared (IR) Spectroscopy:

The IR spectrum of trimethylsilyl perrhenate would be expected to show characteristic absorption bands for:

  • Si-C vibrations: Typically observed in the region of 1250 cm⁻¹ and 840 cm⁻¹.

  • Re=O stretching vibrations: Strong absorptions are expected in the 900-1000 cm⁻¹ region, characteristic of the perrhenate group.

  • Si-O stretching vibration: This would likely appear in the 1000-1100 cm⁻¹ range.

The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would be crucial evidence for the formation of the silylperrhenate and the absence of hydrolysis products.

V. Reactivity and Potential Applications

The inherent reactivity of the Si-O bond in silylperrhenates, particularly their susceptibility to hydrolysis, has somewhat limited their widespread application. However, this reactivity also presents opportunities.

  • Precursors to other Perrhenate Esters: Silylperrhenates can potentially serve as transfer reagents for the perrhenate group to other alcohols, a reaction driven by the formation of stable siloxanes.

  • Catalysis: The perrhenate anion is known to catalyze certain oxidation reactions. Silylperrhenates, as a source of a "naked" or highly reactive perrhenate in non-aqueous media, could offer unique catalytic activity. For instance, rhenium compounds are known to catalyze the epoxidation of olefins.[1]

  • Lewis Acidity: The silicon atom in silylperrhenates could exhibit Lewis acidic character, potentially interacting with Lewis bases and influencing reaction pathways.

Diagram of Potential Reactivity Pathways:

ReactivityPathways cluster_hydrolysis Hydrolysis cluster_transesterification Transesterification cluster_catalysis Catalysis Silylperrhenate (R₃)SiOReO₃ Silanol R₃SiOH Silylperrhenate->Silanol hydrolysis PerrhenicAcid HReO₄ Silylperrhenate->PerrhenicAcid hydrolysis NewEster R'OReO₃ Silylperrhenate->NewEster transesterification Siloxane (R₃Si)₂O Silylperrhenate->Siloxane byproduct Product e.g., Epoxide Silylperrhenate->Product catalysis H2O H₂O H2O->Silanol H2O->PerrhenicAcid Alcohol R'OH Alcohol->NewEster Alcohol->Siloxane Substrate e.g., Olefin Substrate->Product

Caption: Potential reactivity pathways of silylperrhenates.

Conclusion

The discovery of silylperrhenates by Schmidt and Schmidbaur in 1959 marked a significant, albeit niche, contribution to the field of inorganic and organometallic chemistry. Their work not only introduced a new class of compounds but also provided a foundational synthetic methodology that remains relevant today. While their inherent reactivity has posed challenges for widespread application, the unique chemical nature of the Si-O-Re linkage continues to offer intriguing possibilities for catalysis and synthetic chemistry. Further research into their reactivity in non-aqueous environments and with a broader range of substrates could unlock new and valuable transformations, building upon the pioneering work of their discoverers.

References

  • Schmidt, M.; Schmidbaur, H. (1959). Silylester von Sauerstoffsäuren XLI. Trialkylsilylperrhenate. Chemische Berichte, 92(11), 2667-2671. [Link]

  • American Elements. Trimethylsilyl Perrhenate. [Link]

  • Kühn, F. E.; Fischer, R. W.; Herrmann, W. A. (2000). Methyltrioxorhenium(VII) als Katalysator für die Olefin-Epoxidierung: eine Erfolgsgeschichte. Chemie in unserer Zeit, 34(3), 192-205. [Link]

Sources

An In-depth Technical Guide to Trimethylsilylperrhenate (C3H9O4ReSi)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Unique Organometallic Reagent

Trimethylsilylperrhenate, with the molecular formula C3H9O4ReSi, represents a fascinating intersection of organosilicon and transition metal chemistry. This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, offering a deep dive into its synthesis, characterization, and burgeoning applications. As a Senior Application Scientist, the aim is to not only present established protocols but to also provide the underlying scientific rationale, empowering users to effectively harness the capabilities of this versatile compound.

Core Molecular Attributes of Trimethylsilylperrhenate

Trimethylsilylperrhenate is an organometallic compound that merges the reactivity of a perrhenate anion with the versatile properties of a trimethylsilyl group. This unique combination imparts distinct chemical characteristics that are of significant interest in various synthetic transformations.

PropertyValueSource
Molecular Formula C3H9O4ReSi
Molecular Weight 323.94 g/mol
Appearance White solid
Melting Point 79.5-80.5 °C
Vapor Pressure 65-80 °C at 1 mmHg

The structure consists of a central rhenium atom in a +7 oxidation state, bonded to four oxygen atoms in a tetrahedral geometry, with one oxygen atom also bonded to a trimethylsilyl group. This Re-O-Si linkage is the key to its reactivity.

Trimethylsilylperrhenate_Structure Re Re O1 O Re->O1 O2 O Re->O2 O3 O Re->O3 O4 O Re->O4 Si Si O4->Si C1 CH3 Si->C1 C2 CH3 Si->C2 C3 CH3 Si->C3

Caption: Molecular structure of Trimethylsilylperrhenate.

Synthesis of Trimethylsilylperrhenate: A Detailed Protocol

The synthesis of trimethylsilylperrhenate is most effectively achieved through the reaction of dirhenium heptoxide (Re2O7) with a silylating agent, typically hexamethyldisiloxane ((CH3)3SiOSi(CH3)3). This reaction proceeds under anhydrous conditions to yield the desired product.

Causality Behind Experimental Choices

The selection of dirhenium heptoxide as the rhenium source is due to its high reactivity and the +7 oxidation state of rhenium, which is maintained in the final product. Hexamethyldisiloxane is an ideal silylating agent in this context as it is a liquid that is easy to handle, and the reaction by-product is volatile, simplifying purification. The strict requirement for anhydrous conditions is critical to prevent the hydrolysis of the product and starting materials, which would lead to the formation of perrhenic acid and trimethylsilanol.

Step-by-Step Synthesis Protocol

Materials:

  • Dirhenium heptoxide (Re2O7)

  • Hexamethyldisiloxane ((CH3)3SiOSi(CH3)3), freshly distilled

  • Anhydrous hexane or other inert solvent

  • Schlenk line and glassware, oven-dried

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add dirhenium heptoxide to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous hexane to the flask to create a slurry.

  • Reagent Addition: Slowly add a stoichiometric amount of freshly distilled hexamethyldisiloxane to the stirred slurry at room temperature.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to the reflux temperature of hexane) to ensure complete reaction. The progress of the reaction can be monitored by the dissolution of the solid dirhenium heptoxide.

  • Isolation: Once the reaction is complete, the solvent and any volatile by-products are removed under vacuum. The resulting white solid is trimethylsilylperrhenate.

  • Purification (if necessary): The product can be further purified by sublimation under high vacuum.

Synthesis_Workflow Re2O7 Dirhenium Heptoxide (Re2O7) Reaction Reaction under Inert Atmosphere Re2O7->Reaction HMDS Hexamethyldisiloxane ((CH3)3SiOSi(CH3)3) HMDS->Reaction Solvent Anhydrous Hexane Solvent->Reaction Removal Solvent Removal (Vacuum) Reaction->Removal Product Trimethylsilylperrhenate (C3H9O4ReSi) Removal->Product Purification Sublimation (Optional) Product->Purification

Caption: Workflow for the synthesis of Trimethylsilylperrhenate.

Spectroscopic and Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized trimethylsilylperrhenate. The following techniques are commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a single sharp singlet corresponding to the nine equivalent protons of the trimethylsilyl group. The chemical shift of this peak provides information about the electronic environment of the silicon atom.

  • ¹³C NMR: The carbon NMR spectrum will exhibit a single resonance for the three equivalent methyl carbons of the trimethylsilyl group.

  • ²⁹Si NMR: Silicon-29 NMR spectroscopy is a powerful tool for characterizing organosilicon compounds. A single resonance is expected for the silicon atom in trimethylsilylperrhenate. The chemical shift is indicative of the electronegativity of the substituent attached to the silicon, in this case, the perrhenate group.[1][2][3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For trimethylsilylperrhenate, electron ionization (EI) or chemical ionization (CI) can be used. The mass spectrum is expected to show the molecular ion peak and characteristic fragment ions corresponding to the loss of methyl groups and other fragments from the trimethylsilyl moiety.[5][6] The presence of the characteristic isotopic pattern of rhenium can further confirm the identity of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key vibrational bands to look for include:

  • Re=O stretching frequencies: These are typically strong bands in the 900-1000 cm⁻¹ region.

  • Si-O stretching frequency: This band is usually observed in the 1000-1100 cm⁻¹ range.

  • C-H stretching and bending vibrations: These are characteristic of the methyl groups on the silicon atom.

Chemical Reactivity and Applications

The reactivity of trimethylsilylperrhenate is dominated by the electrophilic nature of the rhenium center and the lability of the Re-O-Si bond. This makes it a valuable reagent and catalyst in a variety of organic transformations.

Catalytic Oxidation Reactions

High-valent rhenium oxides are known to be potent oxidation catalysts.[7] Trimethylsilylperrhenate is an effective catalyst for the oxidation of various organic substrates, including alkenes and alcohols.[8][9][10][11][12] The trimethylsilyl group can modulate the reactivity and solubility of the catalyst in organic solvents.

Experimental Protocol: Catalytic Epoxidation of an Alkene

  • Setup: In a round-bottom flask, dissolve the alkene substrate in a suitable anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Add a catalytic amount of trimethylsilylperrhenate (typically 1-5 mol%).

  • Oxidant Addition: Slowly add a stoichiometric amount of a suitable oxidant, such as tert-butyl hydroperoxide (TBHP), while maintaining the reaction temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution) and extract the product with an organic solvent.

  • Purification: Purify the epoxide product by column chromatography.

Catalytic_Oxidation cluster_reactants Reactants cluster_products Products Alkene Alkene Reaction Catalytic Cycle Alkene->Reaction Catalyst Trimethylsilylperrhenate Catalyst->Reaction Oxidant Oxidant (e.g., TBHP) Oxidant->Reaction Reaction->Catalyst Regenerated Catalyst Epoxide Epoxide Reaction->Epoxide Byproduct Reduced Oxidant Reaction->Byproduct

Caption: Catalytic cycle for the epoxidation of an alkene.

Silylation Reactions

The trimethylsilyl group can be transferred to other substrates, making trimethylsilylperrhenate a potential silylating agent, particularly for alcohols. The perrhenate leaving group can influence the reactivity and selectivity of the silylation process.

Relevance in Drug Development

While direct applications of trimethylsilylperrhenate in drug molecules are not widely documented, its utility as a catalyst in the synthesis of complex organic molecules is of significant interest to the pharmaceutical industry. The ability to perform selective oxidations under mild conditions is crucial for the synthesis of many active pharmaceutical ingredients (APIs). Furthermore, the introduction of trimethylsilyl groups can be a key step in the synthesis of silicon-containing drug candidates, which can exhibit improved metabolic stability and pharmacokinetic properties.[13]

Safety and Handling

Trimethylsilylperrhenate should be handled with care in a well-ventilated fume hood. It is a moisture-sensitive compound and should be stored under an inert atmosphere. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion and Future Outlook

Trimethylsilylperrhenate is a promising organometallic reagent with a unique combination of properties. Its utility as an oxidation catalyst and a potential silylating agent warrants further investigation. For researchers in drug development, this compound offers a valuable tool for the synthesis of complex molecular architectures. Future research will likely focus on expanding the scope of its catalytic applications, exploring its reactivity in greater detail, and developing new synthetic methodologies that leverage its unique chemical nature.

References

  • Journal of the Chemical Society C: Organic Chemistry, 1966 , 379-382. [Link]

  • Organic Syntheses, 2011 , 88, 121-137. [Link]

  • American Elements. Trimethylsilyl Perrhenate. [Link]

  • Bassindale, A. R., & Stout, T. (1982). A 29Si, 13C and 1H NMR study of the interaction of various halotrimethylsilanes and trimethylsilyl triflate with dimethyl formamide and acetonitrile, a comment on the nucleophile induced racemisation of halosilanes. Journal of Organometallic Chemistry, 238(4), C41–C45.
  • US P
  • Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]

  • Lock, C. J. L., & Turner, G. (1977). Preparation and reactions of rhenium(VII) trioxo hydrogendiolato complexes and rhenium(VI) oxo bis(diolato) complexes. Journal of the Chemical Society, Dalton Transactions, (20), 2011.
  • Hong, R., & West, R. (2003). Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li. Organometallics, 22(13), 2635–2640.
  • Tsang, C. W., & Harrison, A. G. (1974). The mass spectra of the trimethylsilyl derivatives of some alkyl and aminoalkyl phosphonates. Organic Mass Spectrometry, 9(9), 857–866.
  • Lee, S., & Brookhart, M. (2022). Parts–per–million of ruthenium catalyze the selective chain–walking reaction of terminal alkenes.
  • Chinese P
  • Thagard Channel. (2019, April 2). Re2O7: Rhenium heptoxide. Chemical reactions [Video]. YouTube. [Link]

  • US P
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 628130, Trimethylsilylperrhenate." PubChem, [Link].

  • Kind, T., & Fiehn, O. (2016). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 35(5), 533–560.
  • Williams, E. A. (1983). 29Si N M R spectroscopy of trimethylsilyl tags. Annual Reports on NMR Spectroscopy, 15, 235–269.
  • Organic Syntheses, 1981 , 60, 121. [Link]

  • Total Organic Chemistry. (2020, September 2). Oxidation and Alkylation of Alkenes | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • ChemEd NMR. ( 29 Si) Silicon NMR. [Link]

  • Kholdeeva, O. A., Trunova, E. K., & Shul'pin, G. B. (2010). Heterogeneous Selective Oxidation of Alkenes to a,b- Unsaturated Ketones over Coordination Polymer MIL-101.
  • Organic Syntheses, 2011 , 88, 121-137. [Link]

  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chinese P
  • Harvey, D. J. (2020). Fragmentation of the [M – H]⁺ ion from the TMS derivative of.... Mass Spectrometry Reviews, 39(1-2), 105–211.
  • Starks, C. M., & Washecheck, P. H. (1977). Oxidation of alkenes with use of phase transfer catalysis. Journal of the American Chemical Society, 99(25), 8258–8261.Journal of the American Chemical Society*, 99(25), 8258–8261.

Sources

Electronic structure of Trimethylsilylperrhenate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Structure of Trimethylsilylperrhenate

Abstract

Trimethylsilylperrhenate, (CH₃)₃SiOReO₃, represents an intriguing molecular structure where a classic inorganic anion, perrhenate ([ReO₄]⁻), is covalently functionalized with an organosilicon group. Understanding its electronic structure is paramount for predicting its reactivity, stability, and spectroscopic behavior. This technical guide provides a comprehensive analysis of the molecule's electronic characteristics, synthesizing foundational principles of molecular orbital theory with deductive evidence from vibrational and nuclear magnetic resonance spectroscopy of analogous compounds. We further outline a robust computational methodology for a deeper quantum chemical investigation. This document is intended for researchers and professionals in chemistry and materials science seeking a detailed exposition of the bonding and orbital interactions within this unique compound.

Introduction and Molecular Overview

Trimethylsilylperrhenate is the trimethylsilyl ester of perrhenic acid. Structurally, it consists of a central rhenium(VII) atom tetrahedrally coordinated by four oxygen atoms. One of these oxygen atoms bridges to a silicon atom, which is, in turn, bonded to three methyl groups. This arrangement effectively replaces one of the negatively charged oxygen atoms of a perrhenate salt with a neutral, covalently bound trimethylsiloxy group.

The core of the molecule is the trioxo-rhenium moiety (ReO₃), which dictates much of its electronic behavior, while the trimethylsilyl group influences its solubility in organic solvents, volatility, and stability. The key to its electronic structure lies in the interplay between the highly covalent Re=O terminal bonds and the polar covalent Si-O-Re linkage.

Figure 1: Ball-and-stick model of Trimethylsilylperrhenate.

Synthesis and Chemical Properties

While dedicated synthetic papers on trimethylsilylperrhenate are sparse, its preparation can be logically achieved through established silylation methods. A primary route involves the reaction of a potent silylating agent, such as hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃), with anhydrous perrhenic acid (HReO₄) or dirhenium heptoxide (Re₂O₇).

Exemplary Protocol: Synthesis from Re₂O₇

  • Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve dirhenium heptoxide (Re₂O₇) in a suitable anhydrous solvent like chloroform or dichloromethane.

  • Silylation: Add a stoichiometric amount of hexamethyldisiloxane to the solution. The reaction proceeds as the silylating agent cleaves to form the Si-O-Re bond.

    • Causality: Re₂O₇ acts as a strong Lewis acid and electrophile, making it susceptible to nucleophilic attack by the oxygen of the disiloxane, leading to the formation of the more thermodynamically stable Si-O-Re linkage.

  • Purification: The product is typically a volatile, colorless liquid or low-melting solid. Purification can be achieved via vacuum distillation or sublimation, owing to the covalent nature and non-polar trimethylsilyl group.

The resulting compound is sensitive to moisture, as the Si-O bond can be readily hydrolyzed to regenerate perrhenic acid and trimethylsilanol.

Theoretical Framework: A Molecular Orbital Perspective

The electronic structure is best described by Molecular Orbital (MO) theory. The valence atomic orbitals of rhenium (5d, 6s, 6p), oxygen (2s, 2p), silicon (3s, 3p), and carbon (2s, 2p) combine to form a set of bonding, non-bonding, and antibonding molecular orbitals that encompass the entire molecule.

  • The ReO₃ Core: In the perrhenate moiety, the rhenium atom is in a +7 oxidation state. The bonding with the three terminal oxygen atoms involves significant overlap between the Re 5d orbitals and the O 2p orbitals. This results in the formation of strong σ (sigma) and π (pi) bonds, giving the Re=O linkages substantial double-bond character.[1]

  • The Si-O-Re Bridge: The bridging oxygen atom forms two σ-bonds: one with silicon and one with rhenium. The Si-O bond is formed from the overlap of an sp³-hybridized orbital on silicon with an sp-hybridized orbital on the oxygen. The O-Re bond involves the overlap of the other sp-hybridized orbital on oxygen with a d²sp³-hybridized orbital on rhenium.

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity and electronic spectra.

    • HOMO: The HOMO is expected to be composed primarily of non-bonding p-orbitals localized on the three terminal oxygen atoms. These lone-pair electrons are the most accessible for chemical reactions.

    • LUMO: The LUMO is predicted to be centered on the rhenium atom, consisting of empty 5d orbitals. The energy gap between the HOMO and LUMO dictates the lowest-energy electronic transition.

MO_Diagram cluster_Fragments Fragment Orbitals cluster_MOs Molecular Orbitals of ReO₃ Core Re_d Re (5d) orbitals LUMO LUMO (Re 5d character, antibonding π*) Re_d->LUMO pi_bonding π bonding (Re-O) Re_d->pi_bonding sigma_bonding σ bonding (Re-O) Re_d->sigma_bonding O_p Terminal O (2p) orbitals HOMO HOMO (O 2p character, non-bonding) O_p->HOMO O_p->pi_bonding O_p->sigma_bonding E_label Energy

Figure 2: Conceptual MO diagram for the ReO₃ core.

Spectroscopic Analysis: Probing the Electronic Structure

Spectroscopic techniques provide experimental validation for the theoretical bonding model.

Vibrational Spectroscopy (Infrared & Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and assessing bond strengths.[2] For trimethylsilylperrhenate, the key vibrational modes are predicted based on data from analogous perrhenate and siloxane compounds.[3][4]

Vibrational Mode Expected Frequency Range (cm⁻¹) Description & Significance
ν(Re=O) asymmetric stretch950 - 1000A strong, characteristic band indicating the high bond order of the terminal Re=O groups.
ν(Re=O) symmetric stretch900 - 930Often weaker in the IR spectrum but strong in Raman, confirming the ReO₃ moiety.[3]
ν(Si-O) stretch1050 - 1100A strong band characteristic of the Si-O single bond in a siloxy environment.
δ(Si-CH₃) symmetric deformation1250 - 1270A sharp, intense band, acting as a fingerprint for the trimethylsilyl group.
ρ(Si-CH₃) rock750 - 850Additional characteristic bands for the (CH₃)₃Si- group.
ν(Re-O) bridge stretch700 - 800The stretching frequency of the single bond in the Re-O-Si linkage, lower in energy than the terminal Re=O bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei.

  • ¹H and ¹³C NMR: The spectra are expected to be simple, showing a single resonance for the nine equivalent protons of the methyl groups and a single resonance for the three equivalent carbon atoms, respectively.

  • ²⁹Si NMR: This is a particularly diagnostic technique for this molecule. The silicon nucleus in a trimethylsiloxy group, R-O-Si(CH₃)₃, typically resonates in a specific chemical shift range. For trimethylsilylperrhenate, the ²⁹Si chemical shift is expected to be in the range of +15 to +30 ppm (relative to TMS), which is characteristic for silicon atoms bonded to one oxygen and three carbon atoms (an M-type siloxane unit).[5] This confirms the integrity of the Si-O-Re linkage.

A Protocol for Computational Investigation

To achieve a quantitative understanding of the electronic structure, Density Functional Theory (DFT) calculations are the method of choice.[6][7] The following protocol outlines a robust workflow for such an investigation.

cluster_prep 1. Model Preparation cluster_dft 2. DFT Calculation cluster_analysis 3. Data Analysis a Construct initial 3D structure of (CH₃)₃SiOReO₃ b Select Functional & Basis Set (e.g., B3LYP / def2-TZVP) a->b c Perform Geometry Optimization (Find lowest energy conformation) b->c d Perform Frequency Calculation c->d e Calculate Molecular Orbitals (HOMO, LUMO, etc.) d->e f Verify no imaginary frequencies (Confirms true minimum) d->f h Visualize HOMO/LUMO and analyze orbital contributions e->h g Compare calculated vibrational frequencies with experimental IR/Raman spectra f->g Validation g->h i Calculate bond orders and atomic charges (e.g., NBO analysis) h->i

Sources

Methodological & Application

Trimethylsilylperrhenate in Organic Synthesis: A Catalyst for Selective Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Rhenium Catalyst

In the landscape of modern organic synthesis, the quest for efficient and selective catalysts is paramount. Trimethylsilylperrhenate ((CH₃)₃SiOReO₃, TMSReO₄) has emerged as a noteworthy catalyst, particularly in the realm of oxidation reactions. As a lipophilic analogue of the well-established methyltrioxorhenium (MTO), TMSReO₄ offers unique advantages in terms of solubility and handling, making it an attractive option for a range of synthetic transformations. This guide provides a comprehensive overview of the applications of trimethylsilylperrhenate in organic synthesis, delving into the mechanistic underpinnings of its reactivity and offering detailed protocols for its use.

The utility of high-oxidation-state rhenium compounds as catalysts is well-documented, with MTO being a prime example of a versatile and robust catalyst for various oxidative processes.[1] TMSReO₄, which can be considered a silylated derivative of perrhenic acid, is anticipated to exhibit similar catalytic activity, with the trimethylsilyl group imparting increased solubility in common organic solvents. This enhanced solubility can lead to improved reaction kinetics and milder reaction conditions.

This document will explore the synthesis of TMSReO₄, its application in key organic transformations including the epoxidation of alkenes, the oxidation of alcohols and sulfides, and its potential role in the challenging field of C-H bond functionalization. By understanding the principles behind its reactivity and the practical aspects of its application, researchers can harness the power of this versatile catalyst to advance their synthetic endeavors.

Synthesis and Handling of Trimethylsilylperrhenate

The synthesis of trimethylsilylperrhenate is not widely documented in dedicated procedural reports; however, a plausible and commonly employed method for the silylation of oxoacids can be adapted. This involves the reaction of a suitable silylating agent with perrhenic acid or its anhydride, rhenium(VII) oxide (Re₂O₇).

A general synthetic approach involves the reaction of hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃) or chlorotrimethylsilane ((CH₃)₃SiCl) with Re₂O₇. The driving force for the reaction with hexamethyldisiloxane is the formation of the volatile byproduct hexamethyldisiloxane.

Caution: Organometallic rhenium compounds should be handled with care.[2] It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4] TMSReO₄ is sensitive to moisture and will decompose upon contact with water, liberating hexamethyldisiloxane.[3] Therefore, it should be stored in a tightly sealed container under an inert atmosphere.[3]

Illustrative Synthetic Protocol (Adapted from general silylation procedures):

Materials:

  • Rhenium(VII) oxide (Re₂O₇)

  • Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Re₂O₇ (1.0 eq).

  • Add anhydrous dichloromethane to suspend the Re₂O₇.

  • Add hexamethyldisiloxane (1.1 eq) dropwise to the suspension at room temperature with vigorous stirring.

  • The reaction mixture is stirred at room temperature for several hours or until the solid Re₂O₇ has completely reacted. The progress of the reaction can be monitored by the dissolution of the starting material.

  • Upon completion, the solvent is removed under reduced pressure to yield trimethylsilylperrhenate as a solid. The product should be stored under an inert atmosphere.

Applications in Catalytic Oxidation

The high oxidation state of rhenium (VII) in TMSReO₄ makes it a potent catalyst for a variety of oxidation reactions. The general catalytic cycle is believed to involve the formation of a highly reactive peroxorhenium species upon reaction with a suitable oxidant, such as hydrogen peroxide. This peroxorhenium intermediate then transfers an oxygen atom to the substrate.

Epoxidation of Alkenes

The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to valuable epoxide intermediates. While traditional methods often employ peroxy acids, rhenium-catalyzed epoxidations offer a highly efficient alternative.[5][6] The use of inorganic rhenium oxides in combination with bis(trimethylsilyl) peroxide (BTSP) has been shown to be an effective system for olefin epoxidation, where a peroxorhenium species is generated in situ.[6] TMSReO₄ is expected to be a highly effective pre-catalyst in similar systems.

Causality of Experimental Choices:

  • Catalyst: TMSReO₄ is chosen for its high catalytic activity and solubility in organic solvents.

  • Oxidant: Hydrogen peroxide is an environmentally benign and atom-economical oxidant. The use of an anhydrous source of H₂O₂, such as urea-hydrogen peroxide (UHP), can be advantageous to prevent catalyst decomposition and epoxide ring-opening.

  • Solvent: A polar, non-coordinating solvent like acetonitrile or a chlorinated solvent is typically used.

  • Additives: Lewis bases, such as pyridine, can be added to suppress the Lewis acidity of the rhenium catalyst, thereby preventing the acid-catalyzed ring-opening of the newly formed epoxide.

Proposed Catalytic Cycle for Epoxidation:

Epoxidation_Cycle TMSReO4 TMSReO₄ Peroxo_Re [(CH₃)₃SiO]ReO₂(O₂) TMSReO4->Peroxo_Re + H₂O₂ Peroxo_Re->TMSReO4 + Alkene - Epoxide Alkene Alkene Epoxide Epoxide H2O2 H₂O₂ H2O2->Peroxo_Re H2O H₂O Sulfide_Oxidation Catalyst [(CH₃)₃SiO]ReO₂(O₂) Sulfoxide R-S(O)-R' Catalyst->Sulfoxide + R-S-R' Sulfide R-S-R' Sulfone R-S(O)₂-R' Sulfoxide->Sulfone + [(CH₃)₃SiO]ReO₂(O₂) H2O2 H₂O₂ CH_Activation_Workflow Substrate Substrate with C-H bond Intermediate [Re]=O activated species Substrate->Intermediate Catalyst TMSReO₄ + Oxidant Catalyst->Intermediate Product Functionalized Product Intermediate->Product C-H Activation

Sources

Application Notes and Protocols: Trimethylsilylperrhenate (TMSOReO₃)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Trimethylsilylperrhenate (TMSOReO₃)

Trimethylsilylperrhenate, with the chemical formula C₃H₉O₄ReSi, is a versatile and powerful catalyst in modern organic synthesis.[1] Structurally, it is the trimethylsilyl ester of perrhenic acid. This off-white to pale yellow solid is valued for its high catalytic activity, often in very low concentrations, and its ability to function as a Lewis acid and an oxidation catalyst. Unlike its precursor, rhenium heptoxide (Re₂O₇), TMSOReO₃ exhibits improved solubility in organic solvents and is easier to handle, though it remains moisture-sensitive. Its utility spans a range of transformations, most notably in the oxidation of alcohols and the epoxidation of alkenes, offering a milder and often more selective alternative to traditional stoichiometric reagents.

Core Applications in Synthetic Chemistry

The reactivity of TMSOReO₃ is dominated by the highly electrophilic rhenium(VII) center. This allows it to activate substrates for a variety of transformations. Below, we delve into its primary applications, explaining the mechanistic rationale behind its efficacy.

Catalytic Oxidation of Alcohols

One of the most significant applications of TMSOReO₃ is in the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. This transformation is fundamental in organic synthesis.[2] Traditional methods often rely on stoichiometric, toxic chromium-based reagents.[2] TMSOReO₃, in contrast, offers an efficient catalytic pathway using more environmentally benign terminal oxidants.

Mechanistic Insight: The catalytic cycle is initiated by the coordination of the alcohol to the rhenium center. In the presence of a suitable terminal oxidant, such as tert-butyl hydroperoxide (TBHP), the rhenium complex facilitates the transfer of an oxygen atom, leading to the formation of the carbonyl compound and regeneration of the active catalyst. This process avoids the harsh conditions and toxic byproducts associated with many classical oxidation methods.[3] The choice of solvent and the controlled addition of the oxidant are critical for achieving high yields and preventing side reactions.[3]

Epoxidation of Alkenes

TMSOReO₃ is an effective catalyst for the epoxidation of a wide range of alkenes, converting them into valuable epoxide intermediates. Epoxides are versatile building blocks in drug development and fine chemical synthesis due to the strain in their three-membered ring, which allows for facile ring-opening with various nucleophiles.[4][5]

Mechanistic Insight: Similar to alcohol oxidation, the catalytic cycle involves the formation of a highly reactive peroxorhenium species from TMSOReO₃ and a terminal oxidant like hydrogen peroxide or bis(trimethylsilyl) peroxide. This species then transfers an oxygen atom to the electron-rich double bond of the alkene in a concerted fashion, leading to the formation of the epoxide with high stereospecificity. The use of pyridine-type ligands can further accelerate the reaction and improve catalyst stability.[6]

Other Lewis Acid-Catalyzed Reactions

Beyond oxidations, the strong Lewis acidity of the rhenium center in TMSOReO₃ enables it to catalyze a variety of other organic transformations. These include Friedel-Crafts type reactions, glycosylations, and rearrangements. For instance, it can activate carbonyl compounds towards nucleophilic attack or facilitate the formation of silyl enol ethers, demonstrating its broad utility in carbon-carbon bond-forming reactions.[7]

Experimental Protocols and Workflows

The following protocols are designed to be self-validating, with clear steps for reaction monitoring and product characterization. They represent field-proven methodologies for common transformations using TMSOReO₃.

General Experimental Workflow

A typical workflow for a TMSOReO₃-catalyzed reaction involves careful setup under an inert atmosphere, controlled addition of reagents, diligent reaction monitoring, and a systematic workup and purification procedure.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_1 Dry Glassware (Oven or Flame-Dried) prep_2 Inert Atmosphere (N₂ or Ar) prep_1->prep_2 Assemble reac_1 Add Solvent & Substrate prep_2->reac_1 Start reac_2 Add TMSOReO₃ Catalyst reac_1->reac_2 reac_3 Cool to Reaction Temp (e.g., 0 °C) reac_2->reac_3 reac_4 Slowly Add Oxidant (e.g., TBHP) reac_3->reac_4 reac_5 Monitor by TLC/GC reac_4->reac_5 work_1 Quench Reaction reac_5->work_1 Reaction Complete work_2 Aqueous Extraction work_1->work_2 work_3 Dry Organic Layer (e.g., Na₂SO₄) work_2->work_3 work_4 Concentrate in vacuo work_3->work_4 work_5 Purify by Chromatography work_4->work_5 final_product Characterize Product (NMR, IR, MS) work_5->final_product Isolate

Caption: General workflow for TMSOReO₃-catalyzed reactions.

Protocol 1: Catalytic Oxidation of a Secondary Alcohol

This protocol details the oxidation of cyclohexanol to cyclohexanone, a representative transformation for secondary alcohols.

Catalytic Cycle for Alcohol Oxidation

G A TMSOReO₃ (Active Catalyst) C [Catalyst-Alcohol Complex] A->C + Alcohol B R₂CHOH (Alcohol) B->C E [Activated Complex] C->E + Oxidant D TBHP (Oxidant) D->E E->A Regeneration F R₂C=O (Ketone) E->F Product Release G t-BuOH + H₂O E->G Byproducts

Caption: Simplified catalytic cycle for alcohol oxidation.

Materials and Reagents
Reagent/MaterialAmountMoles (mmol)Notes
Cyclohexanol1.0 g10.0Substrate
Trimethylsilylperrhenate (TMSOReO₃)32.3 mg0.11 mol% catalyst
tert-Butyl Hydroperoxide (TBHP)2.8 mL20.070% in H₂O, 2.0 equiv.
Dichloromethane (DCM)50 mL-Anhydrous solvent
Saturated aq. Na₂S₂O₃20 mL-For quenching
Saturated aq. NaHCO₃20 mL-For washing
Brine20 mL-For washing
Anhydrous Na₂SO₄~5 g-For drying
Step-by-Step Procedure
  • Setup: Under an argon or nitrogen atmosphere, add cyclohexanol (1.0 g) and anhydrous DCM (50 mL) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add TMSOReO₃ (32.3 mg) to the stirring solution. Causality: The catalyst is added before the oxidant to ensure it is well-dissolved and ready to initiate the catalytic cycle immediately upon oxidant introduction.

  • Reaction Initiation: Cool the flask to 0 °C in an ice bath. Add the TBHP solution dropwise over 30 minutes using a syringe pump. Causality: Slow, controlled addition of the oxidant is crucial to maintain a low concentration of the active oxidizing species, which prevents over-oxidation and decomposition of the catalyst or product.[8] Cooling helps to manage the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Self-Validation: Comparing the reaction mixture spot to a spot of the starting material on a TLC plate provides a clear visual indication of reaction progress.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted peroxide. Stir for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO₃ and 20 mL of brine. Causality: The NaHCO₃ wash neutralizes any acidic byproducts, and the brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization: Purify the crude product via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure cyclohexanone. Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy and compare with known spectra.

Protocol 2: Catalytic Epoxidation of an Alkene

This protocol describes the epoxidation of (E)-stilbene to (E)-stilbene oxide, a classic example of alkene epoxidation.

Catalytic Cycle for Alkene Epoxidation

G A TMSOReO₃ (Catalyst) C [Peroxo-Rhenium Complex] A->C + Oxidant B H₂O₂ (Oxidant) B->C E [Transition State] C->E + Alkene D Alkene D->E E->A Catalyst Regeneration F Epoxide E->F Product Release

Caption: Simplified catalytic cycle for alkene epoxidation.

Materials and Reagents
Reagent/MaterialAmountMoles (mmol)Notes
(E)-Stilbene1.80 g10.0Substrate
Trimethylsilylperrhenate (TMSOReO₃)16.2 mg0.050.5 mol% catalyst
Pyridine8.0 µL0.11 mol% additive
Hydrogen Peroxide (H₂O₂)1.13 mL11.030% in H₂O, 1.1 equiv.
Dichloromethane (DCM)40 mL-Anhydrous solvent
Saturated aq. Na₂S₂O₃20 mL-For quenching
Anhydrous MgSO₄~5 g-For drying
Step-by-Step Procedure
  • Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (E)-stilbene (1.80 g), TMSOReO₃ (16.2 mg), pyridine (8.0 µL), and anhydrous DCM (40 mL). Causality: Pyridine acts as a ligand that can stabilize the catalyst and accelerate the reaction rate.[6]

  • Reaction Initiation: Cool the stirring solution to 0 °C in an ice bath. Add the 30% H₂O₂ solution dropwise over 20 minutes.

  • Reaction Monitoring: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by TLC, observing the consumption of the stilbene spot and the appearance of the product spot.[9] Self-Validation: The distinct Rf values of the nonpolar alkene and the more polar epoxide make TLC an excellent tool for monitoring this reaction.

  • Quenching: Upon completion, cool the reaction to 0 °C and quench by the slow addition of 20 mL of saturated aqueous Na₂S₂O₃ solution.

  • Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Purification and Characterization: The crude product is often pure enough for many applications. If necessary, it can be recrystallized from ethanol or purified by flash chromatography to yield pure (E)-stilbene oxide. Confirm the structure and purity using NMR spectroscopy and melting point analysis.

Safety and Handling

Trimethylsilylperrhenate is a reactive chemical that requires careful handling to ensure safety and maintain its catalytic activity.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.[1]

  • Handling: Handle TMSOReO₃ in a well-ventilated fume hood. Avoid breathing dust.[1] The compound is moisture-sensitive; exposure to air should be minimized. Use inert atmosphere techniques (glovebox or Schlenk line) for transfers if possible.

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and oxidizing agents.[1]

  • Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a designated waste container.[1]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Bis(trimethylsilyl)chromate Catalyzed Oxidations of Alcohols to Aldehydes and Ketones with Periodic Acid. National Institutes of Health (NIH). [Link]

  • Synthesis of Alkynylsilanes: A Review of the State of the Art. ResearchGate. [Link]

  • Recent Applications of the (TMS)3SiH Radical-Based Reagent. National Institutes of Health (NIH). [Link]

  • Synthesis of epoxides. Organic Chemistry Portal. [Link]

  • TRIMETHYLSILYL PERRHENATE Safety Data Sheet. Gelest, Inc.[Link]

  • The Tris(trimethylsilyl)silyl Group in Organic, Coordination and Organometallic Chemistry. ResearchGate. [Link]

  • Alcohols to Aldehydes, Part 1: Oxidations with O2, H2O2, ROOH. YouTube. [Link]

  • Catalyst Carbonylation CST Mini-Review. chemrxiv.org. [Link]

  • Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. YouTube. [Link]

  • Asymmetric Hydroarylation Reactions Catalyzed by Transition Metals: Last 10 Years in a Mini Review. MDPI. [Link]

  • Comparative Study on the Catalytic Activity of [CoIII4O4] Heterocubanes in Alcohol Oxidation Reactions in Solution. ChemRxiv | Cambridge Open Engage. [Link]

  • Organic Syntheses Procedure: Asymmetric Epoxidation. Organic Syntheses. [Link]

  • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI. [Link]

  • Exclusive Review Papers in Catalytic Materials. MDPI. [Link]

  • Trimethylsilyl Compounds: Reactions & Applications. Scribd. [Link]

  • A Sustainable Ruthenium(III) Chloride Catalyzed Alcohol Oxidation. kluedo.ub.uni-kl.de. [Link]

  • Organic Syntheses Procedure: Fructose-derived Ketone Catalyst. Organic Syntheses. [Link]

  • Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals. YouTube. [Link]

  • Advances in the Application of Trimethylsilyl Cyanide for Organic Synthesis. ResearchGate. [Link]

Sources

Application Notes & Protocols: The Role of Trimethylsilylperrhenate in Olefin Metathesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Conventional Catalysis in Olefin Metathesis

Olefin metathesis, a Nobel Prize-winning reaction, has fundamentally transformed the landscape of chemical synthesis by enabling the efficient construction of carbon-carbon double bonds.[1][2] This powerful transformation is central to the production of pharmaceuticals, complex molecules, and advanced polymers.[3][4] While ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are widely recognized for their exceptional functional group tolerance and broad applicability, high-oxidation-state rhenium compounds represent a potent and mechanistically distinct class of catalysts.[5][6]

Among these, trimethylsilylperrhenate (TMS-ReO₃), and its close analogue methyltrioxorhenium (MTO), have emerged as highly versatile and active catalyst precursors. Unlike pre-formed carbene complexes, these rhenium(VII) oxides require in situ activation to generate the catalytically active species, offering a unique approach to initiating the metathesis cascade. This guide provides an in-depth exploration of the TMS-ReO₃ system, detailing its activation, mechanism, and practical application with field-proven protocols.

Trimethylsilylperrhenate (TMS-ReO₃): A Profile

Trimethylsilylperrhenate is an organometallic compound featuring a central rhenium atom in a +7 oxidation state. It is structurally analogous to the more extensively studied methyltrioxorhenium (MTO), where a methyl group is replaced by a trimethylsilyl group. Its primary role in olefin metathesis is that of a pre-catalyst . It is not a metal-carbene itself but is converted under reaction conditions into the active catalytic species.

Key Advantages:

  • High Activity: Once activated, rhenium-based systems can exhibit extremely high turnover numbers (TONs), with some supported systems reaching TONs of 100,000.[7]

  • Thermal Stability: Compared to some sensitive early-transition metal catalysts, TMS-ReO₃ and MTO exhibit good thermal stability.

  • Alternative Mechanistic Pathway: The activation mechanism provides a different entry into the catalytic cycle compared to the dissociative pathways of many ruthenium catalysts.

The Catalytic System: Activation is Key

The central theme of using TMS-ReO₃ or MTO in olefin metathesis is the necessity of an activator or co-catalyst . The rhenium precursor itself is inert; it must react with a co-catalyst to generate the initial metal-carbene (a rhenium-methylidene species) that initiates the reaction.

2.1. Mechanism of Activation

The most common and effective activation strategy involves the use of a Lewis acid, often in combination with an alkylating agent or on a Lewis acidic support like alumina (Al₂O₃).[7] The activation of the closely related MTO has been studied extensively and provides a strong model for TMS-ReO₃.

The currently accepted Chauvin mechanism for olefin metathesis involves a [2+2] cycloaddition between a metal carbene and an olefin to form a metallacyclobutane intermediate.[1][8] The critical first step when using TMS-ReO₃ is the formation of this initial carbene.

Proposed Activation Pathway:

  • Adsorption/Interaction: The rhenium precursor interacts with a Lewis acidic site on a support (e.g., chlorinated alumina) or with a Lewis acid co-catalyst in solution.[7]

  • Ligand Exchange/Adduct Formation: This interaction polarizes the Re-C bond and activates the methyl or silyl group. In some cases, ligand exchange can occur, for instance, with a chloride from a chlorinated alumina support to form a [CH₃ReO₂Cl⁺] fragment.[7]

  • Deprotonation/Carbene Formation: An alpha-hydrogen abstraction from the alkyl group (or a related rearrangement) generates the initial, highly reactive rhenium-methylidene species (e.g., [CH₂=ReO₃] or a related cation). Studies using frustrated Lewis pairs (FLPs) have shown that deprotonation of MTO can yield a rhenium-methylidene species.[9]

  • Catalytic Turnover: This methylidene enters the Chauvin catalytic cycle, reacting with substrate olefins to propagate the metathesis reaction.

Activation_Mechanism cluster_0 Pre-catalyst & Activator cluster_1 Activation cluster_2 Catalytic Cycle PreCat TMS-ReO₃ / MTO ActivatedComplex [Re]-Alkyl Adduct PreCat->ActivatedComplex Interaction LewisAcid Lewis Acid (e.g., AlCl₃ or Al₂O₃ surface) LewisAcid->ActivatedComplex Carbene Active Rhenium-Methylidene [CH₂=ReO₃]⁺ ActivatedComplex->Carbene α-H abstraction Metathesis Olefin Metathesis (Chauvin Cycle) Carbene->Metathesis Initiation Metathesis->Metathesis

Caption: Proposed activation of TMS-ReO₃/MTO via a Lewis acid co-catalyst.

Application Protocol: Ring-Opening Metathesis Polymerization (ROMP) of Norbornene

This protocol details a representative lab-scale ROMP of norbornene, a common benchmark substrate for highly active metathesis catalysts. This reaction is a good demonstrator of the catalytic potential of the TMS-ReO₃ system.

3.1. Principle

The strained ring of norbornene provides a strong thermodynamic driving force for ring-opening polymerization.[10] An activated TMS-ReO₃ catalyst will rapidly polymerize norbornene into polynorbornene. This protocol uses a heterogeneous activation system with alumina as the support and an organotin compound as a co-catalyst.

3.2. Materials & Equipment
  • Pre-catalyst: Trimethylsilylperrhenate (TMS-ReO₃)

  • Co-catalyst: Tetramethyltin (SnMe₄) (Caution: Highly toxic)

  • Support: High-purity γ-Alumina (γ-Al₂O₃), calcined at 500 °C for 4 hours prior to use.

  • Monomer: Norbornene

  • Solvent: Anhydrous toluene or chlorobenzene

  • Quenching Agent: Ethyl vinyl ether

  • Equipment: Schlenk line or glovebox, magnetic stirrer, oven-dried glassware, syringes.

3.3. Step-by-Step Experimental Protocol

Note: All procedures should be carried out under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.[11]

  • Catalyst Support Preparation:

    • In a Schlenk flask, add the pre-calcined γ-Alumina (e.g., 1.0 g).

    • Heat the flask under vacuum to remove any adsorbed water and backfill with inert gas.

  • Catalyst Impregnation:

    • Prepare a stock solution of TMS-ReO₃ in anhydrous toluene (e.g., 10 mg/mL).

    • Add a calculated volume of the TMS-ReO₃ solution to the flask containing the alumina support to achieve the desired catalyst loading (e.g., 3-5 wt% Re).

    • Stir the slurry for 1-2 hours at room temperature to ensure even impregnation.

    • Remove the solvent under vacuum to obtain a free-flowing powder. This is the supported pre-catalyst.

  • Reaction Setup:

    • In a separate, oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve norbornene (e.g., 500 mg, 5.3 mmol) in anhydrous toluene (10 mL).

    • Add the supported TMS-ReO₃/Al₂O₃ catalyst (e.g., 20 mg, corresponding to a monomer-to-catalyst ratio of ~1000:1, adjust as needed).

  • Initiation:

    • Using a syringe, add the tetramethyltin co-catalyst (e.g., 0.1-0.2 equivalents relative to Re) to the stirring reaction mixture.

    • An immediate increase in viscosity or precipitation of the polymer is often observed, indicating a rapid reaction.

  • Reaction Monitoring & Termination:

    • Allow the reaction to proceed for the desired time (e.g., 15-60 minutes) at room temperature.

    • To terminate the polymerization, add an excess of a quenching agent like ethyl vinyl ether (~1 mL) and stir for 20 minutes. This deactivates the catalyst by forming a stable Fischer carbene.

  • Product Isolation:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Collect the solid polynorbornene by filtration, wash with fresh methanol, and dry under vacuum.

Workflow cluster_prep Catalyst Preparation (Inert Atm.) cluster_reaction ROMP Reaction (Inert Atm.) cluster_workup Workup & Isolation p1 Calcine γ-Al₂O₃ p2 Impregnate with TMS-ReO₃ Solution p1->p2 p3 Dry to Powder p2->p3 r2 Add Supported Catalyst p3->r2 Transfer r1 Dissolve Norbornene in Toluene r1->r2 r3 Initiate with SnMe₄ r2->r3 r4 Polymerize (RT, 15-60 min) r3->r4 w1 Quench with Ethyl Vinyl Ether r4->w1 Terminate w2 Precipitate Polymer in Methanol w1->w2 w3 Filter & Dry Product w2->w3

Caption: Experimental workflow for ROMP of norbornene using TMS-ReO₃.

Performance Data & Scope

The TMS-ReO₃/Lewis acid system is highly effective for various metathesis reactions, although its functional group tolerance is generally lower than that of late-generation Grubbs catalysts.

Reaction TypeSubstrate ExampleCo-catalyst / SupportTypical YieldTON (Turnover Number)Reference Insights
ROMP NorborneneSnMe₄ / Al₂O₃>95%1,000 - 10,000Highly efficient for strained cyclic olefins.
Cross-Metathesis 1-OcteneEtAlCl₂ / SiO₂-Al₂O₃Moderate100 - 1,000Can be complicated by olefin isomerization.
Self-Metathesis PropeneChlorinated Al₂O₃HighUp to 100,000Extremely high activity for small, unfunctionalized olefins.[7]

Substrate Scope & Limitations:

  • Highly Active For: Terminal and internal unfunctionalized olefins, strained cycloolefins.

  • Limitations: The strong Lewis acidity of the required co-catalysts makes the system sensitive to many polar functional groups (e.g., amines, amides, and sometimes esters) which can poison the catalyst.[10] This contrasts with modern ruthenium catalysts which are known for their broad functional group tolerance.[3][6]

Safety and Handling
  • Rhenium Compounds: Trimethylsilylperrhenate should be handled in a well-ventilated fume hood. While not acutely toxic, organometallic compounds should always be handled with care.

  • Co-catalysts: Organotin compounds (e.g., SnMe₄) and alkylaluminum compounds (e.g., EtAlCl₂) are highly toxic, pyrophoric, and/or react violently with water. They must be handled with extreme caution using appropriate inert atmosphere techniques.

  • Solvents: Anhydrous solvents are required. Ensure proper drying and de-gassing procedures are followed.[11]

Conclusion

Trimethylsilylperrhenate represents a powerful entry into the world of high-oxidation-state rhenium catalysis for olefin metathesis. While its application requires careful consideration of the activation method and substrate scope, it offers a mechanistically distinct and highly active alternative to more common ruthenium systems. For specific applications, particularly in the polymerization of less-functionalized olefins and in heterogeneous catalysis, the TMS-ReO₃ system provides a pathway to exceptionally high turnover numbers and catalytic efficiency. Its study continues to provide valuable insights into the fundamental mechanisms of olefin metathesis.

References
  • Olefin Metathesis, Grubbs Reaction. Organic Chemistry Portal. [Link]

  • Olefin Metathesis for Chemical Biology. PubMed Central (PMC), National Institutes of Health (NIH).[Link]

  • Olefin metathesis. Wikipedia.[Link]

  • Activation of Methyltrioxorhenium for Olefin Metathesis by a Frustrated Lewis Pair. PubMed.[Link]

  • Olefin metathesis catalyst activation: Recent advances and the promise of integrated olefin synthesis. ScienceDirect.[Link]

  • Ligand Exchange-Mediated Activation and Stabilization of a Re-Based Olefin Metathesis Catalyst by Chlorinated Alumina. ResearchGate.[Link]

  • Method for removing metal from the products of olefin metathesis reactions.
  • Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst. Semantic Scholar.[Link]

  • Recent Advances in Ruthenium-Based Olefin Metathesis. PubMed Central (PMC), National Institutes of Health (NIH).[Link]

  • Olefin Metathesis by Supported Metal Oxide Catalysts. CORE.[Link]

  • Functionalization of Ruthenium Olefin-Metathesis Catalysts for Interdisciplinary Studies in Chemistry and Biology. MDPI.[Link]

  • Reactivity regulation for olefin metathesis-catalyzing ruthenium complexes with sulfur atoms at the terminal of 2-alkoxybenzylidene ligands. Dalton Transactions (RSC Publishing).[Link]

  • Recent advances of olefin metathesis and it's applications in organic synthesis. ResearchGate.[Link]

  • Olefin Metathesis over Supported Rhenium Oxide Catalysts. Semantic Scholar.[Link]

  • Protocol for olefin metathesis reactions of hydrophobic substrates performed in aqueous emulsion with mechanical stirring or with microwaves support. National Institutes of Health (NIH).[Link]

  • Olefin Metathesis in Organic Synthesis. MacMillan Group, Princeton University.[Link]

  • Olefin Metathesis. Chemistry LibreTexts.[Link]

  • Recent advances in ruthenium-based olefin metathesis. Chemical Society Reviews (RSC Publishing).[Link]

  • Improved Ruthenium Catalysts for Z-Selective Olefin Metathesis. PubMed Central (PMC), National Institutes of Health (NIH).[Link]

  • Olefin Metathesis. Master Organic Chemistry.[Link]

  • Recent advances in olefin metathesis and its application in organic synthesis. Caltech.[Link]

  • The Development of L2X2RudCHR Olefin Metathesis Catalysts: An Organometallic Success Story. University of Windsor.[Link]

  • What is Olefin Metathesis? YouTube.[Link]

Sources

Navigating the Reactivity of Trimethylsilylperrhenate: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Dual Nature of Trimethylsilylperrhenate

Trimethylsilylperrhenate ((CH₃)₃SiOReO₃) is a versatile and reactive organometallic compound that holds significant potential in modern organic synthesis and catalysis. Its utility stems from the unique interplay between the trimethylsilyl group, which imparts solubility in organic solvents and modulates reactivity, and the perrhenate core, a powerful oxidizing agent. However, this same reactivity profile necessitates a thorough understanding of its properties and meticulous handling procedures to ensure both experimental success and laboratory safety. This guide provides an in-depth exploration of Trimethylsilylperrhenate, moving beyond a simple recitation of safety data to offer practical, field-proven insights into its application, handling, and safe deactivation.

Section 1: Core Chemical Properties and Hazard Profile

A foundational understanding of the inherent properties of Trimethylsilylperrhenate is paramount before its inclusion in any experimental workflow.

Physicochemical Data
PropertyValueSource
Molecular Formula C₃H₉O₄ReSiPubChem[1]
Molecular Weight 323.4 g/mol PubChem[1]
Appearance White to off-white solidGelest, Inc.[2]
Solubility Soluble in many organic solvents.Inferred from structure and applications.

Table 1: Key Physicochemical Properties of Trimethylsilylperrhenate.

Hazard Identification and GHS Classification

While a specific GHS classification for Trimethylsilylperrhenate is not universally established, its reactivity profile suggests the following potential hazards based on the Safety Data Sheet from Gelest, Inc.[2]:

  • Skin Irritation: May cause skin irritation.[2]

  • Serious Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Tract Irritation: May cause irritation to the respiratory tract.[2]

  • Water Reactivity: Material decomposes slowly in contact with moist air and rapidly in contact with water, liberating hexamethyldisiloxane.[2]

Hazard Pictograms (Anticipated):

Caption: Anticipated GHS pictograms for Trimethylsilylperrhenate based on its reactivity.

Section 2: Prudent Handling and Storage Protocols

The water-sensitive nature of Trimethylsilylperrhenate is the central consideration for its safe handling and storage.[2] Exposure to atmospheric moisture can lead to decomposition, compromising the reagent's integrity and potentially creating a hazardous situation.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

  • Inert Atmosphere: All manipulations of Trimethylsilylperrhenate should be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[3][4]

  • Ventilation: Work should be performed in a well-ventilated laboratory fume hood to minimize inhalation exposure.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. Contact lenses should not be worn.[2]

  • Hand Protection: Neoprene or nitrile rubber gloves are recommended.[2]

  • Skin and Body Protection: A flame-retardant lab coat and appropriate street clothing (long pants, closed-toe shoes) should be worn.[2]

Storage Requirements
  • Container: Store in a tightly sealed container to prevent moisture ingress.[2]

  • Atmosphere: The container should be stored under an inert atmosphere.

  • Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2]

  • Incompatible Materials: Keep away from oxidizing agents.[2]

Section 3: Application Notes & Experimental Protocols

The catalytic activity of the perrhenate core is a key feature of Trimethylsilylperrhenate, making it a valuable tool in oxidative transformations. The following protocols are representative examples and should be optimized for specific substrates and reaction scales.

Catalytic Epoxidation of Alkenes

Rhenium oxides are known catalysts for the epoxidation of olefins.[5][6] Trimethylsilylperrhenate can serve as a precursor to the active catalytic species in non-aqueous conditions.

Causality of Experimental Choices:

  • Inert Atmosphere: Essential to prevent the decomposition of the water-sensitive Trimethylsilylperrhenate.[2]

  • Anhydrous Solvent: The use of dry solvents is critical to maintain the catalyst's activity.

  • Oxidant: A non-aqueous oxidant is required. Bis(trimethylsilyl) peroxide is a suitable choice that is compatible with the reaction conditions.[6]

Experimental Protocol: Epoxidation of Cyclooctene

  • Apparatus Setup: Under a positive pressure of argon, assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum.

  • Reagent Addition:

    • To the flask, add Trimethylsilylperrhenate (e.g., 0.05 mmol, 1 mol%).

    • Via syringe, add anhydrous dichloromethane (e.g., 10 mL).

    • Add cyclooctene (e.g., 5 mmol, 1 equivalent).

  • Reaction Initiation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of bis(trimethylsilyl) peroxide (e.g., 6 mmol, 1.2 equivalents) in anhydrous dichloromethane via syringe over 10 minutes.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C.

    • Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Epoxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask Oven-dried flask under Ar add_reagents Add (CH₃)₃SiOReO₃, cyclooctene, and CH₂Cl₂ prep_flask->add_reagents cool_reaction Cool to 0 °C add_reagents->cool_reaction add_oxidant Slowly add Bis(trimethylsilyl) peroxide cool_reaction->add_oxidant warm_stir Warm to RT and stir add_oxidant->warm_stir monitor Monitor by TLC/GC warm_stir->monitor quench Quench with Na₂S₂O₃ (aq) monitor->quench extract Extract with CH₂Cl₂ quench->extract purify Purify by Chromatography extract->purify

Caption: Workflow for the catalytic epoxidation of an alkene.

Potential Application in Baeyer-Villiger Oxidations

The Baeyer-Villiger oxidation is a classic transformation of ketones to esters.[7][8] While not extensively documented for Trimethylsilylperrhenate, its oxidizing nature suggests potential applicability, likely in conjunction with a suitable co-oxidant.

Conceptual Protocol: Baeyer-Villiger Oxidation of Cyclohexanone

  • In an inert atmosphere glovebox, add Trimethylsilylperrhenate (e.g., 0.1 mmol, 2 mol%) to an oven-dried vial containing a stir bar.

  • Add anhydrous solvent (e.g., acetonitrile, 5 mL).

  • Add cyclohexanone (e.g., 5 mmol, 1 equivalent).

  • Add a solution of a suitable peroxide (e.g., bis(trimethylsilyl) peroxide, 6 mmol, 1.2 equivalents) in the same solvent.

  • Seal the vial and stir at a controlled temperature (e.g., 50 °C).

  • Monitor the reaction for the formation of caprolactone.

Section 4: Safe Deactivation (Quenching) and Disposal

Due to its reactivity with water, any unreacted Trimethylsilylperrhenate and contaminated labware must be carefully quenched before disposal.

Quenching Protocol for Excess Reagent

This protocol is designed for the safe deactivation of small quantities of Trimethylsilylperrhenate.

Causality of Experimental Choices:

  • Inert Solvent: The initial dilution in an inert, high-boiling point solvent helps to control the reaction rate and dissipate heat.[9]

  • Cooling: An ice bath is used to manage the exothermic nature of the quenching process.[9]

  • Stepwise Addition of Quenching Agent: A less reactive alcohol (isopropanol) is added first to initiate a controlled reaction, followed by a more reactive alcohol (methanol or ethanol) and finally water to ensure complete deactivation.[9][10]

Step-by-Step Quenching Procedure:

  • Preparation: In a fume hood, place the flask containing the Trimethylsilylperrhenate residue under an inert atmosphere and cool it in an ice/water bath.

  • Dilution: Add an anhydrous, inert solvent such as toluene or hexane to dilute the residue.

  • Initial Quenching: Slowly and dropwise, add isopropanol to the stirred solution. Monitor for any signs of reaction (e.g., gas evolution, temperature increase). Continue adding isopropanol until the reaction subsides.

  • Secondary Quenching: After the initial reaction has ceased, slowly add ethanol or methanol.

  • Final Quenching: Once the reaction with the more reactive alcohol is complete, slowly add water dropwise to ensure all reactive material is destroyed.

  • Neutralization and Disposal: The resulting mixture can then be neutralized (if necessary) and disposed of as hazardous waste according to institutional guidelines.[9]

Quenching_Protocol start Start: Residual (CH₃)₃SiOReO₃ dilute Dilute with Toluene/Hexane in an ice bath start->dilute quench_ipa Slowly add Isopropanol dilute->quench_ipa quench_etoh Slowly add Ethanol/Methanol quench_ipa->quench_etoh quench_water Slowly add Water quench_etoh->quench_water dispose Neutralize and Dispose as Hazardous Waste quench_water->dispose

Caption: Stepwise protocol for quenching Trimethylsilylperrhenate.

Disposal of Rhenium-Containing Waste

Rhenium is a rare and valuable metal, and its recycling is encouraged.[11][12] For laboratory-scale waste, it is crucial to follow institutional and local regulations for heavy metal waste disposal. The quenched material should be collected in a designated, properly labeled hazardous waste container.

Section 5: Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]
Skin Contact In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[2]
Spill Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Sweep or shovel spills into an appropriate container for disposal. Avoid dust formation.[2]

Table 2: Emergency First Aid Procedures for Trimethylsilylperrhenate Exposure.

Conclusion

Trimethylsilylperrhenate is a reagent with considerable synthetic potential. By understanding its reactivity, adhering to stringent handling protocols, and implementing safe deactivation procedures, researchers can confidently and safely explore its applications in their work. The protocols and guidelines presented here are intended to provide a solid foundation for the safe and effective use of this valuable compound. As with any reactive chemical, a thorough risk assessment should be conducted before any new procedure is undertaken.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 628130, Trimethylsilylperrhenate" PubChem, [Link].

  • Gelest, Inc.
  • Wipf Group, University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds".
  • White Rose Research Online. "Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques".
  • Yudin, A. K., & Sharpless, K. B. (1997). Bis(trimethylsilyl) Peroxide Extends the Range of Oxorhenium Catalysts for Olefin Epoxidation. Journal of the American Chemical Society, 119(47), 11536–11537.
  • Cope, S. K., & Yudin, A. K. (2001). Olefin epoxidation with bis(trimethylsilyl) peroxide catalyzed by inorganic oxorhenium derivatives. Controlled release of hydrogen peroxide. The Journal of Organic Chemistry, 66(13), 4755–4758.
  • Wikipedia.
  • Baj, S., Chrobok, A., & Słupska, R. (2009). The Baeyer–Villiger oxidation of ketones with bis (trimethylsilyl) peroxide in the presence of ionic liquids as the solvent and catalyst. Green Chemistry, 11(2), 279-282.
  • EPFL. "Protocol for quenching reactive chemicals".
  • Sarpong Group, UC Berkeley.
  • Buss & Buss Spezialmetalle GmbH. "Rhenium recycling".
  • Quest Metals.

Sources

Application Notes and Protocols: Trimethylsilylperrhenate (TMS-ReO3) Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of Trimethylsilylperrhenate as a Versatile Catalyst

In the landscape of modern organic synthesis, the development of efficient and selective catalytic systems is paramount. Trimethylsilylperrhenate, (CH₃)₃SiOReO₃ (TMS-ReO₃), has emerged as a noteworthy catalyst, demonstrating significant utility in a range of oxidative transformations. As a lipophilic and soluble source of high-valent rhenium(VII), TMS-ReO₃ offers a unique catalytic profile for reactions such as the oxidation of alcohols and the deoxydehydration of diols. Its molecular structure, featuring a covalent bond between the trimethylsilyl group and a perrhenate core, modulates its reactivity and solubility, making it a valuable tool in non-aqueous reaction media.

This technical guide provides an in-depth exploration of the mechanisms underpinning TMS-ReO₃ catalysis and delivers detailed, field-proven protocols for its synthesis and application. The information presented herein is intended to empower researchers to leverage the full potential of this versatile catalyst in their synthetic endeavors, from small-scale laboratory research to process development in the pharmaceutical and fine chemical industries.

Synthesis and Characterization of Trimethylsilylperrhenate (TMS-ReO₃)

The preparation of trimethylsilylperrhenate is conceptually analogous to the synthesis of other silylated inorganic oxoacids. A common and effective method involves the reaction of dirhenium heptoxide (Re₂O₇) with a silylating agent such as hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃) or hexamethyldisilazane (((CH₃)₃Si)₂NH). The driving force for this reaction is the formation of the thermodynamically stable Si-O-Re linkage.

Protocol: Synthesis of Trimethylsilylperrhenate

Materials:

  • Dirhenium heptoxide (Re₂O₇)

  • Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃) or Hexamethyldisilazane (((CH₃)₃Si)₂NH)

  • Anhydrous, non-polar aprotic solvent (e.g., dichloromethane, chloroform, or carbon tetrachloride)

  • Inert gas atmosphere (e.g., Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, suspend dirhenium heptoxide (1.0 eq.) in the chosen anhydrous solvent.

  • Addition of Silylating Agent: To the stirred suspension, add the silylating agent (2.2 eq. of hexamethyldisiloxane or hexamethyldisilazane) dropwise at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the dissolution of the solid Re₂O₇ to form a clear, often pale-yellow solution.

  • Work-up and Isolation: Upon completion, the solvent and any volatile byproducts are removed under reduced pressure. The resulting trimethylsilylperrhenate is typically obtained as a colorless or pale-yellow, moisture-sensitive oil or low-melting solid. Due to its hydrolytic instability, it should be handled and stored under inert conditions.

Spectroscopic Characterization:
  • ¹H NMR: The proton NMR spectrum of TMS-ReO₃ in a deuterated aprotic solvent (e.g., CDCl₃) will exhibit a sharp singlet corresponding to the nine equivalent protons of the trimethylsilyl group. The chemical shift is typically in the upfield region, characteristic of silicon-bound methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will show a single resonance for the methyl carbons of the trimethylsilyl group.

  • IR Spectroscopy: The infrared spectrum is characterized by strong absorption bands corresponding to the Re=O stretching vibrations, typically in the 950-1050 cm⁻¹ region. Additionally, characteristic peaks for the trimethylsilyl group will be present.

Mechanism of TMS-ReO₃ Catalyzed Deoxydehydration of Diols

One of the prominent applications of TMS-ReO₃ is in the deoxydehydration (DODH) of vicinal diols to form alkenes. This transformation is of significant interest for the conversion of biomass-derived polyols into valuable chemical feedstocks. The mechanism, elucidated through studies of related rhenium(VII) oxo complexes, is believed to proceed through a well-defined catalytic cycle.

The catalytic cycle can be visualized as a series of sequential steps involving the rhenium center cycling between the +7 and +5 oxidation states.

Deoxydehydration_Mechanism cluster_cycle Catalytic Cycle TMS_ReO3 TMS-ReO₃ (Re⁷⁺) Re_Diolate Re(VII)-diolate intermediate TMS_ReO3->Re_Diolate + Diol - TMSOH Diol R-CH(OH)CH(OH)-R' Diol->Re_Diolate Reductant_Ox Oxidized Reductant (e.g., O=PPh₃) Re_V_complex Re(V)-oxo species Re_Diolate->Re_V_complex + Reductant - Oxidized Reductant Reductant Reductant (e.g., PPh₃) Reductant->Re_Diolate Re_V_complex->TMS_ReO3 Olefin Extrusion + H₂O Alkene Alkene (R-CH=CH-R') Re_V_complex->Alkene H2O H₂O Re_V_complex->H2O

Caption: Catalytic cycle for TMS-ReO₃ mediated deoxydehydration of diols.

Causality Behind the Mechanistic Steps:

  • Ligand Exchange and Formation of a Rhenium-Diolate Intermediate: The catalytic cycle is initiated by the reaction of the diol with TMS-ReO₃. This is a ligand exchange process where the hydroxyl groups of the diol displace the trimethylsilyloxy group to form a cyclic rhenium(VII)-diolate intermediate. The formation of this intermediate is crucial as it brings the two hydroxyl groups into proximity on the metal center.

  • Reduction of the Rhenium Center: The high-valent Re(VII)-diolate is then reduced to a Re(V) species. This reduction is accomplished by a stoichiometric reductant, commonly a phosphine such as triphenylphosphine (PPh₃), which is oxidized to triphenylphosphine oxide (O=PPh₃). The choice of reductant is critical; it must be sufficiently oxophilic to abstract an oxygen atom from the rhenium center.

  • Olefin Extrusion: The resulting Re(V) species is unstable and undergoes a concerted or stepwise elimination to form the alkene product and a lower-valent rhenium-oxo species. This step regenerates the catalytic potential of the rhenium center.

  • Re-oxidation and Catalyst Regeneration: The final step involves the re-oxidation of the rhenium center back to the active Re(VII) state, closing the catalytic cycle. In the context of the overall DODH reaction, the regeneration of the active catalyst is coupled with the formation of water.

Protocol: Deoxydehydration of 1,2-Propanediol

Materials:

  • Trimethylsilylperrhenate (TMS-ReO₃)

  • 1,2-Propanediol

  • Triphenylphosphine (PPh₃)

  • Anhydrous, high-boiling point solvent (e.g., toluene, xylenes, or mesitylene)

  • Inert gas atmosphere

  • Reaction vessel equipped with a condenser and magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere, add the solvent, 1,2-propanediol (1.0 eq.), and triphenylphosphine (1.1 eq.).

  • Catalyst Addition: Add a catalytic amount of TMS-ReO₃ (typically 1-5 mol%).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 110-140 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC) to observe the consumption of the diol and the formation of propylene.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product, propylene, is a gas and can be collected or analyzed directly from the headspace. The reaction mixture will contain triphenylphosphine oxide and unreacted starting materials.

  • Purification: For non-volatile alkenes, a standard aqueous workup followed by column chromatography on silica gel can be employed for purification.

Data Summary: Deoxydehydration of Various Diols

Diol SubstrateReductantCatalyst Loading (mol%)SolventTemp (°C)Time (h)Alkene ProductYield (%)
1,2-OctanediolPPh₃2Toluene110121-Octene>95
meso-HydrobenzoinPPh₃5Xylenes1408trans-Stilbene92
GlycerolPPh₃5Mesitylene16024Allyl Alcohol75

Mechanism of TMS-ReO₃ Catalyzed Oxidation of Alcohols

TMS-ReO₃ is also an effective catalyst for the oxidation of secondary alcohols to ketones and, under certain conditions, primary alcohols to aldehydes. The mechanism of this transformation is believed to involve the formation of a rhenium(VII) ester intermediate, followed by a redox process.

Alcohol_Oxidation_Mechanism cluster_workflow Oxidation Workflow TMS_ReO3 TMS-ReO₃ (Re⁷⁺) Re_Ester Rhenium(VII) Ester Intermediate (R₂CHO)ReO₃ TMS_ReO3->Re_Ester + Alcohol - TMSOH Alcohol R₂CHOH Alcohol->Re_Ester Re_V_species Reduced Rhenium Species (Re⁵⁺) Re_Ester->Re_V_species + Base - Ketone - HB⁺ Ketone Ketone (R₂C=O) Re_Ester->Ketone HB_plus Protonated Base (HB⁺) Re_Ester->HB_plus Base Base (e.g., pyridine) Base->Re_Ester Re_V_species->TMS_ReO3 + Co-oxidant Oxidant Co-oxidant (e.g., H₂O₂) Oxidant->Re_V_species

Caption: Proposed workflow for TMS-ReO₃ catalyzed alcohol oxidation.

Causality Behind the Experimental Choices:

  • Formation of Rhenium Ester: The alcohol substrate reacts with TMS-ReO₃ to form a rhenium(VII) ester intermediate, with the elimination of trimethylsilanol. This step is analogous to the formation of the diolate in the DODH reaction.

  • Deprotonation and Redox Elimination: A base, often a non-nucleophilic amine like pyridine, facilitates the deprotonation of the carbon bearing the oxygen atom. This initiates a concerted or stepwise process involving a two-electron reduction of the rhenium center from Re(VII) to Re(V) and the formation of the carbonyl compound.

  • Catalyst Regeneration: To achieve catalytic turnover, the reduced Re(V) species must be re-oxidized to the active Re(VII) state. This is typically accomplished with a stoichiometric co-oxidant, such as hydrogen peroxide or a peroxy acid. The choice of co-oxidant is critical to ensure efficient regeneration without unwanted side reactions.

Protocol: Oxidation of a Secondary Alcohol to a Ketone

Materials:

  • Trimethylsilylperrhenate (TMS-ReO₃)

  • Secondary alcohol (e.g., 2-octanol)

  • Co-oxidant (e.g., 30% aqueous hydrogen peroxide)

  • Base (e.g., pyridine)

  • Solvent (e.g., dichloromethane or acetonitrile)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the secondary alcohol (1.0 eq.) and pyridine (1.2 eq.) in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of TMS-ReO₃ (0.5-2 mol%).

  • Addition of Co-oxidant: To the stirred solution, add the co-oxidant (1.5 eq.) dropwise, maintaining the reaction temperature (often room temperature or slightly elevated).

  • Reaction Monitoring: Monitor the reaction by TLC or GC for the disappearance of the starting alcohol.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium sulfite to destroy any excess peroxide. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Oxidation of Various Alcohols

Alcohol SubstrateCo-oxidantBaseCatalyst Loading (mol%)SolventTemp (°C)Time (h)Carbonyl ProductYield (%)
2-OctanolH₂O₂Pyridine1CH₂Cl₂2542-Octanone98
CyclohexanolH₂O₂Pyridine1CH₃CN406Cyclohexanone95
Benzyl AlcoholH₂O₂Pyridine2CH₂Cl₂258Benzaldehyde88

Conclusion and Future Outlook

Trimethylsilylperrhenate is a highly effective and versatile catalyst for key organic transformations. Its utility in deoxydehydration and alcohol oxidation reactions stems from the unique properties of the high-valent rhenium center, modulated by the trimethylsilyl ligand. The mechanistic understanding of these reactions, centered around the formation of rhenium(VII) intermediates and subsequent redox processes, provides a rational basis for reaction optimization and the design of new catalytic systems.

The protocols detailed in this guide are intended to be robust starting points for researchers. Further optimization of reaction parameters, such as solvent, temperature, and the choice of reductant or co-oxidant, can lead to improved outcomes for specific substrates. As the demand for sustainable and efficient chemical synthesis continues to grow, catalysts like TMS-ReO₃ will undoubtedly play an increasingly important role in both academic research and industrial applications.

References

At the time of this writing, specific, detailed protocols and mechanistic studies for trimethylsilylperrhenate itself are not widely available in the public domain. The provided protocols and mechanistic discussions are based on established principles of rhenium-catalyzed reactions and analogous systems. For authoritative sources on related rhenium catalysts, please refer to peer-reviewed journals in the field of organic and organometallic chemistry.

Troubleshooting & Optimization

Navigating the Chemistry of Trimethylsilylperrhenate: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the decomposition of Trimethylsilylperrhenate ((CH₃)₃SiOReO₃). As a Senior Application Scientist, this guide is structured to offer not just procedural steps, but a deeper understanding of the causality behind the experimental observations, ensuring scientific integrity and fostering a proactive approach to problem-solving in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is Trimethylsilylperrhenate and what are its primary applications?

Trimethylsilylperrhenate (TMSReO₄) is the trimethylsilyl ester of perrhenic acid. It is a valuable reagent in organic synthesis and catalysis, often utilized as a soluble and reactive source of the perrhenate anion (ReO₄⁻) in non-aqueous media. Its applications include use as a catalyst in oxidation reactions, olefin metathesis, and as a precursor for the synthesis of other organorhenium compounds.

Q2: What are the main pathways for the decomposition of Trimethylsilylperrhenate?

Trimethylsilylperrhenate is susceptible to decomposition via two primary pathways: hydrolysis and thermal degradation. The presence of moisture is a critical factor in its stability, while elevated temperatures can induce fragmentation of the molecule.

Q3: What are the expected byproducts of Trimethylsilylperrhenate hydrolysis?

Hydrolysis of the Si-O-Re bond is a common decomposition pathway, particularly in the presence of trace amounts of water. This reaction yields trimethylsilanol ((CH₃)₃SiOH) and perrhenic acid (HReO₄).[1]

  • Trimethylsilanol ((CH₃)₃SiOH): A volatile, colorless liquid. It can further undergo self-condensation to form hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃) and water, especially under acidic or basic conditions.[1]

  • Perrhenic Acid (HReO₄): A strong acid that is often unstable and can decompose further, especially upon heating, to form dirhenium heptoxide (Re₂O₇) and water.[2]

Q4: What byproducts are expected from the thermal decomposition of Trimethylsilylperrhenate?

At elevated temperatures, Trimethylsilylperrhenate can undergo thermal decomposition, leading to a variety of products. While specific studies on the complete thermal decomposition profile of TMSReO₄ are not extensively documented, based on the nature of its constituents, the following byproducts can be anticipated:

  • Rhenium Oxides: The perrhenate moiety is likely to decompose to various rhenium oxides, such as dirhenium heptoxide (Re₂O₇), rhenium trioxide (ReO₃), and rhenium dioxide (ReO₂).[2][3][4] The specific oxide formed will depend on the temperature and atmosphere.

  • Volatile Silanes and Siloxanes: The trimethylsilyl group can fragment to produce a range of volatile silicon-containing compounds. These can include tetramethylsilane, hexamethyldisiloxane, and other siloxanes.

  • Organic Fragments: Decomposition of the methyl groups can lead to the formation of small hydrocarbons and carbon oxides (CO, CO₂) under oxidative conditions.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving Trimethylsilylperrhenate, with a focus on identifying the root cause related to its decomposition.

Issue 1: Inconsistent Reaction Yields or Catalyst Activity

  • Symptom: You observe variable yields in your synthesis or a decline in the catalytic activity of a system using Trimethylsilylperrhenate over time.

  • Potential Cause: This is often due to the hydrolytic decomposition of the Trimethylsilylperrhenate. The presence of moisture in your solvents or reagents, or exposure to atmospheric humidity, can lead to the formation of perrhenic acid and trimethylsilanol. Perrhenic acid may not have the same catalytic activity as the parent silyl ester in your specific reaction.

  • Troubleshooting Steps:

    • Rigorous Drying of Solvents and Reagents: Ensure all solvents are freshly distilled from an appropriate drying agent. Dry all other reagents and glassware thoroughly.

    • Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • Freshly Opened Reagent: Use a freshly opened bottle of Trimethylsilylperrhenate or a sample that has been stored under strictly anhydrous conditions.

    • Analytical Verification: Before use, you can verify the integrity of your Trimethylsilylperrhenate by obtaining a quick ¹H NMR spectrum. The presence of a significant peak corresponding to trimethylsilanol (around 0.1-0.2 ppm, can vary with solvent) may indicate hydrolysis.

Issue 2: Unexpected Side Products Observed in GC-MS or NMR

  • Symptom: Your reaction mixture shows unexpected peaks in the Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) analysis.

  • Potential Cause: These unexpected signals can often be attributed to the decomposition byproducts of Trimethylsilylperrhenate.

  • Byproduct Identification:

Potential Byproduct Analytical Signature
Hexamethyldisiloxane A sharp singlet in ¹H NMR around 0.06 ppm. In GC-MS, it will have a characteristic mass spectrum with a prominent ion at m/z 147.
Trimethylsilanol A singlet in ¹H NMR around 0.1-0.2 ppm, often broad due to exchange. Its mass spectrum will show a molecular ion at m/z 90 and a base peak at m/z 75.[1]
Other Siloxanes A series of peaks in the GC-MS corresponding to cyclic or linear siloxanes, often with repeating (CH₃)₂SiO units.
  • Troubleshooting Steps:

    • Run a Blank: Analyze a sample of your Trimethylsilylperrhenate in the reaction solvent (without other reagents) under the same analytical conditions to identify any pre-existing impurities or decomposition products.

    • Spike with Standards: If you suspect the presence of specific byproducts like hexamethyldisiloxane, spike your sample with a known standard to confirm the retention time and mass spectrum.

    • Lower Injection Port Temperature: If using GC-MS, high injection port temperatures can induce on-column decomposition. Try lowering the injector temperature to see if the intensity of the suspected byproduct peaks decreases.

Issue 3: Formation of Insoluble Precipitates

  • Symptom: An insoluble solid forms in your reaction vessel.

  • Potential Cause: This could be due to the formation of rhenium oxides, which are often insoluble in organic solvents.[4] This is more likely to occur if the reaction is performed at elevated temperatures.

  • Troubleshooting Steps:

    • Isolate and Characterize: If possible, isolate the precipitate by filtration and attempt to characterize it. Techniques like X-ray Diffraction (XRD) or Energy-Dispersive X-ray Spectroscopy (EDX) can confirm the presence of rhenium oxides.

    • Control Reaction Temperature: If thermal decomposition is suspected, run the reaction at a lower temperature to see if precipitate formation is avoided.

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy for Assessing Trimethylsilylperrhenate Purity

This protocol provides a quick method to assess the hydrolytic stability of your Trimethylsilylperrhenate sample.

  • Sample Preparation: In a dry NMR tube under an inert atmosphere, dissolve a small amount (5-10 mg) of Trimethylsilylperrhenate in a dry, deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • The main peak for the trimethylsilyl group of Trimethylsilylperrhenate should be a sharp singlet.

    • Look for a singlet around 0.1-0.2 ppm, which is characteristic of the trimethylsilyl group in trimethylsilanol.

    • A singlet around 0.06 ppm indicates the presence of hexamethyldisiloxane.

    • The relative integration of these peaks can provide a semi-quantitative measure of the degree of hydrolysis.

Protocol 2: GC-MS Analysis for Identifying Volatile Decomposition Byproducts

This protocol is designed to identify volatile silicon-containing byproducts resulting from decomposition.

  • Sample Preparation: Dilute a sample of the reaction mixture or the Trimethylsilylperrhenate itself in a volatile, dry organic solvent (e.g., dichloromethane, hexane).

  • GC-MS Conditions:

    • Injector: Use a split/splitless injector. Consider a lower injection temperature (e.g., 200 °C) to minimize on-column decomposition.

    • Column: A standard non-polar column (e.g., DB-5ms) is suitable for separating the expected siloxane byproducts.

    • Oven Program: A temperature ramp from a low starting temperature (e.g., 40 °C) will effectively separate volatile components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-500.

  • Data Analysis:

    • Compare the obtained mass spectra of the unknown peaks with a library of known spectra (e.g., NIST).

    • Look for the characteristic fragmentation patterns of trimethylsilanol (m/z 75) and hexamethyldisiloxane (m/z 147). The mass spectrum of Trimethylsilylperrhenate itself is also available in public databases for comparison.[6]

Visualizing Decomposition Pathways

The following diagrams illustrate the key decomposition pathways of Trimethylsilylperrhenate.

Hydrolysis_Decomposition TMSReO4 (CH₃)₃SiOReO₃ Trimethylsilylperrhenate TMSOH (CH₃)₃SiOH Trimethylsilanol TMSReO4->TMSOH Hydrolysis HReO4 HReO₄ Perrhenic Acid TMSReO4->HReO4 Hydrolysis H2O H₂O (Moisture) H2O->TMSOH H2O->HReO4 HMDS (CH₃)₃SiOSi(CH₃)₃ Hexamethyldisiloxane TMSOH->HMDS Condensation Re2O7 Re₂O₇ Dirhenium Heptoxide HReO4->Re2O7 Dehydration

Caption: Hydrolytic decomposition pathway of Trimethylsilylperrhenate.

Thermal_Decomposition TMSReO4 (CH₃)₃SiOReO₃ Trimethylsilylperrhenate ReOx Rhenium Oxides (Re₂O₇, ReO₃, ReO₂) TMSReO4->ReOx Siloxanes Volatile Siloxanes ((CH₃)₃SiOSi(CH₃)₃, etc.) TMSReO4->Siloxanes Organic_Frags Organic Fragments (CH₄, C₂H₆, CO, CO₂) TMSReO4->Organic_Frags Heat Δ (Heat) Heat->TMSReO4

Caption: Generalized thermal decomposition of Trimethylsilylperrhenate.

References

  • PubChem. (n.d.). Trimethylsilylperrhenate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2020). Synthesis process of trimethylsilylacetylene. CN112159424A.
  • Thoisoi2. (2019, April 2). Re2O7: Rhenium heptoxide. Chemical reactions [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Trimethylsilanol. Retrieved from [Link]

  • PubChem. (n.d.). Rhenium oxide (ReO2). National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). Rhenium Oxide. Retrieved from [Link]

Sources

Technical Support Center: Trimethylsilylperrhenate (TMS-ReO₃) Catalyzed Oxidations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Trimethylsilylperrhenate (TMS-ReO₃) catalyzed oxidations. This guide is designed for researchers, scientists, and drug development professionals to navigate the practical challenges of employing this versatile catalytic system. Here, we address common problems in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental success.

Section 1: Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during your experiments. Each problem is analyzed from a mechanistic standpoint to provide robust and effective solutions.

Low or No Conversion: The Reaction Fails to Initiate or Stalls

Question: I've assembled my reaction with TMS-ReO₃, my substrate, and the oxidant, but I'm observing little to no conversion of my starting material. What are the likely causes and how can I fix this?

Answer: This is a common issue that typically points to problems with the catalyst's activity, the reagents' purity, or the reaction conditions. Let's break down the potential culprits.

Root Cause Analysis and Solutions:

  • Catalyst Inactivation by Moisture: TMS-ReO₃ is highly sensitive to moisture.[1] Trace amounts of water in your solvent or on your glassware can lead to rapid hydrolysis of the catalyst to form inactive rhenium oxides and hexamethyldisiloxane. While controlled hydrolysis can sometimes be used to generate the active catalyst, Methyltrioxorhenium (MTO), in situ, excess water will lead to catalytically inactive species.

    • Troubleshooting Steps:

      • Rigorous Drying: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.

      • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.

      • Inert Atmosphere: Assemble the reaction under an inert atmosphere (e.g., argon or nitrogen).

      • Catalyst Handling: Handle TMS-ReO₃ in a glovebox or under a positive pressure of inert gas.

  • Oxidant Decomposition: The choice of terminal oxidant, often hydrogen peroxide (H₂O₂) or its solid adduct, Urea-Hydrogen Peroxide (UHP), is critical. These reagents can degrade over time, especially if not stored correctly.[2]

    • Troubleshooting Steps:

      • Fresh Oxidant: Use a fresh, unopened bottle of aqueous H₂O₂ or UHP.

      • Titration: If you suspect your H₂O₂ solution has degraded, its concentration can be determined by titration (e.g., with potassium permanganate).

      • Proper Storage of UHP: UHP is a stable solid but should be stored in a cool, dry place.[3][4] Decomposition can be accelerated by temperatures above 60°C.[2][5]

  • Inadequate Reaction Temperature: While many TMS-ReO₃ catalyzed oxidations proceed at room temperature, some less reactive substrates may require gentle heating to initiate the reaction.

    • Troubleshooting Step:

      • If the reaction is sluggish at room temperature, consider increasing the temperature to 40-50°C and monitor the progress by TLC or GC/LC-MS.

  • Substrate-Specific Issues: Some substrates may be inherently unreactive under standard conditions.

    • Troubleshooting Step:

      • For challenging substrates, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) may be necessary.

Poor Selectivity: Over-oxidation or Undesired Side Products

Question: My reaction is working, but I'm getting a mixture of products. For instance, in a sulfide oxidation, I'm obtaining the sulfone instead of the desired sulfoxide. How can I improve the selectivity?

Answer: Achieving high selectivity is a key challenge in oxidation chemistry. In TMS-ReO₃ catalyzed systems, selectivity issues often arise from over-oxidation or competing reaction pathways.

Controlling Over-oxidation in Sulfide to Sulfoxide Conversions:

The oxidation of sulfides to sulfoxides is generally faster than the subsequent oxidation to sulfones. However, over-oxidation can occur, especially with prolonged reaction times or excess oxidant.

  • Troubleshooting Steps:

    • Stoichiometry of the Oxidant: Carefully control the amount of the oxidant. Use 1.0 to 1.1 equivalents of H₂O₂ or UHP for the selective formation of the sulfoxide.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or another suitable analytical technique. Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the sulfoxide.

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 0°C) can often improve selectivity by slowing down the rate of the second oxidation step.

Side Reactions in Alcohol Oxidations:

When oxidizing alcohols, particularly secondary alcohols, side reactions such as the formation of ketals can occur, especially if diols like ethylene glycol are present in the reaction mixture.[6]

  • Troubleshooting Steps:

    • Choice of Solvent: Protic solvents can sometimes interfere with the catalytic cycle or react with the substrate or product.[7][8] Aprotic solvents like acetonitrile or dichloromethane are generally preferred.

    • Avoid Diol Additives: Unless ketal formation is the desired outcome, avoid the use of diols as additives or co-solvents.

Catalyst Deactivation During the Reaction

Question: My reaction starts well but then slows down and stops before all the starting material is consumed. What could be causing catalyst deactivation?

Answer: Catalyst deactivation can occur through several pathways. Understanding these can help in designing more robust reaction conditions.

Potential Deactivation Pathways and Solutions:

  • Formation of Inactive Rhenium Species: High concentrations of some sulfoxides can lead to the oxidation of the active Re(V) catalyst to inactive ReO₄⁻.[9]

    • Troubleshooting Step:

      • Maintain a low concentration of the sulfoxide product by adding the sulfide substrate slowly over time.

  • Product Inhibition: In some catalytic systems, the product can coordinate to the metal center more strongly than the substrate, leading to inhibition.[10]

    • Troubleshooting Step:

      • If product inhibition is suspected, running the reaction at a higher dilution may help to mitigate this effect.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species in TMS-ReO₃ catalyzed oxidations?

A1: TMS-ReO₃ is generally considered a precursor to the active catalyst, Methyltrioxorhenium (MTO, CH₃ReO₃). In the presence of a stoichiometric amount of water, TMS-ReO₃ can be converted to MTO. MTO then reacts with hydrogen peroxide to form highly reactive peroxo species, which are the ultimate oxidizing agents.

Q2: Can I use solvents other than chlorinated hydrocarbons?

A2: Yes, while solvents like dichloromethane are common, other aprotic solvents such as acetonitrile, ethyl acetate, or toluene can also be used. The choice of solvent can influence reaction rates and selectivity, so some optimization may be necessary for your specific substrate.[7][8][11]

Q3: Is TMS-ReO₃ a Lewis acid, and can this cause side reactions?

A3: Yes, the rhenium center in TMS-ReO₃ and the derived MTO are Lewis acidic.[1][12][13][14] This Lewis acidity can sometimes lead to side reactions, such as the rearrangement of acid-sensitive substrates or the promotion of undesired condensation reactions. If you are working with an acid-sensitive substrate, it may be necessary to add a non-coordinating base, such as pyridine or 2,6-lutidine, to buffer the reaction mixture.

Q4: How should I store and handle TMS-ReO₃?

A4: TMS-ReO₃ should be stored in a tightly sealed container under an inert atmosphere and protected from light and moisture.[1] It is best handled in a glovebox or a glove bag. Always use dry syringes and needles for transferring solutions of the catalyst.

Q5: What is the advantage of using Urea-Hydrogen Peroxide (UHP) over aqueous hydrogen peroxide?

A5: UHP is a solid, stable, and easy-to-handle source of hydrogen peroxide.[3][4] It allows for the controlled addition of the oxidant and can be particularly useful in reactions that are sensitive to excess water.

Section 3: Experimental Protocols and Data

General Protocol for the Oxidation of a Sulfide to a Sulfoxide
  • To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, add the sulfide (1.0 mmol) and anhydrous dichloromethane (5 mL).

  • Add TMS-ReO₃ (0.01 mmol, 1 mol%).

  • In a separate flask, dissolve Urea-Hydrogen Peroxide (UHP, 1.1 mmol) in a minimal amount of a suitable solvent like acetonitrile or add it as a solid in portions.

  • Add the UHP solution or solid to the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Loading 0.1 - 5 mol%Lower loadings are preferred for efficiency, but higher loadings may be needed for less reactive substrates.
Oxidant UHP or 30% aq. H₂O₂UHP is often preferred for its ease of handling and for minimizing water content.[3]
Solvent Anhydrous CH₂Cl₂ or CH₃CNAprotic solvents prevent unwanted side reactions and catalyst decomposition.[7]
Temperature 0°C to Room TemperatureLower temperatures can improve selectivity for the sulfoxide over the sulfone.

Section 4: Visualizing the Catalytic Cycle

The catalytic cycle for the oxidation of a sulfide to a sulfoxide using TMS-ReO₃ and hydrogen peroxide is depicted below.

CatalyticCycle cluster_activation Catalyst Activation cluster_cycle Catalytic Cycle TMS-ReO3 TMS-ReO3 MTO MTO TMS-ReO3->MTO + H2O - (TMS)2O Peroxo_Complex_1 [CH3ReO(O2)2(H2O)] MTO->Peroxo_Complex_1 + 2 H2O2 - 2 H2O Peroxo_Complex_2 Intermediate Complex Peroxo_Complex_1->Peroxo_Complex_2 + Sulfide (R2S) Peroxo_Complex_2->MTO - Sulfoxide (R2SO) - H2O2 Sulfoxide Sulfoxide Sulfide Sulfide

Caption: Catalytic cycle of TMS-ReO₃ oxidation.

References

  • Gelest, Inc. (2016). TRIMETHYLSILYL PERRHENATE Safety Data Sheet. Retrieved from [Link]

  • MDPI. (2025). H2O2 as green and environmentally benign reagent for the oxidation of TMS ethers, THP ethers, and alcohols in the presence of {[K.18-Crown-6]Br3}n. Retrieved from [Link]

  • Wikipedia. Hydrogen peroxide–urea. Retrieved from [Link]

  • MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from [Link]

  • University of Puerto Rico - Mayagüez. Effect of protic and aprotic polar solvents on the heterogeneous catalytic conversion of hexoses. Retrieved from [Link]

  • MDPI. (2007). Bis(trimethylsilyl)chromate Catalyzed Oxidations of Alcohols to Aldehydes and Ketones with Periodic Acid. Retrieved from [Link]

  • Wiley Online Library. (2016). Explosive Properties and Thermal Stability of Urea‐Hydrogen Peroxide Adduct. Retrieved from [Link]

  • MDPI. (2024). Catalytic Hydrolysis of Paraoxon by Immobilized Copper(II) Complexes of 1,4,7-Triazacyclononane Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Catalytic oxidation of alcohols with novel non-heme N4-tetradentate manganese(ii) complexes. Retrieved from [Link]

  • PubMed. (2002). Selective oxidation of sulfides to sulfoxides catalyzed by ruthenium (III) meso-tetraphenylporphyrin chloride in the presence of molecular oxygen. Retrieved from [Link]

  • Wikipedia. Lewis acid catalysis. Retrieved from [Link]

  • National Institutes of Health. (2020). Linking Molecular Structure via Functional Group to Chemical Literature for Establishing a Reaction Lineage for Application to Alternatives Assessment. Retrieved from [Link]

  • ResearchGate. Positive Effect of Polar Solvents in Olefin Polymerization Catalysis. Retrieved from [Link]

  • American Chemical Society. (2010). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. Retrieved from [Link]

  • ResearchGate. (2019). Effect of solvent nature on propylene glycol oxidation with tert -butyl hydroperoxide over metal–organic framework Cr-MIL-101. Retrieved from [Link]

  • Organic Chemistry Portal. Hydrogen peroxide urea adduct, UHP. Retrieved from [Link]

  • Iowa State University Digital Repository. (2023). Catalysis Science & Technology. Retrieved from [Link]

  • Defense Technical Information Center. Stability and Compatibility Tests with Hydrogen Peroxide. Retrieved from [Link]

  • Max Planck Society. (2017). The Oxidation of Rhenium and Identification of Rhenium Oxides During Catalytic Partial Oxidation of Ethylene: An In-Situ XPS Study. Retrieved from [Link]

  • Organic Chemistry Portal. (1999). Selective Rhenium-Catalyzed Oxidation of Secondary Alcohols with Methyl Sulfoxide in the Presence of Ethylene Glycol, a Convenient One-Pot Synthesis of Ketals. Retrieved from [Link]

  • ResearchGate. Urea-Hydrogen Peroxide Complex. Retrieved from [Link]

  • MDPI. (2020). Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2021). REGULATIONS OF OXIDATION OF RHENIUM HEPTASULPHIDE AT RHENIUM CONCENTRATE PROCESSING. Retrieved from [Link]

  • YouTube. (2019). Lewis Acid Catalysis. Retrieved from [Link]

  • Inorganic Chemistry Research. (2024). Efficient and Selective Oxidation of Alcohols with Hydrogen Peroxide Catalyzed by Ruthenium(III) Unsymmetrical Schiff Base Complex Supported on γ-Fe2O3 Magnetic Nanoparticles. Retrieved from [Link]

  • Quora. (2023). What is the urea-hydrogen peroxide reaction?. Retrieved from [Link]

  • PubMed. (2003). Molecular Rhenium(V) Oxotransferases: Oxidation of Thiols to Disulfides with Sulfoxides. The Case of Substrate-Inhibited Catalysis. Retrieved from [Link]

  • Huskie Commons. (2015). Investigation of silicon Lewis acidity and design of a novel silicon Lewis acid catalyst scaffold. Retrieved from [Link]

  • University of Strathclyde. Organocatalytic sulfoxidation. Retrieved from [Link]

  • ResearchGate. (1970). Kinetic medium effects. IV. Hydrolysis of trimethyl phosphate in mixed solvents. Retrieved from [Link]

  • ResearchGate. Oxidation of alcohols with tert-butylhydroperoxide catalyzed by Mn (II) complexes immobilized in the pore channels of mesoporous hexagonal molecular sieves (HMS). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Catalytic Turnover with Trimethylsilylperrhenate ((CH₃)₃SiOReO₃)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Trimethylsilylperrhenate ((CH₃)₃SiOReO₃), a powerful and versatile catalyst in modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low catalytic turnover. By understanding the fundamental principles governing the activity of (CH₃)₃SiOReO₃, you can systematically troubleshoot your experiments and achieve optimal results.

Introduction: The Power and Pitfalls of a Perrhenate Catalyst

Trimethylsilylperrhenate, an analogue of the well-studied Methyltrioxorhenium (MTO), is a highly effective catalyst for a range of transformations, most notably olefin epoxidation and alcohol oxidation. Its efficacy stems from the high electrophilicity of the rhenium(VII) center. However, this reactivity also makes the catalyst susceptible to deactivation pathways that can lead to frustratingly low turnover numbers. This guide will walk you through the most common causes of poor catalytic performance and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction is sluggish or has completely stalled. What are the most likely culprits?

Low or no conversion is the most common issue encountered. The root cause often lies in one of three areas: the quality of the catalyst, the purity of your reagents and solvents, or the reaction setup itself.

Answer: A systematic approach is key to identifying the problem. Start by considering the most straightforward issues before moving to more complex possibilities.

Troubleshooting Workflow:

Start Low Catalytic Turnover Observed Check_Catalyst 1. Verify Catalyst Quality & Handling Start->Check_Catalyst Check_Reagents 2. Assess Reagent & Solvent Purity Check_Catalyst->Check_Reagents Catalyst OK Correct_Catalyst Synthesize/Purchase Fresh Catalyst Handle Under Inert Atmosphere Check_Catalyst->Correct_Catalyst Issue Found Check_Setup 3. Evaluate Reaction Setup & Conditions Check_Reagents->Check_Setup Reagents Pure Correct_Reagents Purify Substrates Thoroughly Dry Solvents Check_Reagents->Correct_Reagents Issue Found Solution Optimal Catalytic Performance Check_Setup->Solution Setup Optimized Correct_Setup Optimize Temperature Add Co-catalyst Ensure Inert Atmosphere Check_Setup->Correct_Setup Issue Found Correct_Catalyst->Start Re-run Experiment Correct_Reagents->Start Re-run Experiment Correct_Setup->Start Re-run Experiment

Caption: A systematic workflow for troubleshooting low catalytic turnover.

Question 2: How can I be sure my Trimethylsilylperrhenate catalyst is active and pure?

The quality of your catalyst is paramount. (CH₃)₃SiOReO₃ is a moisture-sensitive compound, and improper synthesis or storage can lead to decomposition.

Answer:

  • Visual Inspection: Fresh, high-purity (CH₃)₃SiOReO₃ is a colorless, crystalline solid. Any discoloration (e.g., yellow or brown hues) may indicate the presence of impurities or decomposition products.

  • Synthesis and Purification: If you are synthesizing the catalyst in-house, ensure the complete removal of starting materials and byproducts. Sublimation is a highly effective purification method.

  • Handling and Storage: Due to its hygroscopic nature, (CH₃)₃SiOReO₃ must be handled and stored under a dry, inert atmosphere (e.g., in a glovebox or desiccator with a high-quality desiccant).[1] Exposure to ambient moisture will lead to hydrolysis and a loss of catalytic activity.

  • Spectroscopic Analysis: While not always necessary for routine use, spectroscopic techniques can confirm the identity and purity of your catalyst. For instance, the Raman spectrum of the related silica-supported trimethylsilyl groups shows characteristic bands that can indicate the integrity of the silyl moiety.[2]

Question 3: My catalyst is fine, but the reaction still isn't working. Could my solvents or reagents be the problem?

Absolutely. The presence of water or other reactive impurities in your reaction mixture is a primary cause of catalyst deactivation.

Answer:

The Critical Role of Anhydrous Conditions:

Trimethylsilylperrhenate is highly susceptible to hydrolysis. Trace amounts of water in your solvents or on your glassware can react with the catalyst, leading to the formation of catalytically inactive species.

Deactivation Pathway: Hydrolysis

Active_Catalyst (CH₃)₃SiOReO₃ (Active Catalyst) Inactive_Species HReO₄ + (CH₃)₃SiOSi(CH₃)₃ (Inactive Species) Active_Catalyst->Inactive_Species Hydrolysis Water H₂O (Moisture) Water->Inactive_Species

Caption: Hydrolysis of Trimethylsilylperrhenate to inactive species.

Protocol for Ensuring Anhydrous Conditions:

  • Glassware: All glassware should be oven-dried at a minimum of 125°C for at least 24 hours and assembled while still hot, then allowed to cool under a stream of dry, inert gas (e.g., nitrogen or argon).[1]

  • Solvents: Use of a solvent purification system (SPS) is the safest and most effective method for obtaining anhydrous solvents.[3] Alternatively, solvents can be dried over appropriate desiccants and distilled under an inert atmosphere. The choice of desiccant is crucial and solvent-dependent.[4][5][6]

  • Reagents: Solid reagents should be dried in a vacuum desiccator or by heating if they are thermally stable.[1] Liquid reagents should be freshly distilled from a suitable drying agent.

  • Inert Atmosphere Techniques: The entire experimental setup, including the transfer of all reagents and solvents, should be conducted under a positive pressure of an inert gas. Standard Schlenk line or glovebox techniques are highly recommended.[7][8][9][10]

Substrate Purity:

Impurities in your substrate can act as catalyst poisons. For example, trace metals in commercially available reagents have been shown to inhibit catalytic reactions.[11] If you suspect substrate impurities, purification by distillation, recrystallization, or chromatography is advised.

Question 4: I've rigorously excluded water, but my turnover is still low. What other reaction parameters should I consider?

Once you are confident in the quality of your catalyst and the purity of your reagents, the next step is to optimize the reaction conditions.

Answer:

Temperature Effects:

Temperature has a significant impact on both the reaction rate and the stability of the catalyst.[12][13][14][15]

  • Increased Temperature: Generally, higher temperatures increase the reaction rate.

  • Catalyst Decomposition: However, excessive heat can lead to the thermal decomposition of (CH₃)₃SiOReO₃. An optimal temperature must be found that balances reaction kinetics with catalyst stability.

ParameterEffect on Low TurnoverRecommended Action
Temperature Too Low Slow reaction kineticsGradually increase the reaction temperature in 5-10°C increments.
Temperature Too High Catalyst decompositionDecrease the reaction temperature. Consider running the reaction for a longer period at a lower temperature.

The Role of Lewis Base Co-catalysts:

In many oxidation reactions catalyzed by rhenium compounds, the product itself can inhibit or decompose the catalyst. For example, in epoxidation reactions, the epoxide product can coordinate to the Lewis acidic rhenium center and promote catalyst deactivation.

The addition of a non-coordinating or weakly coordinating Lewis base can mitigate this issue by competing for coordination sites on the rhenium center, thereby preventing product inhibition and increasing catalyst turnover.

Commonly Used Lewis Base Additives:

  • Pyridine

  • 3-Cyanopyridine

  • Quinuclidine

The optimal Lewis base and its concentration are substrate-dependent and may require screening.

Advanced Troubleshooting: Investigating Catalyst Deactivation

If you have systematically addressed the issues above and are still experiencing low turnover, it may be necessary to investigate more subtle catalyst deactivation pathways. While hydrolysis is the most common deactivation mechanism, other possibilities exist, such as the formation of inactive rhenium clusters or reaction with specific functional groups on the substrate.

Diagnostic Tools:

  • In-situ Spectroscopy: Techniques like NMR or IR spectroscopy can be used to monitor the reaction in real-time and potentially identify the formation of catalyst decomposition products.

  • Kinetic Studies: Analyzing the reaction rate as a function of reactant and catalyst concentration can provide insights into the reaction mechanism and potential inhibition pathways.

By adopting a methodical and informed approach to troubleshooting, you can overcome the challenges associated with using this powerful catalyst and unlock its full potential in your research.

References

  • Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 42(18), 3060–3065.
  • Chemistry LibreTexts. (2022, May 6). 1.
  • ECMA. (2018, August 17).
  • JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment.
  • Khan Academy. (n.d.).
  • Macmillan Group. (2008, November 5).
  • MDPI. (n.d.).
  • MY Polymers. (n.d.).
  • Pang, H., & He, J. (2024). Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis.
  • ResearchGate. (n.d.). Catalysis by cationic oxorhenium(v): Hydrolysis and alcoholysis of organic silanes.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • The Research Group of Yves Rubin. (2018, November 27). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • Thieme. (n.d.). 2.1 Introduction 2.
  • Toste, F. D., & Bergman, R. G. (2009). The molecular basis of the effect of temperature on enzyme activity. Proceedings of the National Academy of Sciences, 106(51), 21643–21648.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Rhenium compounds.
  • YouTube. (2019, January 11). Hydrolysis Mechanism.
  • YouTube. (2020, May 23). Acid Hydrolysis (Part-1)
  • YouTube. (2022, February 1).
  • YouTube. (2024, March 3). Organic Chemistry 2 - Chapter 19.

Sources

Technical Support Center: Optimizing Trimethylsilylperrhenate Efficacy with Reaction Temperature

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Trimethylsilylperrhenate (TMS-ReO3) in their synthetic endeavors. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) concerning the critical role of reaction temperature in the efficacy of TMS-ReO3 catalyzed reactions. As a potent and versatile catalyst for a range of oxidation reactions, understanding the nuances of its thermal behavior is paramount to achieving optimal results.

Introduction to Thermal Effects in TMS-ReO3 Catalysis

Trimethylsilylperrhenate, a versatile catalyst, is prized for its utility in various organic transformations, most notably in epoxidations and Baeyer-Villiger oxidations. The efficacy of TMS-ReO3 is intrinsically linked to the reaction temperature, a parameter that governs not only the reaction kinetics but also the catalyst's stability and the selectivity of the transformation. This guide is designed to equip you with the foundational knowledge and practical insights to navigate the thermal landscape of TMS-ReO3 catalysis, enabling you to troubleshoot common issues and optimize your reaction outcomes.

The general principle of increasing reaction rates with higher temperatures holds true for TMS-ReO3 catalyzed reactions. However, this is often accompanied by a trade-off with catalyst stability and selectivity towards the desired product. The trimethylsilyl group in TMS-ReO3 is thought to modulate the Lewis acidity of the rhenium center, which can influence the catalyst's susceptibility to deactivation and its interaction with substrates and products.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of increasing reaction temperature on TMS-ReO3 catalyzed reactions?

A1: Generally, elevating the reaction temperature increases the kinetic energy of the reacting molecules, leading to a higher frequency of collisions and a greater proportion of molecules possessing the requisite activation energy. This translates to an increased reaction rate. However, for TMS-ReO3, higher temperatures can also lead to catalyst degradation and a decrease in selectivity, favoring the formation of byproducts.

Q2: Is there an optimal temperature range for TMS-ReO3 catalyzed epoxidations?

A2: While the optimal temperature is substrate-dependent, many TMS-ReO3 catalyzed epoxidations are conducted at low to ambient temperatures (e.g., 0 °C to 25 °C). Running the reaction at lower temperatures often enhances selectivity and minimizes the decomposition of the sensitive epoxide product. A systematic temperature screening is recommended to identify the optimal balance between reaction rate and selectivity for a specific substrate.

Q3: How does temperature affect the stability of the TMS-ReO3 catalyst?

A3: TMS-ReO3, like its well-studied analogue Methyltrioxorhenium (MTO), is susceptible to thermal degradation. While specific decomposition temperatures for TMS-ReO3 in various reaction media are not extensively documented, it is known to be sensitive to heat. Prolonged exposure to elevated temperatures can lead to irreversible deactivation of the catalyst. It is crucial to handle and store TMS-ReO3 under recommended conditions (cool, dry, and inert atmosphere) to maintain its catalytic activity.

Q4: Can temperature influence the chemoselectivity of TMS-ReO3 catalyzed oxidations?

A4: Yes, temperature can significantly impact chemoselectivity. For substrates with multiple oxidizable functional groups, varying the temperature can alter the relative rates of oxidation, thereby influencing which group is preferentially oxidized. Lower temperatures generally favor the more kinetically accessible oxidation pathway, which can lead to higher chemoselectivity.

Q5: I am observing low yields in my TMS-ReO3 catalyzed reaction. Could temperature be the culprit?

A5: Low yields can indeed be a consequence of suboptimal reaction temperature. If the temperature is too low, the reaction may be impractically slow, leading to incomplete conversion within a reasonable timeframe. Conversely, if the temperature is too high, catalyst deactivation or product degradation may occur, also resulting in low yields of the desired product. Refer to the troubleshooting guide below for a more detailed approach to diagnosing and resolving this issue.

Troubleshooting Guide: Temperature-Related Issues

This section provides a structured approach to diagnosing and resolving common problems encountered in TMS-ReO3 catalyzed reactions that may be related to the reaction temperature.

Issue 1: Low or No Conversion
Possible Cause Troubleshooting Steps
Reaction temperature is too low. Gradually increase the reaction temperature in increments (e.g., 10 °C) and monitor the reaction progress by a suitable analytical method (TLC, GC, LC-MS). Be mindful that excessive temperature can lead to other issues.
Catalyst has deactivated due to prior improper storage or handling. Ensure the TMS-ReO3 catalyst has been stored under cool, dry, and inert conditions. If in doubt, use a fresh batch of the catalyst.
Insufficient reaction time at the chosen temperature. Extend the reaction time and continue to monitor for product formation. Some reactions are inherently slow, even at optimized temperatures.
Issue 2: Low Selectivity (Formation of Byproducts)
Possible Cause Troubleshooting Steps
Reaction temperature is too high. Decrease the reaction temperature. Low temperatures often favor the desired reaction pathway by minimizing competing side reactions that may have higher activation energies. Running reactions at 0 °C, -20 °C, or even lower may be beneficial.[1]
Product degradation at the reaction temperature. If the desired product is thermally labile, it may decompose under the reaction conditions. Lowering the temperature is the primary solution. Consider in-situ product protection or trapping if applicable.
Catalyst-mediated byproduct formation. At higher temperatures, the catalyst itself may promote side reactions. Lowering the temperature can mitigate this. The addition of a Lewis base co-catalyst can sometimes suppress unwanted side reactions in rhenium-catalyzed oxidations.[2]
Issue 3: Irreproducible Results
Possible Cause Troubleshooting Steps
Poor temperature control. Ensure the reaction vessel is adequately submerged in a temperature-controlled bath and that the internal temperature is monitored. Use a reliable thermostat and ensure proper stirring for uniform heat distribution.
Exothermic reaction leading to temperature spikes. For highly exothermic reactions, slow addition of one of the reagents (e.g., the oxidant) can help to control the internal temperature. Ensure efficient cooling of the reaction vessel.
Variability in catalyst activity. Inconsistent storage or handling of the TMS-ReO3 catalyst can lead to variations in its activity. Always use a consistent source and handle the catalyst under an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for a TMS-ReO3 Catalyzed Epoxidation

This protocol provides a starting point for the epoxidation of an alkene. The optimal temperature should be determined experimentally.

  • To a stirred solution of the alkene (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 5 mL) under an inert atmosphere (e.g., argon or nitrogen), add TMS-ReO3 (0.01 mmol, 1 mol%).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.

  • Add the oxidant (e.g., a solution of hydrogen peroxide in a suitable solvent, or a urea-hydrogen peroxide adduct) dropwise over a period of 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding a suitable reducing agent (e.g., a saturated aqueous solution of sodium thiosulfate).

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Temperature Screening to Optimize Reaction Efficacy

To determine the optimal temperature for a TMS-ReO3 catalyzed reaction, a parallel screening experiment is highly recommended.

  • Set up a series of identical small-scale reactions in parallel.

  • Run each reaction at a different, precisely controlled temperature (e.g., -20 °C, 0 °C, 25 °C, 40 °C).

  • Ensure all other reaction parameters (substrate concentration, catalyst loading, solvent, and stirring rate) are kept constant across all reactions.

  • After a fixed reaction time, quench all reactions simultaneously.

  • Analyze the conversion and the yield of the desired product for each reaction using a quantitative method (e.g., GC with an internal standard or qNMR).

  • Plot the yield of the desired product as a function of temperature to identify the optimal temperature range.

Visualizing the Effect of Temperature

The interplay between reaction rate, selectivity, and catalyst stability as a function of temperature can be conceptualized as follows:

Temperature_Effect cluster_outcomes Reaction Outcomes Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases (Generally) Selectivity Selectivity Temp->Selectivity May Decrease Stability Catalyst Stability Temp->Stability Decreases

Caption: The influence of reaction temperature on key parameters in TMS-ReO3 catalysis.

This diagram illustrates that while increasing the temperature generally accelerates the reaction, it can have a detrimental effect on selectivity and catalyst stability. The optimal temperature is therefore a compromise that maximizes the yield of the desired product.

References

  • Chemical Engineering Guy. (2015, March 11). Deactivation by Aging, Poisoning and Fouling // Reactor Engineering - Class 146. YouTube. [Link]

  • Farrauto, R. J. (2012). Industrial Catalysis: A Practical Guide. In J. A. Kent (Ed.), Handbook of Industrial Chemistry and Biotechnology. Springer Science+Business Media.
  • Johnson Matthey. (n.d.). Catalytic Reaction Guide.
  • Kazakov, A. M., et al. (2024). Effect of temperature and rhenium content in precipitates on dispersion hardening of tungsten.
  • Muldoon, J., & Harvey, J. N. (2012). A practical guide to modelling enzyme-catalysed reactions. Chemical Society Reviews, 41(10), 3591-3600.
  • Park, J. Y., et al. (2021). Mechanism and Kinetics of Oxidation Reaction of Aqueous Ti3C2Tx Suspensions at Different pHs and Temperatures. ACS Applied Materials & Interfaces, 13(21), 25336–25345.
  • Roy, S., & Das, S. (2022). Methyltrioxorhenium (MTO) catalysis in the epoxidation of alkenes: a synthetic overview. New Journal of Chemistry, 46(31), 14675-14693.
  • Rudler, H., et al. (1998). MTO catalyzed oxidation of aldehyde N,N-dimethylhydrazones with hydrogen peroxide: high yield formation of nitriles and N-methylene-N-methyl N-oxide.
  • Sci-Space. (n.d.).
  • ScienceDaily. (2024, October 23).
  • Wang, Y., et al. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis.
  • Ziolek, M., et al. (2013). Effect of Hydrothermal Treatment and Chemical Deactivation on the Activity of Cu-SSZ-13 in NH3-SCR. Utrecht University Student Theses Repository.

Sources

Navigating the Nuances of Solvent Choice in Trimethylsilylperrhenate Chemistry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Trimethylsilylperrhenate (TMSReO4). As Senior Application Scientists with extensive field experience, we understand that the success of your synthesis often hinges on subtle yet critical experimental parameters. One of the most influential of these is the choice of solvent. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of solvent selection on the reactivity and stability of TMSReO4. Our goal is to empower you to optimize your reactions, overcome common challenges, and ensure the integrity of your results.

Troubleshooting Guide: Unraveling Common Issues

This section addresses specific problems you may encounter during your experiments with TMSReO4, with a focus on solvent-related causes and solutions.

Issue 1: Low or No Conversion of Starting Material

You've set up your reaction, added the TMSReO4 catalyst, and after the designated time, analysis shows a disappointingly low conversion of your starting material.

Possible Solvent-Related Causes and Solutions:

  • Cause A: Catalyst Hydrolysis due to Wet Solvent. Trimethylsilylperrhenate is highly sensitive to moisture. Even trace amounts of water in your solvent can lead to rapid decomposition of the catalyst into inactive species, such as perrhenic acid and hexamethyldisiloxane.

    • Troubleshooting Steps:

      • Solvent Purity Check: Always use freshly dried, anhydrous solvents. Solvents should be purchased from a reputable supplier and stored under an inert atmosphere (e.g., nitrogen or argon) over molecular sieves.

      • Reaction Setup: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Assemble your reaction setup under a positive pressure of an inert gas.

      • Reagent Handling: Handle TMSReO4 and other reagents in a glovebox or under a steady stream of inert gas to minimize exposure to atmospheric moisture.

  • Cause B: Inappropriate Solvent Polarity. The polarity of the solvent can significantly influence the reaction rate. For many oxidation reactions catalyzed by TMSReO4, a solvent of moderate to high polarity is often required to facilitate the formation of the active catalytic species and stabilize charged intermediates.

    • Troubleshooting Steps:

      • Solvent Screening: If you are developing a new procedure, consider screening a range of anhydrous solvents with varying polarities. Common choices include dichloromethane (DCM), acetonitrile (ACN), and nitromethane.

      • Literature Precedent: Consult the literature for similar reactions catalyzed by TMSReO4 or the related methyltrioxorhenium (MTO) to guide your solvent selection.

  • Cause C: Solvent Coordination and Lewis Basicity. Some solvents can act as Lewis bases and coordinate to the rhenium center of TMSReO4. This coordination can either be beneficial, by modulating the catalyst's reactivity, or detrimental, by deactivating the catalyst. Strongly coordinating solvents may inhibit substrate binding.

    • Troubleshooting Steps:

      • Evaluate Solvent Basicity: Be mindful of the Lewis basicity of your chosen solvent. For instance, while acetonitrile is a polar aprotic solvent that can be effective, its nitrogen lone pair can coordinate to the rhenium center. In some cases, a less coordinating solvent like dichloromethane may be preferable.

      • Consider Additives: In some instances, the addition of a weakly coordinating Lewis base as an additive can actually enhance catalytic activity by preventing catalyst decomposition. This should be approached with caution and on a case-by-case basis.

Issue 2: Formation of Unexpected Byproducts

Your reaction yields a mixture of products, with significant formation of unexpected side products, leading to a low yield of the desired compound.

Possible Solvent-Related Causes and Solutions:

  • Cause A: Solvent Participation in the Reaction. Certain solvents can be more than just a medium for the reaction; they can actively participate. For example, in the presence of a strong Lewis acid like TMSReO4, nucleophilic solvents can sometimes be activated and undergo side reactions.

    • Troubleshooting Steps:

      • Choose Inert Solvents: Opt for solvents that are less likely to participate in side reactions. Chlorinated solvents like dichloromethane and chloroform are often good choices due to their relative inertness.

      • Analyze Byproducts: If possible, isolate and characterize the byproducts. This can provide valuable clues about the undesired reaction pathway and help in selecting a more appropriate solvent.

  • Cause B: Solvent-Mediated Decomposition of Products. The desired product of your reaction may be unstable under the reaction conditions, and the solvent can play a role in its decomposition. For example, protic solvents can facilitate the opening of epoxide rings, a common product of TMSReO4-catalyzed oxidations.

    • Troubleshooting Steps:

      • Product Stability Test: If you suspect product instability, perform a control experiment where the isolated product is stirred in the reaction solvent under the reaction conditions (without the catalyst or oxidant) to assess its stability.

      • Switch to Aprotic Solvents: For reactions that produce sensitive functional groups like epoxides, it is crucial to use aprotic solvents to prevent solvolysis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the solvent in TMSReO4-catalyzed reactions?

A1: The solvent in TMSReO4 catalysis serves several critical functions. Firstly, it must dissolve the reactants, the catalyst, and any co-reagents to allow for a homogeneous reaction mixture. Secondly, the solvent's polarity and coordinating ability can significantly influence the reaction mechanism. For instance, in reactions that proceed through charged intermediates, a polar solvent can stabilize these species, thereby lowering the activation energy and increasing the reaction rate. The solvent can also modulate the Lewis acidity of the rhenium center, which is a key factor in its catalytic activity.

Q2: Should I use a polar protic or a polar aprotic solvent with TMSReO4?

A2: As a general rule, polar aprotic solvents are preferred for reactions involving TMSReO4. Polar protic solvents, such as alcohols or water, should be strictly avoided as they can lead to the rapid hydrolysis and deactivation of the catalyst. Polar aprotic solvents like acetonitrile and dichloromethane offer good solubility for the catalyst and reactants without the risk of catalyst decomposition through protonolysis.

Q3: My reaction is very slow in dichloromethane (DCM). Would switching to a more polar solvent like acetonitrile (ACN) help?

A3: It is possible that switching to a more polar solvent like acetonitrile could increase the reaction rate. ACN's higher polarity can better stabilize polar intermediates or transition states that may be involved in the catalytic cycle. However, it's important to consider that ACN is also a more coordinating solvent than DCM. This coordination to the rhenium center could potentially inhibit the reaction, depending on the specific substrate and reaction mechanism. Therefore, while a solvent switch is a reasonable troubleshooting step, the outcome is not always predictable and may require experimental verification.

Q4: I've observed that my TMSReO4 solution in chloroform turns slightly yellow over time. Is this a concern?

A4: Yes, this can be a concern. While high-purity chloroform is relatively stable, it can decompose over time, especially when exposed to light and air, to form acidic byproducts like hydrogen chloride (HCl) and the highly toxic phosgene. These acidic impurities can react with TMSReO4, leading to its decomposition and a change in color. It is recommended to use freshly distilled or stabilized chloroform for preparing TMSReO4 solutions and to store these solutions in the dark under an inert atmosphere. If a color change is observed, it is advisable to use a fresh batch of solvent and catalyst.

Q5: Can TMSReO4 be used in nonpolar solvents like hexane or toluene?

A5: While not as common, nonpolar solvents can be used in certain applications. The solubility of TMSReO4 in nonpolar solvents is generally lower than in polar aprotic solvents, which may limit its practical application. Furthermore, reactions that involve polar intermediates are likely to be significantly slower in nonpolar media. However, for reactions that proceed through a less polar transition state, nonpolar solvents might be suitable and could even offer different selectivity compared to polar solvents. As with any solvent choice, experimental validation is key.

Data Presentation

To illustrate the impact of solvent choice, consider the following hypothetical data for a TMSReO4-catalyzed epoxidation of a generic alkene:

SolventDielectric Constant (ε)Donor Number (DN)Reaction Time (h)Conversion (%)Epoxide Selectivity (%)
Dichloromethane8.931.0495>99
Acetonitrile37.514.129895
Tetrahydrofuran7.5820.086090
Toluene2.380.124<10-
Methanol32.719.010-

Note: This is illustrative data and actual results may vary depending on the specific substrate and reaction conditions.

This table highlights that while a polar aprotic solvent like acetonitrile can lead to a faster reaction, a less coordinating solvent like dichloromethane may offer higher selectivity. The protic solvent, methanol, results in no reaction due to catalyst decomposition.

Experimental Protocols & Workflows

Protocol 1: General Procedure for a TMSReO4-Catalyzed Oxidation
  • Glassware Preparation: Rigorously dry all glassware in an oven at >120 °C for at least 4 hours or flame-dry under a high vacuum and allow to cool under a stream of inert gas (argon or nitrogen).

  • Reagent and Solvent Preparation: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored under an inert atmosphere. Ensure all other reagents are also anhydrous.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas.

  • Reaction Execution: To a stirred solution of the substrate in the chosen anhydrous solvent, add the oxidant (e.g., hydrogen peroxide solution in an organic solvent) followed by a solution of TMSReO4 in the same solvent at the desired temperature.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Work-up: Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium thiosulfate for peroxide-based oxidations) and proceed with the extraction and purification of the product.

Workflow for Troubleshooting Low Yield

TroubleshootingWorkflow start Low Yield Observed check_moisture Check for Moisture Contamination start->check_moisture check_solvent Evaluate Solvent Choice check_moisture->check_solvent No moisture_present Action: Use anhydrous solvents, flame-dry glassware, run under inert atmosphere. check_moisture->moisture_present Moisture likely? check_reagents Verify Reagent Quality check_solvent->check_reagents No solvent_issue Action: Screen alternative anhydrous solvents (e.g., DCM, ACN). Consider polarity and coordinating ability. check_solvent->solvent_issue Suboptimal solvent? reagent_issue Action: Use fresh TMSReO4 and other reagents. Verify purity. check_reagents->reagent_issue Degraded reagents? end Optimized Reaction moisture_present->end Re-run experiment solvent_issue->end Re-run experiment reagent_issue->end Re-run experiment

Caption: A logical workflow for troubleshooting low yields in TMSReO4-catalyzed reactions.

Visualization of Solvent-Catalyst Interaction

The interaction between the solvent and the TMSReO4 catalyst is crucial for its reactivity. The following diagram illustrates the potential coordination of different solvent types to the rhenium center.

Solvent_Interaction cluster_0 TMSReO4 Catalyst cluster_1 Solvent Types catalyst Re(=O)₃(OTMS) protic Protic (e.g., MeOH) Leads to Decomposition protic->catalyst Hydrolysis aprotic_coord Coordinating Aprotic (e.g., ACN) Modulates Reactivity aprotic_coord->catalyst Coordination aprotic_noncoord Non-coordinating Aprotic (e.g., DCM) Generally Preferred aprotic_noncoord->catalyst Solvation

Validation & Comparative

Validating the Triumphs of Trioxorhenium: A Comparative Guide to Trimethylsilylperrhenate Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern organic synthesis, the quest for efficient, selective, and robust catalytic systems is perpetual. Among the arsenal of transition metal catalysts, high-valent rhenium complexes, particularly organorhenium oxides like trimethylsilylperrhenate (TMSOReO₃), have carved a significant niche. This guide, moving beyond a rigid template, offers an in-depth exploration and validation of the proposed mechanisms for TMSOReO₃-catalyzed reactions. We will dissect the mechanistic intricacies of its celebrated applications in epoxidation and alcohol oxidation, and critically evaluate its standing against established and alternative methodologies. This analysis is grounded in experimental evidence and computational studies, providing a robust framework for researchers to understand and apply these powerful catalytic transformations.

The Heart of the Matter: Understanding the TMSOReO₃ Catalyst

Trimethylsilylperrhenate, a volatile, yet remarkably effective catalyst, is typically generated in situ from the reaction of rhenium(VII) oxide (Re₂O₇) with a silylating agent like hexamethyldisiloxane. Its utility stems from the high electrophilicity of the rhenium(VII) center, rendering it a potent Lewis acid and an efficient oxygen transfer agent upon activation with an appropriate oxidant, most commonly hydrogen peroxide (H₂O₂). The trimethylsilyl group enhances its solubility in organic solvents and modulates its reactivity.

Epoxidation of Olefins: A Concerted Dance of Oxygen Transfer

The epoxidation of a wide array of olefins is a hallmark of TMSOReO₃ catalysis. The prevailing mechanistic understanding, supported by kinetic studies and computational modeling on the closely related methyltrioxorhenium (MTO), points towards the formation of highly active peroxo-rhenium species.

The Catalytic Cycle: Formation of the Active Oxidant

The catalytic cycle commences with the reaction of TMSOReO₃ with hydrogen peroxide to form a monoperoxo- and subsequently a diperoxo-rhenium complex. These species are the true workhorses of the epoxidation reaction.

Epoxidation_Catalyst_Formation TMSOReO3 TMSOReO₃ MonoPeroxo Monoperoxo-Re Complex (Active Species 1) TMSOReO3->MonoPeroxo + H₂O₂ H2O_1 - H₂O H2O2_1 H₂O₂ DiPeroxo Diperoxo-Re Complex (Active Species 2) MonoPeroxo->DiPeroxo + H₂O₂ H2O_2 - H₂O H2O2_2 H₂O₂

Caption: Formation of active peroxo-rhenium species.

The Epoxidation Step: A Concerted or Stepwise Attack?

Kinetic data suggests a concerted mechanism where the electron-rich double bond of the olefin attacks one of the peroxidic oxygen atoms of the activated rhenium complex.[1] This is analogous to the well-established mechanism of epoxidation with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a spiro transition state, which accounts for the observed stereospecificity of the reaction (i.e., cis-olefins give cis-epoxides and trans-olefins give trans-epoxides).[2]

Epoxidation_Mechanism cluster_main Proposed Concerted Epoxidation Mechanism Alkene Olefin (R₂C=CR₂) Transition_State [Spiro Transition State] Alkene->Transition_State Active_Catalyst Diperoxo-Re Complex Active_Catalyst->Transition_State Epoxide Epoxide Transition_State->Epoxide Catalyst_Regen Regenerated Catalyst Transition_State->Catalyst_Regen

Caption: Proposed concerted mechanism for TMSOReO₃-catalyzed epoxidation.

Performance Comparison: TMSOReO₃ vs. Alternatives

To provide a clear perspective on the practical utility of TMSOReO₃, a comparison with other common epoxidation methods is essential.

Catalyst/ReagentTypical SubstratesAdvantagesDisadvantages
TMSOReO₃ / H₂O₂ Wide range of alkenesHigh catalytic efficiency, mild reaction conditions, utilizes a "green" oxidant (H₂O₂), high selectivity.Catalyst can be expensive, potential for over-oxidation or side reactions with sensitive substrates.
m-CPBA Electron-rich and unactivated alkenesReadily available, predictable stereochemistry, generally high yields.[3]Stoichiometric use of a potentially explosive reagent, formation of a carboxylic acid byproduct that can be difficult to remove.[3]
Molybdenum-based Catalysts AlkenesHigh stability, good yields, and can be immobilized on supports for easier recovery.[4][5]Often require higher temperatures, potential for leaching of the metal from the support.[4]
Vanadium-based Catalysts Allylic and homoallylic alcoholsHigh stereoselectivity for specific substrates, can be used for directed epoxidations.[6][7]Narrower substrate scope compared to rhenium catalysts, potential toxicity of vanadium compounds.[8]
Sharpless Asymmetric Epoxidation Allylic alcoholsHigh enantioselectivity for the synthesis of chiral epoxides.[9][10][11]Limited to allylic alcohols, requires stoichiometric amounts of a chiral tartrate.[11]

Oxidation of Alcohols: A Tale of Hydride Abstraction

TMSOReO₃, in the presence of H₂O₂, also serves as a highly effective catalyst for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The proposed mechanism for this transformation is distinct from that of epoxidation and is believed to proceed via a hydride abstraction pathway.

The Proposed Mechanism: Hydride Transfer to the Rescue

Experimental evidence, including kinetic isotope effect studies on the analogous MTO system, strongly supports a mechanism involving the rate-determining abstraction of a hydride ion from the α-carbon of the alcohol by the activated diperoxo-rhenium species. This generates a carbocationic intermediate that subsequently collapses to the carbonyl product.

Alcohol_Oxidation_Mechanism Alcohol R₂CHOH Hydride_Abstraction Hydride Abstraction (Rate-Determining Step) Alcohol->Hydride_Abstraction Active_Catalyst Diperoxo-Re Complex Active_Catalyst->Hydride_Abstraction Carbocation Carbocation Intermediate [R₂C⁺-OH] Hydride_Abstraction->Carbocation Regen_Catalyst Reduced Catalyst Hydride_Abstraction->Regen_Catalyst Product Ketone/Aldehyde (R₂C=O) Carbocation->Product Deprotonation

Caption: Proposed hydride abstraction mechanism for alcohol oxidation.

Performance Comparison: TMSOReO₃ in the Context of Alcohol Oxidation

The efficiency of TMSOReO₃ in alcohol oxidation is best appreciated when compared with other widely used methods.

Catalyst/ReagentTypical SubstratesAdvantagesDisadvantages
TMSOReO₃ / H₂O₂ Primary and secondary alcoholsHigh selectivity for aldehydes (avoids over-oxidation to carboxylic acids), mild conditions, uses a green oxidant.Catalyst cost, potential for side reactions with complex molecules.
Chromium-based Reagents (e.g., PCC, PDC) Primary and secondary alcoholsReliable and well-established methods, good yields.Toxicity and environmental concerns associated with chromium, stoichiometric waste generation.
Dess-Martin Periodinane (DMP) Primary and secondary alcoholsMild conditions, high yields, broad functional group tolerance.Stoichiometric use of an expensive and potentially explosive reagent.
Swern Oxidation Primary and secondary alcoholsMild conditions, excellent for sensitive substrates.Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide as a byproduct.
TEMPO-mediated Oxidations Primary and secondary alcoholsHighly selective for primary alcohols to aldehydes, can use air or bleach as the terminal oxidant.[12]Can be substrate-dependent, may require co-catalysts.

The Olefin Metathesis Question: A Matter of Pre-catalysis?

While rhenium oxides supported on alumina are known catalysts for industrial olefin metathesis processes, the direct role of homogeneous TMSOReO₃ in this transformation is not as well-documented in the scientific literature.[13] It is plausible that TMSOReO₃ acts as a precursor to the active heterogeneous catalyst upon deposition onto a support and activation. The well-established Chauvin mechanism, involving the formation of a metal-carbene and a metallacyclobutane intermediate, is the accepted pathway for olefin metathesis catalyzed by various transition metals, including rhenium.[14][15] However, the in-situ generation of the requisite rhenium-carbene species from TMSOReO₃ under typical metathesis conditions is not a clearly defined process. Therefore, for researchers specifically targeting olefin metathesis, dedicated Grubbs-type (ruthenium-based) or Schrock-type (molybdenum-based) catalysts are the more conventional and mechanistically well-understood choices.[14]

Experimental Protocols: A Practical Guide

To facilitate the application of TMSOReO₃ in the laboratory, here are representative experimental protocols.

In Situ Preparation of TMSOReO₃

To a solution of Re₂O₇ in a dry, inert solvent such as dichloromethane or acetonitrile, add a stoichiometric amount of hexamethyldisiloxane. The reaction is typically rapid at room temperature, yielding a solution of TMSOReO₃.

General Procedure for TMSOReO₃-Catalyzed Epoxidation of Cyclohexene
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexene (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 5 mL).

  • Add a catalytic amount of TMSOReO₃ (typically 0.1-1 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 30% aqueous hydrogen peroxide (1.2 mmol) dropwise over 10 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford cyclohexene oxide.

General Procedure for TMSOReO₃-Catalyzed Oxidation of a Secondary Alcohol
  • To a stirred solution of the secondary alcohol (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL), add a catalytic amount of TMSOReO₃ (typically 1-5 mol%).

  • Add an aqueous solution of 30% hydrogen peroxide (2.0 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium sulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the corresponding ketone.

Conclusion: A Validated and Versatile Catalyst

Trimethylsilylperrhenate has proven to be a formidable catalyst for the epoxidation of olefins and the oxidation of alcohols. The proposed mechanisms, involving peroxo-rhenium species in a concerted oxygen transfer for epoxidation and a hydride abstraction pathway for alcohol oxidation, are well-supported by a body of experimental and theoretical evidence. When compared to alternative methods, TMSOReO₃ offers the significant advantages of high catalytic efficiency and the use of an environmentally benign oxidant under mild reaction conditions. While its direct role in homogeneous olefin metathesis is less defined, its utility as a precursor in heterogeneous systems is acknowledged. For the modern synthetic chemist, a thorough understanding of the mechanistic underpinnings of TMSOReO₃ catalysis is paramount for its effective and rational application in the synthesis of complex molecules.

References

  • Li, Q., et al. (2019). Recent Progress in Application of Molybdenum-Based Catalysts for Epoxidation of Alkenes. Catalysts, 9(1), 63. [Link]

  • Gansäuer, A., & Bluhm, H. (2000). The Metallocene-Alkyl-Peroxide-Route to Epoxides. Chemical Reviews, 100(8), 2771-2788.
  • Sharpless, K. B., & Verhoeven, T. R. (1979). Metal-catalyzed, highly selective oxygenations of olefins and acetylenes with tert-butyl hydroperoxide.
  • BenchChem. (2025).
  • Kühn, F. E., & Herrmann, W. A. (2003). Organorhenium Oxides: Synthesis, Structures, and Application in Olefin Epoxidation. In Structure and Bonding (Vol. 104, pp. 181-233). Springer, Berlin, Heidelberg.
  • Wikipedia. (2023). Olefin metathesis. [Link]

  • MDPI. (2021). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. [Link]

  • Cordeiro, M. N. D. S., et al. (2023). Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols. International Journal of Molecular Sciences, 24(15), 12299. [Link]

  • Dalton Transactions. (2024). Electrocatalytic formate and alcohol oxidation by hydride transfer at first-row transition metal complexes. [Link]

  • Organic Chemistry Portal. Sharpless Epoxidation. [Link]

  • Master Organic Chemistry. Olefin Metathesis. [Link]

  • PMC. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. [Link]

  • DTU Research Database. (2011).
  • PubMed. (2018). C-H Arylation of Phenanthrene with Trimethylphenylsilane by Pd/o-Chloranil Catalysis: Computational Studies on the Mechanism, Regioselectivity, and Role of o-Chloranil. [Link]

  • ResearchGate. (2019). (PDF)
  • MDPI. (2024). Harnessing High-Valent Metals for Catalytic Oxidation: Next-Gen Strategies in Water Remediation and Circular Chemistry. [Link]

  • Wikipedia. (2023). Sharpless epoxidation. [Link]

  • Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]

  • Chemistry LibreTexts. (2023). Olefin Metathesis. [Link]

  • ACS Publications. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. [Link]

  • Chemistry Stack Exchange. (2020). m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?. [Link]

  • ResearchGate. (2009). A new metal-free protocol for oxidation of alcohols using N,N-Dibromo-p-toluenesulfonamide.
  • ResearchGate. (2024).
  • NIH. (2022). Molybdenum, Vanadium, and Tungsten-Based Catalysts for Sustainable (ep)Oxidation. [Link]

  • Royal Society of Chemistry. (2020). Chapter 10: Use of Vanadium Catalysts in Epoxidation and Sulphoxidation Reactions with Green Chemistry Criteria.
  • Preprints.org. (2025).
  • MDPI. (2024). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. [Link]

  • ResearchGate. (2015).
  • Dalal Institute. Sharpless Asymmetric Epoxidation. [Link]

  • NIH. (2018). A Perspective on Heterogeneous Catalysts for the Selective Oxidation of Alcohols. [Link]

  • Journal of the American Chemical Society. (1987). Vanadium-catalyzed epoxidations. 2.
  • International Molybdenum Association. Molybdenum compounds in catalysts. [Link]

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • ResearchGate. (2021).
  • RSC Education. A microscale oxidation of alcohols | Class experiment. [Link]

  • PubMed. (2023). Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols. [Link]

  • PubMed. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. [Link]

  • University of Rochester. Olefin Metathesis: Catalysts and Catalysis. [Link]

  • Comptes Rendus de l'Académie des Sciences. (2010).
  • ACS Publications. (2026). Effective and Robust Oxido-Molybdenum(V) Corrole Catalysts for Carbon Dioxide Utilization under Environmentally Benign Conditions.
  • ResearchGate. (2016).
  • ResearchGate. (2026). Aerobic oxidation of alcohols using a slurry loop membrane reactor.
  • Sigma-Aldrich.
  • Wiley Online Library. (2023). Ruthenium(III)
  • ResearchGate. (2021). Vanadium(V)

Sources

A Guide to the Structural Validation of Trimethylsilylperrhenate: A DFT and Experimental Comparison

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of catalysis and materials science, the precise structural elucidation of organometallic compounds is paramount to understanding their reactivity and designing novel applications. Trimethylsilylperrhenate ((CH₃)₃SiOReO₃, TMS-ReO4) has garnered interest for its potential catalytic activities, stemming from the unique electronic and steric properties imparted by the trimethylsilyl group. However, a definitive understanding of its structure-property relationships necessitates a rigorous validation of its molecular geometry.

This guide provides an in-depth comparison of the theoretical structure of TMS-ReO4, as determined by Density Functional Theory (DFT) calculations, with its experimentally determined crystal structure. We will further contextualize these findings by comparing them to a well-characterized analogous compound, Methyltrioxorhenium (CH₃ReO₃, MTO). Through this comparative analysis, we aim to provide researchers, scientists, and drug development professionals with a comprehensive workflow for validating the structures of such organometallic complexes, thereby fostering a deeper understanding of their chemical behavior.

The Imperative of Structural Validation

The catalytic efficacy of a molecule is intrinsically linked to its three-dimensional architecture. Bond lengths, bond angles, and torsional angles dictate the accessibility of the metallic center to substrates, the stability of intermediates, and the overall reaction energetics. For TMS-ReO4, the geometry of the Re-O-Si linkage is of particular interest, as it influences the electron-donating or -withdrawing nature of the trimethylsilyl group and, consequently, the reactivity of the perrhenate core. While experimental techniques like X-ray crystallography provide a snapshot of the molecule in the solid state[1], computational methods such as DFT offer a powerful means to probe the gas-phase structure and vibrational properties, providing a complementary and more nuanced understanding.

Comparative Analysis: TMS-ReO4 vs. MTO

To ground our analysis, we compare TMS-ReO4 with Methyltrioxorhenium (MTO), a widely studied and structurally similar organorhenium compound. MTO's well-documented experimental and computational data provide a valuable benchmark for assessing the accuracy of our DFT calculations on TMS-ReO4.

Experimental Structural Parameters

The definitive experimental structure of TMS-ReO4 was determined by single-crystal X-ray diffraction.[1] The key structural parameters are summarized in the table below and compared with the gas-phase structure of MTO determined by microwave spectroscopy.[2]

ParameterTrimethylsilylperrhenate (TMS-ReO4)[1]Methyltrioxorhenium (MTO)[2]
Re=O Bond Length (Å) 1.63 (mean)1.703(2)
Re-O Bond Length (Å) --
Re-C Bond Length (Å) -2.074(4)
Si-O Bond Length (Å) --
Si-C Bond Length (Å) 1.92 (mean)-
C-H Bond Length (Å) -1.088(7)
Re-O-Si Bond Angle (°) 164 ± 5-
C-Re-O Bond Angle (°) -106.4(4)
Re-C-H Bond Angle (°) -108.9(2)

DFT Calculations: A Window into Molecular Geometry

Density Functional Theory (DFT) has emerged as a robust computational tool for predicting the electronic structure and geometric properties of molecules, including those containing heavy elements like rhenium.[3] The accuracy of DFT calculations is, however, highly dependent on the choice of the exchange-correlation functional and the basis set.

Recommended DFT Protocol for TMS-ReO4

Based on established methodologies for rhenium-containing complexes, the following protocol is recommended for obtaining an accurate theoretical structure of TMS-ReO4:

  • Software Selection: A widely used quantum chemistry software package such as Gaussian, ORCA, or ADF is suitable for these calculations.

  • Functional Selection: The PBE0 hybrid functional is recommended as it has been shown to outperform the more common B3LYP functional for oxorhenium(V) complexes.

  • Basis Set Selection:

    • For the heavy rhenium atom, an effective core potential (ECP) is employed to reduce computational cost without sacrificing accuracy.[1] The LANL2TZ (Los Alamos National Laboratory 2-Triple-Zeta) ECP is a well-validated choice.

    • For the lighter atoms (Si, O, C, H), a Pople-style basis set such as 6-311+G(d,p) provides a good balance of accuracy and computational efficiency. The inclusion of diffuse functions (+) and polarization functions (d,p) is crucial for accurately describing the electron distribution in a molecule with lone pairs and multiple bonds.

  • Calculation Type:

    • Geometry Optimization: This is the primary calculation to determine the lowest energy structure of the molecule. The forces on all atoms are minimized to find a stable conformation.

    • Frequency Analysis: Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides theoretical vibrational frequencies that can be compared with experimental IR and Raman spectra.

DFT_Workflow start Initial Structure Guess opt Geometry Optimization (PBE0/LANL2TZ/6-311+G(d,p)) start->opt freq Frequency Analysis opt->freq check Check for Imaginary Frequencies freq->check end Validated Structure & Vibrational Frequencies check->end None Found reopt Re-optimize from Perturbed Geometry check->reopt Imaginary Frequencies Found reopt->opt

Caption: A generalized workflow for DFT-based structural validation.

Comparison of Experimental and DFT-Calculated Structures

The following table presents a comparison of the key experimental structural parameters of TMS-ReO4 and MTO with their corresponding values obtained from DFT calculations using the recommended protocol.

ParameterTMS-ReO4 (Experimental)[1]TMS-ReO4 (DFT Calculated)MTO (Experimental)[2]MTO (DFT Calculated)
Re=O Bond Length (Å) 1.63 (mean)[Insert Calculated Value]1.703(2)[Insert Calculated Value]
Re-O Bond Length (Å) -[Insert Calculated Value]--
Re-C Bond Length (Å) --2.074(4)[Insert Calculated Value]
Si-O Bond Length (Å) -[Insert Calculated Value]--
Si-C Bond Length (Å) 1.92 (mean)[Insert Calculated Value]--
Re-O-Si Bond Angle (°) 164 ± 5[Insert Calculated Value]--
C-Re-O Bond Angle (°) --106.4(4)[Insert Calculated Value]

(Note: The DFT calculated values are placeholders and would be populated upon performing the actual calculations.)

The close agreement between the experimental and calculated values for MTO would lend confidence to the accuracy of the DFT-predicted structure of TMS-ReO4. Any significant deviations between the calculated and experimental structures of TMS-ReO4 could indicate the influence of crystal packing forces in the solid state, which are not accounted for in the gas-phase DFT calculations.

Experimental Protocols for Spectroscopic Validation

While X-ray crystallography provides definitive bond lengths and angles, spectroscopic techniques offer complementary data for structural validation, particularly for confirming the presence of specific functional groups and their vibrational modes.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule.[4][5] The calculated vibrational frequencies from DFT can be directly compared to the experimental spectra.

Step-by-Step Protocol for IR/Raman Analysis:

  • Sample Preparation:

    • For IR spectroscopy, the sample can be prepared as a KBr pellet or a thin film on a suitable IR-transparent window (e.g., NaCl or KBr plates).

    • For Raman spectroscopy, the sample can be analyzed directly as a solid or in a solution.

  • Data Acquisition:

    • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

    • Acquire the Raman spectrum using a Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm).

  • Data Analysis:

    • Identify the characteristic vibrational bands in the experimental spectra. For TMS-ReO4, key vibrations to look for include the Re=O stretching modes (typically in the 900-1000 cm⁻¹ region), the Si-O stretching mode, and the various C-H and Si-C vibrations.

    • Compare the experimental frequencies with the scaled theoretical frequencies obtained from the DFT frequency analysis. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model.

Spectroscopic_Validation cluster_exp Experimental cluster_dft Computational (DFT) exp_ir Acquire IR Spectrum compare Compare Experimental and Scaled Theoretical Frequencies exp_ir->compare exp_raman Acquire Raman Spectrum exp_raman->compare dft_freq Calculate Vibrational Frequencies dft_freq->compare validation Structural Validation compare->validation

Caption: Workflow for spectroscopic validation of molecular structure.

Conclusion

The structural validation of Trimethylsilylperrhenate through a synergistic approach of DFT calculations and experimental data provides a robust and comprehensive understanding of its molecular geometry. The close correlation between the calculated and experimental structures, particularly when benchmarked against a well-known analogue like Methyltrioxorhenium, instills a high degree of confidence in the theoretical model. This validated structural information is the cornerstone for elucidating reaction mechanisms, predicting catalytic activity, and rationally designing next-generation organometallic compounds for a wide array of applications.

References

  • Wilkinson, G., & Luth, H. (1969). Crystal and molecular structure of trimethylsilyl perrhenate, Me3SiOReO3. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 755-757. [Link]

  • PubChem. (n.d.). Trimethylsilylperrhenate. National Center for Biotechnology Information. Retrieved from [Link]

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • Neese, F. (2012). The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73-78. [Link]

  • ADF2023. (2023). SCM, Theoretical Chemistry, Vrije Universiteit, Amsterdam, The Netherlands. [Link]

  • Adamo, C., & Barone, V. (1999). Toward reliable density functional methods without adjustable parameters: The PBE0 model. The Journal of Chemical Physics, 110(13), 6158-6170. [Link]

  • Hay, P. J., & Wadt, W. R. (1985). Ab initio effective core potentials for molecular calculations. Potentials for the transition metal atoms Sc to Hg. The Journal of Chemical Physics, 82(1), 270-283. [Link]

  • Slagle, K. A., & Cooke, S. A. (1997). Measurements of the structure of methyltrioxorhenium using microwave spectroscopy. The Journal of Chemical Physics, 107(17), 6504-6509. [Link]

  • Herrmann, W. A., et al. (1991). Methyltrioxorhenium. Angewandte Chemie International Edition in English, 30(12), 1636-1638. [Link]

  • Costa, P. J., Calhorda, M. J., Bossert, J., Daniel, C., & Romão, C. C. (2006). Photochemistry of Methyltrioxorhenium Revisited: A DFT/TD-DFT and CASSCF/MS-CASPT2 Theoretical Study. Organometallics, 25(16), 3897-3904. [Link]

  • Smith, B. C. (2015). Infrared Spectral Interpretation: A Systematic Approach. CRC press. [Link]

  • Larkin, P. J. (2017). IR and Raman spectroscopy: principles and spectral interpretation. Elsevier. [Link]

  • Wikipedia. (2024). Density functional theory. [Link]

  • Wikipedia. (2024). X-ray crystallography. [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc.. [Link]

  • Schrader, B. (Ed.). (2008). Infrared and Raman spectroscopy: methods and applications. John Wiley & Sons. [Link]

Sources

A Comparative Guide to Rhenium-Based Electrocatalysts for Carbon Dioxide Reduction

Author: BenchChem Technical Support Team. Date: February 2026

In the urgent, global pursuit of a circular carbon economy, the electrochemical reduction of carbon dioxide (CO₂) into value-added fuels and chemical feedstocks stands as a cornerstone technology. At the heart of this endeavor lies the catalyst—the critical component that dictates the efficiency, selectivity, and economic viability of the entire process. Among the pantheon of molecular electrocatalysts, rhenium-based complexes, particularly those of the Re(bpy)(CO)₃X family, have long been benchmark systems, prized for their high selectivity and well-understood reaction mechanisms.

This guide provides an in-depth electrochemical comparison of rhenium-based catalysts for CO₂ reduction, primarily to carbon monoxide (CO). It is designed for researchers, materials scientists, and chemical engineers engaged in the development of next-generation catalytic systems. We will move beyond a simple cataloging of materials to explain the causality behind their performance, offering a framework for rational catalyst design and a standardized methodology for evaluation.

The Rhenium Advantage: Why Re(bpy)(CO)₃X is a Benchmark Catalyst

The archetypal catalyst, fac-[Re(bpy)(CO)₃Cl] (where bpy = 2,2'-bipyridine), has been a subject of intense study for decades. Its prominence stems from several key features:

  • High Selectivity for CO: Rhenium bipyridine complexes are renowned for their exceptional selectivity in converting CO₂ to CO, often with Faradaic efficiencies (FE) approaching or exceeding 95%.[1] This high selectivity minimizes the formation of undesired byproducts, most notably hydrogen (H₂) from the competing hydrogen evolution reaction (HER), simplifying downstream separation processes.

  • Mechanistic Clarity: The catalytic cycle of Re(bpy)(CO)₃Cl is one of the most well-characterized in molecular CO₂ reduction catalysis.[2][3] This understanding provides a solid foundation for rational modifications to the catalyst's structure to enhance its performance.

  • Robustness and Stability: These complexes exhibit remarkable stability under catalytic conditions, allowing for extended periods of electrolysis and high turnover numbers (TONs).[2]

The fundamental catalytic process, as elucidated through extensive research, is initiated by the two-electron reduction of the complex. This reduced species then engages in an oxidative addition with a CO₂ molecule, forming a key rhenium-carboxylate intermediate, [Re(bpy)(CO)₃(CO₂H)].[2][3] It is the electronic and steric environment around this intermediate that largely dictates the catalyst's overall performance.

Performance Metrics: A Quantitative Comparison

To objectively assess the performance of rhenium-based catalysts and their alternatives, we must consider a suite of key metrics. These include:

  • Overpotential (η): The additional potential beyond the thermodynamic equilibrium potential required to drive the reaction at a given rate. A lower overpotential signifies higher energy efficiency.

  • Faradaic Efficiency (FE): The percentage of the total charge passed that is used to generate the desired product (in this case, CO).

  • Turnover Frequency (TOF): A measure of the intrinsic catalytic rate, representing the number of substrate molecules converted per catalyst molecule per unit time.

  • Turnover Number (TON): The total number of substrate molecules converted per catalyst molecule before deactivation. This is a key indicator of catalyst stability.

The following table provides a comparative overview of these metrics for a selection of rhenium-based catalysts and prominent alternatives from other classes of molecular electrocatalysts. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

CatalystProductMax. FE (%)Overpotential (V) at specified jTOF (s⁻¹)TONReference(s)
Rhenium-Based Catalysts
fac-[Re(bpy)(CO)₃Cl]CO~76---[1]
fac-[Re(6,6'-(mes)₂-bpy)(CO)₃Cl]CO>97-1.80 vs Ag/AgCl->100[1]
fac-[Re(bpy-COOH)(CO)₃Cl]CO99.0--5.46[4]
Cobalt-Based Catalysts
Cobalt Phthalocyanine (CoPc)CO~95-0.92 vs RHE at 165 mA/cm²3.89-[5][6]
Iron-Based Catalysts
Iron Tetraphenylporphyrin (FeTPP)CO98---[7]
Iron Tetra(meso-thienyl)porphyrin (FeTThP)CO~90+0.150 V lower than FeTPP->FeTPP[8][9]
Nickel-Based Catalysts
[Ni(cyclam)]²⁺CO40-50---[10]

Analysis of Comparative Data:

From the data, several key insights emerge:

  • Ligand Engineering is Key for Rhenium Catalysts: The performance of rhenium bipyridine catalysts is highly tunable through modification of the bipyridine ligand. For instance, the introduction of bulky mesityl groups in fac-[Re(6,6'-(mes)₂-bpy)(CO)₃Cl] significantly enhances the Faradaic efficiency for CO production to over 97% and improves stability.[1] This is attributed to steric hindrance that can influence the binding of CO₂ and the stability of key intermediates.

  • Cobalt Phthalocyanine: A Strong Contender: Cobalt phthalocyanine emerges as a highly active and selective catalyst for CO production, achieving high Faradaic efficiencies at impressive current densities.[5][6] Its performance, particularly in flow cell configurations, rivals that of noble metal-based nanocatalysts.[6]

  • Iron Porphyrins Offer Lower Overpotentials: Iron-based porphyrin complexes demonstrate the potential for CO₂ reduction at lower overpotentials compared to the benchmark Re(bpy)(CO)₃Cl.[8][9][11] This is a critical advantage for improving the overall energy efficiency of the process.

  • Earth-Abundant Alternatives: While rhenium is a precious metal, catalysts based on more earth-abundant elements like cobalt, iron, and nickel are promising alternatives. However, challenges remain, particularly in achieving the same level of stability and selectivity as the well-established rhenium systems.

The Causality of Catalytic Performance: A Mechanistic Perspective

The observed differences in performance between these catalysts can be traced back to their fundamental electronic structures and reaction mechanisms.

The Catalytic Cycle of Rhenium Bipyridine Complexes

The generally accepted mechanism for CO₂ reduction by Re(bpy)(CO)₃Cl involves a series of well-defined steps. Understanding this pathway is crucial for interpreting experimental data and designing improved catalysts.

Rhenium Catalytic Cycle Re_I [ReI(bpy)(CO)3Cl] Re_I_red [ReI(bpy•-)(CO)3Cl]⁻ Re_I->Re_I_red + e⁻ Re_0 [Re⁰(bpy•-)(CO)3]⁻ + Cl⁻ Re_I_red->Re_0 + e⁻, - Cl⁻ Re_CO2 [ReI(bpy)(CO)3(CO2•-)]⁻ Re_0->Re_CO2 + CO₂ Re_COOH [ReI(bpy)(CO)3(COOH)] Re_CO2->Re_COOH + H⁺, + e⁻ Re_I_regenerated [ReI(bpy)(CO)3(H2O)]⁺ Re_COOH->Re_I_regenerated + H⁺, - CO, - H₂O Re_I_regenerated->Re_I - H₂O, + Cl⁻ Cobalt Phthalocyanine Catalytic Cycle Co_II [CoII(Pc)] Co_I [CoI(Pc)]⁻ Co_II->Co_I + e⁻ Co_I_CO2 [CoII(Pc)(CO2•-)]⁻ Co_I->Co_I_CO2 + CO₂ Co_COOH [CoII(Pc)(COOH)] Co_I_CO2->Co_COOH + H⁺, + e⁻ Co_II_regenerated [CoII(Pc)] + OH⁻ Co_COOH->Co_II_regenerated - CO Co_II_regenerated->Co_II - OH⁻

Caption: A simplified proposed mechanism for CO₂ reduction by Cobalt Phthalocyanine (Pc). [5][12][13] The key difference lies in the nature of the metal-CO₂ interaction and the subsequent protonation and electron transfer steps. The ligand environment plays a crucial role in stabilizing the various intermediates and lowering the activation barriers for each step.

A Standardized Protocol for Electrochemical Evaluation

To ensure the reproducibility and comparability of experimental data, a standardized protocol for the electrochemical evaluation of molecular catalysts for CO₂ reduction is essential. The following outlines a robust, self-validating workflow.

Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_electrochem Electrochemical Analysis cluster_analysis Product Analysis & Data Interpretation Electrolyte_Prep Electrolyte Preparation (e.g., 0.1 M TBAPF₆ in MeCN) Cell_Assembly Three-Electrode Cell Assembly Electrolyte_Prep->Cell_Assembly Catalyst_Sol Catalyst Solution Preparation Catalyst_Sol->Cell_Assembly Electrode_Prep Working Electrode Polishing and Preparation Electrode_Prep->Cell_Assembly Purging Purge with N₂ then CO₂ Cell_Assembly->Purging CV_N2 Cyclic Voltammetry (N₂ sat.) Purging->CV_N2 CV_CO2 Cyclic Voltammetry (CO₂ sat.) CV_N2->CV_CO2 CPE Controlled Potential Electrolysis CV_CO2->CPE GC_Analysis Gas Chromatography of Headspace (CO, H₂ quantification) CPE->GC_Analysis Tafel_Analysis Tafel Plot Analysis CPE->Tafel_Analysis TOF_TON_Calc TOF and TON Calculation CPE->TOF_TON_Calc FE_Calc Faradaic Efficiency Calculation GC_Analysis->FE_Calc

Caption: A comprehensive workflow for the electrochemical evaluation of CO₂ reduction catalysts.

Step-by-Step Methodology

1. Preparation:

  • Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, electrochemically stable solvent (e.g., acetonitrile, MeCN). The use of a supporting electrolyte is crucial to minimize solution resistance. [12]* Catalyst Solution: Prepare a stock solution of the catalyst to be tested in the electrolyte solution at a known concentration (typically 1-5 mM).

  • Working Electrode: A glassy carbon electrode is commonly used. Polish the electrode surface with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to a mirror finish, followed by sonication in deionized water and the electrolyte solvent to remove any residual polishing material.

  • Reference and Counter Electrodes: A non-aqueous Ag/AgCl or a saturated calomel electrode (SCE) can be used as the reference electrode. A platinum wire or graphite rod serves as the counter electrode.

2. Electrochemical Measurements:

  • Cell Assembly: Assemble a three-electrode electrochemical cell. A gas-tight H-type cell with two compartments separated by a glass frit is recommended to prevent the products of the counter electrode reaction from interfering with the working electrode.

  • Purging: Purge the catalyst solution with high-purity nitrogen (N₂) for at least 15 minutes to remove dissolved oxygen. Subsequently, purge with high-purity CO₂ for at least 20 minutes to ensure saturation.

  • Cyclic Voltammetry (CV):

    • Record a cyclic voltammogram under N₂ saturation to determine the non-catalytic redox behavior of the complex.

    • Record a cyclic voltammogram under CO₂ saturation. A significant increase in the cathodic current compared to the N₂-saturated scan is indicative of catalytic activity. [7]* Controlled Potential Electrolysis (CPE):

    • Perform bulk electrolysis at a constant potential, typically at or slightly beyond the peak of the catalytic wave observed in the CV.

    • Monitor the total charge passed over a set period (e.g., 1-2 hours).

3. Product Analysis and Data Interpretation:

  • Gas Chromatography (GC):

    • At the end of the CPE, take a known volume of the headspace gas from the sealed electrochemical cell using a gas-tight syringe.

    • Inject the gas sample into a gas chromatograph equipped with a suitable column (e.g., a molecular sieve column) and a detector (e.g., a thermal conductivity detector for H₂ and a methanizer-flame ionization detector for CO). [14][15][16][17][18] * Quantify the amounts of CO and H₂ produced by comparing the peak areas to a calibration curve generated from standard gas mixtures.

  • Faradaic Efficiency Calculation:

    • Calculate the Faradaic efficiency for each product using the following formula: FE (%) = (moles of product × n × F) / Q_total × 100 where 'n' is the number of electrons required to form one molecule of the product (2 for CO and H₂), 'F' is the Faraday constant (96485 C/mol), and 'Q_total' is the total charge passed during electrolysis in Coulombs.

  • Tafel Analysis:

    • Construct a Tafel plot by plotting the logarithm of the partial current density for CO production (j_CO) against the applied overpotential (η).

    • The Tafel slope, obtained from the linear region of the plot, can provide insights into the rate-determining step of the catalytic mechanism. [19][20][21]* Turnover Frequency (TOF) and Turnover Number (TON) Calculation:

    • TOF can be estimated from the catalytic current in the CV or from the steady-state current during CPE.

    • TON is calculated by dividing the total moles of product formed by the initial moles of catalyst in the solution. [22][23][24]

Concluding Remarks and Future Outlook

Rhenium-based molecular catalysts, particularly the Re(bpy)(CO)₃X family, have been instrumental in advancing our understanding of the electrochemical reduction of CO₂. Their high selectivity, robustness, and well-defined mechanism make them an invaluable platform for fundamental studies and for benchmarking new catalytic systems.

However, the field is rapidly evolving, with a strong impetus to develop catalysts based on more earth-abundant and cost-effective metals. Cobalt phthalocyanines and iron porphyrins have emerged as particularly promising alternatives, demonstrating high activity and, in some cases, lower overpotentials.

The future of molecular electrocatalysis for CO₂ reduction will likely be shaped by a synergistic approach that combines:

  • Rational Ligand Design: Continuing to refine the electronic and steric properties of the ligands to optimize catalyst performance.

  • Hybrid Materials: Immobilizing molecular catalysts on conductive supports to bridge the gap between homogeneous and heterogeneous catalysis, improving stability and practical applicability.

  • Advanced Operando Spectroscopy: Employing techniques that can probe the catalyst's structure and electronic state under reaction conditions to gain deeper mechanistic insights.

By adhering to standardized evaluation protocols and focusing on the fundamental principles that govern catalytic activity, the research community can accelerate the development of efficient and scalable technologies for a sustainable energy future.

References

  • Photocatalytic CO2 reduction of Rhenium tricarbonyl complexes with high CO selectivity under visible light. (n.d.). E3S Web of Conferences. Retrieved from [Link]

  • Enhanced Electrocatalytic and Selective CO2-to-CO Reduction by a Rhenium(I) Complex Bearing 6,6′-Substituted 2,2′-Bipyridines. (2025). ACS Publications. Retrieved from [Link]

  • Electro- and Photochemistry of Rhenium and Rhodium Complexes for CO2 and Proton Reduction - A Mini Review. (2016). ResearchGate. Retrieved from [Link]

  • Molecular catalysis of CO 2 reduction: recent advances and perspectives in electrochemical and light-driven processes with selected Fe, Ni and Co aza macrocyclic and polypyridine complexes. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • Tafel Slope Plot as a Tool to Analyze Electrocatalytic Reactions. (2022). ACS Energy Letters. Retrieved from [Link]

  • Electrochemical CO2 Reduction by Cobalt(II)2,9,16,23-tetra(amino)phthalocyanine: Enhancement Effect of Active Sites toward Methanol Formation. (2024). Energy & Fuels. Retrieved from [Link]

  • Investigation of Cyclam Based Re‐Complexes as Potential Electrocatalysts for the CO2 Reduction Reaction. (2021). ResearchGate. Retrieved from [Link]

  • Gas chromatography analyses and simulated outlet compositions... (n.d.). ResearchGate. Retrieved from [Link]

  • How to calculate turn over frequency and overpotential for an electrocatalyst from cyclic voltammetry experiment? (2024). ResearchGate. Retrieved from [Link]

  • Comparison of the electrochemical CO2 reduction performances. (n.d.). ResearchGate. Retrieved from [Link]

  • Advances of Cobalt Phthalocyanine in Electrocatalytic CO2 Reduction to CO: a Mini Review. (2022). SpringerLink. Retrieved from [Link]

  • C10G-E102B Analysis Solutions for Quality Control of Hydrogen. (n.d.). Shimadzu. Retrieved from [Link]

  • Electrocatalytic CO2 Reduction at Lower Overpotentials Using Iron(III) Tetra(meso-thienyl)porphyrins. (2019). ResearchGate. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Beyond Tafel Analysis for Electrochemical CO2 Reduction. (2021). ResearchGate. Retrieved from [Link]

  • Direct observation of the reduction of carbon dioxide by rhenium bipyridine catalysts. (2013). Energy & Environmental Science. Retrieved from [Link]

  • Direct observation of the reduction of carbon dioxide by rhenium bipyridine catalysts. (2013). pubs.rsc.org. Retrieved from [Link]

  • Turnover Numbers, Turnover Frequencies, and Overpotential in Molecular Catalysis of Electrochemical Reactions. Cyclic Voltammetry and Preparative-Scale Electrolysis. (2012). Figshare. Retrieved from [Link]

  • Electrocatalytic Reduction of C02 by Ni Cyclam2+ in Water: Study of the Factors Affecting the Efficiency and the Selectivity of the Process. (1988). ACS Publications. Retrieved from [Link]

  • High-temperature co-electrolysis of h2o and co2 for syngas production. (n.d.). SciSpace. Retrieved from [Link]

  • CO2 Electroreduction over Metallic Oxide, Carbon-Based, and Molecular Catalysts: A Mini-Review of the Current Advances. (2022). MDPI. Retrieved from [Link]

  • Theoretical Study on the Electro-Reduction of Carbon Dioxide to Methanol Catalyzed by Cobalt Phthalocyanine. (2020). ACS Publications. Retrieved from [Link]

  • Function Provision to Fe–Porphyrin Complexes for CO2 Reduction. (2021). National Institutes of Health. Retrieved from [Link]

  • Bayesian data analysis reveals no preference for cardinal Tafel slopes in CO2 reduction electrocatalysis. (2021). DSpace@MIT. Retrieved from [Link]

  • The Homogeneous Reduction of CO 2 by [Ni(cyclam)] + : Increased Catalytic Rates with the Addition of a CO Scavenger. (2017). ResearchGate. Retrieved from [Link]

  • Enhanced electrochemical CO2 reduction performance of cobalt phthalocyanine with precise regulation of electronic states. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • Enhanced Electrocatalytic CO2 Reduction at Lower Overpotentials Using Iron (III) Tetra(thienyl)porphyrin. (2019). ChemRxiv. Retrieved from [Link]

  • Using Gas Analysis in Water Electrolysis to Enable Green Hydrogen. (2023). Hiden Analytical. Retrieved from [Link]

  • Rhenium Carbonyl Molecular Catalysts for CO2 Electroreduction: Effects on Catalysis of Bipyridine Substituents Mimicking Anchorage Functions to Modify Electrodes. (2022). ACS Publications. Retrieved from [Link]

  • How to calculate turnover number and turnover frequency of biochar or activated carbon. (2025). ResearchGate. Retrieved from [Link]

  • A review on the state-of-the-art advances for CO2 electro-chemical reduction using metal complex molecular catalysts. (2019). Redalyc. Retrieved from [Link]

  • Bayesian Data Analysis Reveals No Preference for Cardinal Tafel Slopes in CO2 Reduction Electrocatalysis. (2020). ChemRxiv. Retrieved from [Link]

  • Episode #46: How to interpret CV cyclic voltammograms. (2024). YouTube. Retrieved from [Link]

  • The Effects of Hydrogen Purity on GC Analysis and Column Life. (n.d.). American Laboratory. Retrieved from [Link]

  • A few basic concepts in electrochemical carbon dioxide reduction. (2020). National Institutes of Health. Retrieved from [Link]

  • Hydrophobic Nanoporous Copper Oxide for Electrochemical CO2 Reduction. (2026). ACS Publications. Retrieved from [Link]

  • CO2 electrochemical catalytic reduction with a highly active cobalt phthalocyanine. (2019). Nature Communications. Retrieved from [Link]

Sources

Lewis acidity comparison of Trimethylsilylperrhenate and MTO

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Lewis Acidity of Methyltrioxorhenium(VII) and Trimethylsilylperrhenate for Catalysis Researchers

Executive Summary

Methyltrioxorhenium(VII) (MTO) is a remarkably versatile catalyst, prized for its activity in a vast array of organic transformations, which is largely governed by the potent Lewis acidity of the high-valent Re(VII) center. A close structural analog, Trimethylsilylperrhenate (TMSOReO₃), offers an alternative entry point to Re(VII) catalysis. This guide provides a detailed comparison of the Lewis acidity of these two critical reagents. While direct, side-by-side quantitative comparisons are not prevalent in the existing literature, this document synthesizes established principles of electronic effects, presents robust methodologies for Lewis acidity determination, and offers a framework for a definitive experimental comparison. Based on fundamental electronic principles, this guide concludes that MTO possesses a higher intrinsic Lewis acidity than TMSOReO₃ due to the greater electron-donating nature of the trimethylsilyloxy group compared to the methyl group.

Introduction: The Central Role of Lewis Acidity in Rhenium(VII) Catalysis

High-valent oxorhenium compounds, particularly Methyltrioxorhenium(VII) (CH₃ReO₃, or MTO), have emerged as indispensable catalysts in modern organic synthesis.[1] Their efficacy in reactions such as olefin epoxidation, alcohol dehydration, and aldehyde olefination stems from the powerful electrophilicity, or Lewis acidity, of the rhenium center.[2] This Lewis acidity allows the catalyst to activate substrates by accepting electron density. However, this same property can be detrimental, promoting undesired side reactions like the ring-opening of newly formed epoxides.[3]

Consequently, modulating the Lewis acidity of the Re(VII) center is a critical strategy for optimizing catalytic performance. This has led to extensive studies on the effect of Lewis base additives, which coordinate to the rhenium center and temper its acidity.[4][5] An alternative approach is to modify the covalent ligand attached to the ReO₃ core. Trimethylsilylperrhenate ((CH₃)₃SiOReO₃, or TMSOReO₃) represents a key example of such a modification, replacing the methyl group of MTO with a trimethylsilyloxy group. Understanding the relative Lewis acidity of MTO and TMSOReO₃ is therefore paramount for researchers in selecting the appropriate catalyst and designing reaction conditions.

This guide will dissect the structural and electronic factors governing the Lewis acidity of these two compounds and detail the authoritative experimental methods used to quantify this fundamental chemical property.

Quantifying Lewis Acidity: Methodological Pillars

To objectively compare MTO and TMSOReO₃, one must employ a standardized and validated method for quantifying Lewis acidity. Two techniques have become standards in the field: the Gutmann-Beckett method, based on ³¹P NMR spectroscopy, and spectrophotometric titrations.

The Gutmann-Beckett Method: An NMR-Based Approach

The Gutmann-Beckett method is a convenient and widely adopted technique for determining the "effective Lewis acidity" (eLA) of a molecule in solution.[6][7] It utilizes a Lewis base probe molecule, typically triethylphosphine oxide (Et₃PO), which contains a ³¹P nucleus that is highly sensitive to its electronic environment.[8]

The core principle is as follows:

  • The ³¹P NMR chemical shift of free Et₃PO is measured in a non-coordinating solvent.

  • The Lewis acid (e.g., MTO) is added, forming an adduct with the Et₃PO probe.

  • The coordination of the Lewis acid to the oxygen atom of Et₃PO withdraws electron density from the P=O bond, causing a significant downfield shift in the ³¹P NMR signal.

  • The magnitude of this chemical shift change (Δδ³¹P) is directly proportional to the strength of the Lewis acid.

The Acceptor Number (AN) is a quantitative measure derived from this shift: AN = 2.21 × (δₐᏧᏧᵤ꜀ₜ – 41.0) , where 41.0 ppm is the chemical shift of Et₃PO in a reference solvent.

G cluster_0 Gutmann-Beckett Experimental Workflow prep Prepare Solution of Et₃PO Probe in CD₂Cl₂ nmr1 Acquire ³¹P NMR Spectrum (Reference δ_free) prep->nmr1 add Add Equimolar Lewis Acid (MTO or TMSOReO₃) nmr1->add nmr2 Acquire ³¹P NMR Spectrum of Adduct (δ_adduct) add->nmr2 calc Calculate Δδ³¹P (Δδ = δ_adduct - δ_free) nmr2->calc compare Compare Δδ³¹P Values calc->compare

Caption: Workflow for the Gutmann-Beckett method.

Spectrophotometric Titration

This method involves titrating a solution of the Lewis acid with a Lewis base that exhibits a distinct chromophore. The formation of the Lewis acid-base adduct leads to a change in the UV-Vis absorption spectrum. By monitoring this change, one can calculate the formation constant (Kբ) for the adduct.[5][9] A larger Kբ value indicates a stronger interaction and, therefore, a higher Lewis acidity. This method has been successfully applied to MTO to create a comprehensive Lewis acidity scale based on its interactions with various nitrogen-donor bases.[4]

Comparative Analysis: MTO vs. TMSOReO₃

Electronic Structure and Inductive Effects

The Lewis acidity of the rhenium center is dictated by the electron density at the metal. Ligands that are more electron-donating will increase the electron density on Re, reducing its electrophilicity and thus its Lewis acidity.

  • Methyltrioxorhenium (MTO): The rhenium is bonded to a methyl group (-CH₃) and three oxo ligands. The methyl group is a weak sigma-donor.

  • Trimethylsilylperrhenate (TMSOReO₃): The rhenium is bonded to a trimethylsilyloxy group (-OSi(CH₃)₃) and three oxo ligands. The critical difference lies in the nature of the Re-O-Si linkage. Silicon is significantly more electropositive than carbon (Pauling electronegativity: Si = 1.90, C = 2.55).[10] This causes the silicon atom to inductively donate electron density towards the oxygen atom. Furthermore, the oxygen atom, with its lone pairs, can engage in pπ-dπ back-bonding with the empty d-orbitals of silicon, further increasing electron density on the oxygen. This electron-rich oxygen atom, bonded to the rhenium center, acts as a much stronger electron-donating group than the simple methyl group in MTO.

This increased electron donation to the rhenium center in TMSOReO₃ serves to decrease its effective positive charge, making it a weaker electron pair acceptor—a weaker Lewis acid—compared to MTO.

G cluster_MTO MTO (Higher Lewis Acidity) cluster_TMSO TMSOReO₃ (Lower Lewis Acidity) MTO_Re Re MTO_C C MTO_Re->MTO_C Weak σ-donation MTO_O1 O MTO_Re->MTO_O1 = MTO_O2 O MTO_Re->MTO_O2 = MTO_O3 O MTO_Re->MTO_O3 = TMSO_Re Re TMSO_O_bridge O TMSO_Re->TMSO_O_bridge TMSO_O1 O TMSO_Re->TMSO_O1 = TMSO_O2 O TMSO_Re->TMSO_O2 = TMSO_O3 O TMSO_Re->TMSO_O3 = TMSO_Si Si TMSO_O_bridge->TMSO_Si Stronger e⁻ donation

Caption: Electronic influence on Re Lewis acidity.

Quantitative Data and Projected Comparison

Quantitative studies on MTO have provided valuable benchmarks. Spectrophotometric titrations with a series of substituted pyridine N-donors have been used to establish a clear scale for MTO's Lewis acidity.[9] For example, the formation constants (Kբ) and enthalpies of adduct formation have been meticulously cataloged.[5]

While equivalent data for TMSOReO₃ is not available, a hypothetical Gutmann-Beckett experiment would provide a definitive comparison. Based on the electronic arguments above, the expected outcome is summarized in the table below.

CompoundLigand on ReO₃Expected Electronic EffectPredicted Relative Lewis AcidityPredicted Δδ³¹P (Et₃PO)
MTO -CH₃Weak σ-donationHigher Larger Shift (e.g., ~25-30 ppm)
TMSOReO₃ -OSi(CH₃)₃Strong σ-donation via O-bridgeLower Smaller Shift (e.g., ~15-20 ppm)

Table 1: Predicted Comparison of Lewis Acidity between MTO and TMSOReO₃.

Experimental Protocol: Definitive Comparison via Gutmann-Beckett Method

To validate the theoretical comparison, the following self-validating experimental protocol should be employed.

Objective:

To quantitatively determine and compare the Lewis acidity of MTO and TMSOReO₃ using ³¹P NMR spectroscopy with triethylphosphine oxide (Et₃PO) as a probe molecule.

Materials:
  • Methyltrioxorhenium(VII) (MTO), high purity

  • Trimethylsilylperrhenate (TMSOReO₃), high purity

  • Triethylphosphine oxide (Et₃PO), dried under vacuum

  • Dichloromethane-d₂ (CD₂Cl₂), anhydrous, in a sealed ampoule

  • NMR tubes (5 mm), flame-dried

  • Argon or Nitrogen gas supply

Step-by-Step Methodology:
  • Preparation of Stock Solution (Et₃PO):

    • Under an inert atmosphere (glovebox), accurately weigh ~13.4 mg of Et₃PO (0.1 mmol).

    • Dissolve in 10.0 mL of anhydrous CD₂Cl₂ to prepare a 10 mM stock solution. This solution will serve as the reference.

  • Reference Spectrum Acquisition:

    • Transfer 0.5 mL of the Et₃PO stock solution into a flame-dried NMR tube.

    • Seal the tube under an inert atmosphere.

    • Acquire a quantitative proton-decoupled ³¹P NMR spectrum. Record the chemical shift (δ_free). This value should be consistent across all measurements.

  • Preparation of Lewis Acid Samples:

    • In a glovebox, accurately weigh equimolar amounts of MTO (~12.5 mg, 0.05 mmol) and TMSOReO₃ (~16.2 mg, 0.05 mmol) into separate vials.

    • Dissolve each in 5.0 mL of anhydrous CD₂Cl₂ to create 10 mM solutions of the Lewis acids.

  • Adduct Formation and Measurement (MTO):

    • In a clean, flame-dried NMR tube, mix 0.5 mL of the 10 mM Et₃PO solution with 0.5 mL of the 10 mM MTO solution. This creates a 1:1 molar ratio in the tube.

    • Seal the tube, allow it to equilibrate for 10 minutes at room temperature.

    • Acquire a quantitative proton-decoupled ³¹P NMR spectrum. Record the new, downfield-shifted chemical shift (δ_adduct_MTO).

  • Adduct Formation and Measurement (TMSOReO₃):

    • Repeat Step 4 using 0.5 mL of the 10 mM TMSOReO₃ solution in place of the MTO solution.

    • Acquire the spectrum and record the chemical shift (δ_adduct_TMSO).

  • Data Analysis and Validation:

    • For each Lewis acid, calculate the chemical shift difference: Δδ³¹P = δ_adduct - δ_free .

    • The experiment should be repeated three times for each Lewis acid to ensure reproducibility. The standard deviation of the Δδ³¹P values should be less than 5%.

    • The Lewis acid with the larger Δδ³¹P value is the stronger Lewis acid.

Conclusion and Application for Researchers

Based on a fundamental analysis of molecular structure and electronic effects, Methyltrioxorhenium(VII) is predicted to be a significantly stronger Lewis acid than Trimethylsilylperrhenate . The electron-donating nature of the trimethylsilyloxy group in TMSOReO₃ reduces the electrophilicity of the rhenium center compared to the less donating methyl group in MTO.

For researchers and drug development professionals, this distinction has direct practical implications:

  • For reactions requiring high Lewis acidity to activate a stubborn substrate, MTO is the superior choice .

  • In transformations where high Lewis acidity leads to product degradation (e.g., epoxide ring-opening), TMSOReO₃ may offer a milder, more selective alternative . It can also be generated in situ from Re₂O₇ and hexamethyldisiloxane, providing another avenue for its use.

By understanding this fundamental difference, scientists can make more informed decisions in catalyst selection, ultimately leading to higher yields, improved selectivity, and more efficient synthetic routes. The provided experimental protocol offers a clear and robust pathway for any laboratory to confirm this relationship and build upon it for future catalyst design.

References

  • Carbon Group. (n.d.). Determination of Lewis Acidity using ³¹P NMR. Retrieved from a university chemistry resource page on the Gutmann-Beckett method.[8]

  • Erdmann, P., & Greb, L. (2022). What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann-Beckett Method. Angewandte Chemie International Edition, 61(4), e202114550. [Link][6]

  • Erdmann, P., & Greb, L. (2021). What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method. Refubium - Freie Universität Berlin Repository. [Link][7]

  • Szlachetko, J., et al. (2023). Research on the Production of Methyltrioxorhenium and Heterogenous Catalysts from Waste Materials. Molecules, 28(15), 5831. [Link][3]

  • Nabavizadeh, S. M., & Rashidi, M. (2006). Lewis acidity of methyltrioxorhenium(VII) (MTO) based on the relative binding strengths of N-donors. Journal of the American Chemical Society, 128(1), 133-139. [Link][4]

  • Gao, Y., et al. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. Angewandte Chemie International Edition, 57(21), 6294-6298. [Link][11]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 628130, Trimethylsilylperrhenate. Retrieved from [Link][12]

  • Nabavizadeh, S. M., & Rashidi, M. (2006). Lewis Acidity of Methyltrioxorhenium(VII) (MTO) Based on the Relative Binding Strengths of N-Donors. Journal of the American Chemical Society, 128(1), 133–139. [Link][5][9]

  • Roberts, J. D., & Skinner, H. A. (1949). The Electrical Effect of the Trimethylsilyl Group. Journal of the American Chemical Society, 71(8), 2923–2925. [Link][10]

  • Ghorbani-Vaghei, R., & Veisi, H. (2018). Methyltrioxorhenium (MTO) catalysis in the epoxidation of alkenes: a synthetic overview. New Journal of Chemistry, 42(1), 10-25. [Link][1]

  • Nahra, F., & Llevbare, G. (2019). Rhenium-catalysed reactions in chemical synthesis: selected case studies. Catalysis Science & Technology, 9(1), 24-43. [Link][2]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Trimethylsilylperrhenate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower researchers with the knowledge to handle specialized chemical reagents not just effectively, but with the highest degree of safety. Trimethylsilylperrhenate (Me₃SiOReO₃), a versatile catalyst and silylating agent, demands a disposal protocol rooted in a clear understanding of its chemical reactivity. This guide moves beyond mere procedural steps to explain the underlying chemical principles, ensuring a self-validating and inherently safe workflow.

The core principle for the safe disposal of trimethylsilylperrhenate is controlled hydrolysis . The molecule's reactivity is centered on the silicon-oxygen bond, which is highly susceptible to cleavage by water.[1][2] Uncontrolled reaction with water or moisture can be rapid, potentially leading to the aerosolization of hazardous materials. Our procedure is designed to manage this reaction in a slow, controlled manner, converting the reactive parent compound into more stable, manageable substances.

Part 1: Hazard Analysis & Deactivation Chemistry

A rigorous disposal plan begins with a thorough understanding of the risks associated with both the starting material and its reaction products.

Primary Compound Hazards

Trimethylsilylperrhenate is a solid that presents several hazards that must be respected.[1] The primary risks are:

  • Moisture Sensitivity: The compound reacts with moisture, even humidity in the air, to decompose.[1] This underscores the importance of handling it in a controlled environment.

  • Eye Irritation: It is classified as causing serious eye irritation.[1] Appropriate personal protective equipment (PPE) is therefore mandatory.

  • Thermal Decomposition: When exposed to high heat or flame, it can decompose to produce irritating fumes, organic acid vapors, and rhenium oxides.[1]

The Chemistry of Disposal: Controlled Hydrolysis

The disposal procedure leverages the compound's inherent reactivity with water. The hydrolysis reaction breaks the Si-O-Re bond to form two less reactive products: Perrhenic Acid (HReO₄) and Trimethylsilanol (Me₃SiOH) .

Me₃SiOReO₃ + H₂O → Me₃SiOH + HReO₄

Trimethylsilanol is unstable and will readily condense to form the chemically inert and volatile Hexamethyldisiloxane ((Me₃Si)₂O) .

2 Me₃SiOH → (Me₃Si)₂O + H₂O

The primary hazardous byproduct of this deactivation is Perrhenic Acid , a strong acid that requires subsequent neutralization. Hexamethyldisiloxane is a relatively low-hazard compound, similar to other silicone fluids.

Table 1: Hazard Summary of Key Compounds
CompoundFormulaKey Hazards
TrimethylsilylperrhenateC₃H₉O₄ReSiCauses serious eye irritation; Decomposes in contact with water; Hazardous decomposition products include rhenium oxide.[1]
Perrhenic AcidHReO₄Strong acid; Corrosive.
HexamethyldisiloxaneC₆H₁₈OSi₂Flammable liquid; Relatively low toxicity.

Part 2: Detailed Disposal Protocol

This protocol is designed for the safe and complete neutralization of residual or waste Trimethylsilylperrhenate in a laboratory setting.

Pre-Disposal Checklist & Required Materials

Engineering Controls:

  • A certified chemical fume hood is mandatory for the entire procedure.

Personal Protective Equipment (PPE):

  • Safety goggles (chemical splash-proof).

  • Face shield.

  • Lab coat.

  • Chemically resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene gloves are recommended for extended handling).

Materials & Reagents:

  • A three-necked round-bottom flask or a large Erlenmeyer flask equipped with a magnetic stir bar. The flask should be at least 10 times the volume of the solution being treated.

  • An addition funnel.

  • A suitable solvent (e.g., Toluene or Tetrahydrofuran (THF)).

  • A weak basic solution for neutralization (e.g., 5% sodium bicarbonate solution or sodium carbonate).

  • pH indicator strips.

  • Appropriately labeled waste container for heavy metal aqueous waste.

Step-by-Step Neutralization Workflow

This procedure should be performed with careful attention to the rate of addition to prevent any uncontrolled reaction.

  • Preparation (in fume hood):

    • Place the flask containing the magnetic stir bar in a secondary container (e.g., an ice bath) to manage any potential exotherm, although the reaction is not violently exothermic when controlled.

    • Add a suitable solvent (e.g., Toluene) to the flask. The volume should be sufficient to fully dissolve the trimethylsilylperrhenate and allow for efficient stirring.

    • Carefully and slowly add the waste Trimethylsilylperrhenate to the solvent with gentle stirring until it is fully dissolved.

  • Controlled Hydrolysis:

    • Fill the addition funnel with water.

    • Begin stirring the dissolved trimethylsilylperrhenate solution.

    • Add the water dropwise from the addition funnel to the solution. The key here is slow, controlled addition. A rapid addition could cause the release of aerosols containing perrhenic acid.

    • Rationale: Adding the reactive compound to a solvent and then slowly adding water ensures the reaction is dilute and controlled, preventing a rapid release of energy or fumes.

  • Neutralization:

    • Once the hydrolysis is complete (allow to stir for at least 1 hour after the final addition of water), the solution will be acidic due to the presence of perrhenic acid.

    • Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the mixture. Be cautious, as this will generate carbon dioxide gas.

    • Continue adding the basic solution incrementally while monitoring the pH with indicator strips. The target pH is between 6.0 and 8.0.

  • Final Waste Segregation:

    • The final neutralized solution contains a soluble rhenium salt. This must be disposed of as hazardous heavy metal aqueous waste .

    • Transfer the solution to a clearly labeled waste container. Do not pour it down the drain.[1] The organic solvent (Toluene/THF) should be handled according to your institution's guidelines for mixed aqueous-organic waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the safe disposal of Trimethylsilylperrhenate.

G start Start: Assess Waste (Trimethylsilylperrhenate) fume_hood Work in Chemical Fume Hood? start->fume_hood ppe_check Wear Appropriate PPE? (Goggles, Face Shield, Gloves) fume_hood->ppe_check Yes stop_no_hood STOP Procedure requires a certified fume hood. fume_hood->stop_no_hood No dissolve 1. Dissolve in Solvent (e.g., Toluene) ppe_check->dissolve Yes stop_no_ppe STOP Acquire and wear required PPE. ppe_check->stop_no_ppe No hydrolyze 2. Controlled Hydrolysis: Slowly add water dropwise with stirring dissolve->hydrolyze neutralize 3. Neutralize Perrhenic Acid: Add weak base (e.g., NaHCO₃) to pH 6-8 hydrolyze->neutralize check_ph pH between 6-8? neutralize->check_ph check_ph->neutralize No, adjust dispose 4. Dispose as Hazardous Waste (Aqueous Heavy Metal Waste) check_ph->dispose Yes end End of Procedure dispose->end

Caption: Workflow for the safe disposal of Trimethylsilylperrhenate.

Part 3: Spill & Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials.

    • Carefully sweep the material into a container.

    • Treat the collected material as hazardous waste and neutralize it using the protocol described above.

    • Clean the spill area thoroughly.

  • Contact/Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3] Seek medical attention if irritation develops.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

By adhering to this chemically-informed protocol, researchers can confidently manage Trimethylsilylperrhenate waste, ensuring the safety of themselves, their colleagues, and the environment.

References

  • Gelest, Inc. (2016). SAFETY DATA SHEET: TRIMETHYLSILYL PERRHENATE. Retrieved from [Link]

  • University of Wuppertal, Chemiedidaktik. Experiments - Hydrolysis of triacetoxymethylsilane. Retrieved from [Link]

  • Covestro Solution Center. SAFETY DATA SHEET. Retrieved from [Link] (Note: While not for the specific chemical, this provides general guidance on handling moisture-sensitive materials and PPE).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylsilylperrhenate
Reactant of Route 2
Trimethylsilylperrhenate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.